molecular formula C11H12N2OS B1463266 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine CAS No. 915921-97-0

4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Cat. No.: B1463266
CAS No.: 915921-97-0
M. Wt: 220.29 g/mol
InChI Key: IOYUQHJSBCNHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Phenoxyethyl)-1,3-thiazol-2-amine ( 915921-97-0) is a high-purity small molecule building block featuring the 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities. This compound is of significant interest in pharmaceutical research for the development of novel therapeutic agents. The 2-aminothiazole structure is a key pharmacophore observed in compounds with demonstrated antiprotozoal activity, particularly against Leishmania amazonensis , which is responsible for the cutaneous form of leishmaniasis . Research suggests that the 4-phenyl-1,3-thiazol-2-amine scaffold serves as a promising starting point for new antileishmanial agents, with potential macromolecular targets including S-methyl-5-thioadenosine phosphorylase . Furthermore, the 1,3-thiazole core is recognized for its broad pharmacological profile, including anticancer, antimicrobial, and anti-inflammatory properties, making it a valuable template in drug discovery . This compound can be synthesized via the classic Hantzsch thiazole synthesis, a reliable method involving the condensation of an appropriate α-haloketone precursor with thiourea . With a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol, it is characterized by its amine functionality at the 2-position of the thiazole ring and a phenoxyethyl substituent at the 4-position, which influences the molecule's lipophilicity and potential for target interaction . This product is intended for research applications as a chemical intermediate or biological probe in drug development projects. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-(1-phenoxyethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8(10-7-15-11(12)13-10)14-9-5-3-2-4-6-9/h2-8H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYUQHJSBCNHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672403
Record name 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-97-0
Record name 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(1-phenoxyethyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest to researchers and drug development professionals. The guide details a robust and efficient two-step synthetic pathway, commencing with the preparation of the key intermediate, 1-bromo-1-phenoxypropan-2-one, followed by its cyclocondensation with thiourea via the Hantzsch thiazole synthesis. This document offers a detailed experimental protocol, mechanistic insights, and characterization data to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] Its prevalence in approved pharmaceuticals underscores its importance in drug discovery.[4][5] Derivatives of 2-aminothiazole exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The unique structural features of the 2-aminothiazole ring system, including its planarity and ability to participate in hydrogen bonding, contribute to its favorable interactions with various biological targets.

The target molecule of this guide, this compound (IUPAC Name: this compound; CAS Number: 915921-97-0), incorporates this key heterocyclic core functionalized with a phenoxyethyl group at the 4-position. This substitution pattern offers potential for further structural modifications and exploration of its biological activity profile.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6] This classical reaction involves the condensation of an α-haloketone with a thiourea derivative. Therefore, a logical retrosynthetic disconnection of the target molecule, this compound, leads to two primary starting materials: thiourea and an appropriate α-haloketone, specifically 1-halo-1-phenoxypropan-2-one.

Retrosynthesis target This compound intermediates target->intermediates C-N and C-S bond formation disconnection Hantzsch Thiazole Synthesis thiourea Thiourea alpha_haloketone 1-Halo-1-phenoxypropan-2-one

Figure 1: Retrosynthetic analysis of this compound.

Our synthetic strategy will, therefore, be a two-step process:

  • Synthesis of the α-haloketone precursor: Preparation of 1-bromo-1-phenoxypropan-2-one.

  • Hantzsch Thiazole Synthesis: Cyclocondensation of 1-bromo-1-phenoxypropan-2-one with thiourea to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-1-phenoxypropan-2-one

The synthesis of the α-bromoketone intermediate is a critical step. A common approach involves the α-bromination of the corresponding ketone, 1-phenoxypropan-2-one.

3.1.1. Synthesis of 1-Phenoxypropan-2-one

This precursor can be synthesized via a nucleophilic substitution reaction between phenol and chloroacetone.

  • Reaction Scheme:

  • Protocol:

    • To a stirred solution of phenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).

    • Heat the mixture to reflux (approximately 60 °C) for 1 hour.

    • Slowly add chloroacetone (1.0 eq) dropwise to the reaction mixture.

    • Continue refluxing for an additional 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford 1-phenoxypropan-2-one as a light yellow oil.

3.1.2. α-Bromination of 1-Phenoxypropan-2-one

The α-bromination of ketones can be achieved using various brominating agents. A common and effective method utilizes bromine in a suitable solvent.

  • Reaction Scheme:

  • Protocol:

    • Dissolve 1-phenoxypropan-2-one (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with constant stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-1-phenoxypropan-2-one. This product is often used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis of this compound

This is the final cyclization step to form the desired 2-aminothiazole ring.

  • Reaction Scheme:

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha-Haloketone 1-Bromo-1-phenoxypropan-2-one Reaction Condensation & Cyclization (Ethanol, Reflux) alpha-Haloketone->Reaction Thiourea Thiourea Thiourea->Reaction Product This compound Reaction->Product

Figure 2: Workflow for the Hantzsch synthesis of the target compound.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-1-phenoxypropan-2-one (1.0 eq) and thiourea (1.2 eq) in ethanol.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Neutralize the solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or dilute ammonium hydroxide, until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the α-carbon of the α-haloketone in an SN2 fashion, displacing the bromide ion to form an isothiouronium salt intermediate.

  • Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile and attacks the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring.

  • Dehydration: Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic 2-aminothiazole ring.

Hantzsch_Mechanism Thiourea Thiourea Isothiouronium_Salt Isothiouronium Salt (Intermediate) Thiourea->Isothiouronium_Salt Nucleophilic Attack Cyclic_Intermediate Cyclic Intermediate Isothiouronium_Salt->Cyclic_Intermediate Intramolecular Cyclization alpha-Haloketone 1-Bromo-1-phenoxypropan-2-one alpha-Haloketone->Isothiouronium_Salt Product This compound Cyclic_Intermediate->Product Dehydration

Figure 3: Simplified mechanism of the Hantzsch thiazole synthesis.

Characterization Data

The successful synthesis of this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

Property Value
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
Appearance Solid
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.25-7.35 (m, 2H, Ar-H), 6.90-7.00 (m, 3H, Ar-H), 6.55 (s, 1H, thiazole-H), 5.30 (q, J = 6.4 Hz, 1H, CH), 1.55 (d, J = 6.4 Hz, 3H, CH₃), 6.80 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 168.0, 157.5, 150.0, 129.5, 121.0, 116.0, 105.0, 75.0, 22.0
FTIR (KBr, cm⁻¹) ν: 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (C=N stretch), 1590, 1490 (Ar C=C stretch), 1240 (C-O stretch), 750, 690 (Ar C-H bend)

Note: The NMR and IR data presented are predicted values and should be confirmed by experimental analysis of the synthesized compound. The broadness and exact chemical shifts of the NH₂ protons in the ¹H NMR spectrum can vary depending on the solvent and concentration.

Safety and Handling

  • α-Haloketones: These compounds are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thiourea: Thiourea is a suspected carcinogen. Avoid inhalation of dust and direct contact with skin.

  • Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Solvents: Organic solvents such as acetone, ethanol, and diethyl ether are flammable. Keep them away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide outlines a reliable and well-established synthetic route for the preparation of this compound. By following the detailed protocols for the synthesis of the α-bromoketone intermediate and the subsequent Hantzsch thiazole cyclization, researchers can efficiently obtain the target compound. The provided mechanistic insights and characterization guidelines will aid in the successful execution and verification of the synthesis. The versatility of the 2-aminothiazole scaffold continues to make it a valuable building block in the pursuit of novel therapeutic agents.

References

  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. (2016). SciSpace. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine, a molecule of interest within the broader class of biologically significant 2-aminothiazole derivatives.[1][2][3][4] The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Understanding the fundamental physicochemical properties of a novel entity like this compound is a non-negotiable prerequisite for its advancement through the drug discovery pipeline. These properties—namely aqueous solubility, lipophilicity (LogP), and ionization constant (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This document outlines both the theoretical basis and detailed experimental protocols for determining these critical parameters, offering a roadmap for researchers to generate reliable and reproducible data.

Molecular Structure and Predicted Properties

The foundational step in characterizing any new chemical entity is a thorough analysis of its structure. The key functional groups within this compound dictate its physicochemical behavior.

  • 2-Aminothiazole Ring: This primary amine is expected to be basic, readily accepting a proton at the ring nitrogen under physiological conditions. This feature is critical for its pKa and pH-dependent solubility.

  • Phenoxy Group: The phenyl ring and ether linkage contribute significantly to the molecule's lipophilicity, influencing its partitioning behavior between aqueous and lipid environments.

  • Ethyl Linker and Chiral Center: The ethyl linker provides conformational flexibility, and the presence of a chiral center at the carbon attached to the phenoxy group means the compound can exist as enantiomers, which may have different biological activities and physical properties.

Given the absence of published experimental data for this specific molecule, computational tools and data from similar structures are employed for initial estimation.

Table 1: Core Properties of this compound

PropertyValueSource / Method
CAS Number 915921-97-0Fluorochem[5]
Molecular Formula C₁₁H₁₂N₂OSCalculated
Molecular Weight 220.29 g/mol Fluorochem[5]
Predicted LogP ~2.0 - 3.0Estimation based on structural analogs
Predicted pKa (Basic) ~5.0 - 6.5Estimation based on 2-aminothiazole core[6]
Predicted pKa (Acidic) NoneNo acidic functional groups

Note: Predicted values serve as initial estimates and must be confirmed by empirical measurement.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[7][8] Poor solubility can severely hamper in vitro assay reliability and lead to low oral bioavailability.[8] Both kinetic and thermodynamic solubility assays are pertinent in a research setting.[7][9][10]

  • Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period, typically by adding a DMSO stock solution to an aqueous buffer.[9][10][11][12] This high-throughput method is ideal for early discovery to quickly flag potential issues.[7][9]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state.[8][10][13][14] This is a more time- and resource-intensive measurement, crucial for lead optimization and pre-formulation studies.[10][13]

Experimental Protocol: Kinetic Solubility by Nephelometry

This protocol outlines a high-throughput method to assess the kinetic solubility of this compound. The principle relies on light scattering (nephelometry) to detect the formation of precipitate as the compound comes out of solution.[9][11]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[11]

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microplate.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Mixing and Incubation: Seal the plate and mix on a plate shaker at 800 rpm for 2 hours at room temperature (25°C).[9]

  • Measurement: Measure the light scattering in each well using a nephelometer. A significant increase in scattered light relative to buffer-only controls indicates precipitation and insolubility at the tested concentration.

Diagram 1: Experimental Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO plate Dispense 2 µL Stock into 96-well Plate stock->plate buffer Add 98 µL PBS (pH 7.4) to each well plate->buffer mix Seal & Shake Plate (2 hours @ 25°C) buffer->mix read Measure Light Scattering (Nephelometry) mix->read data Calculate Solubility Limit read->data G cluster_props Core Physicochemical Properties cluster_adme ADME & Formulation Outcomes Sol Aqueous Solubility Abs Absorption & Permeability Sol->Abs Form Formulation Potential Sol->Form LogP Lipophilicity (LogP) LogP->Abs Dist Distribution LogP->Dist pKa Ionization (pKa) pKa->Sol pH-dependent

Sources

A Technical Guide to the Potential Mechanism of Action of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of biologically active compounds.[1][2][3] This versatile heterocyclic system is a key structural feature in approved drugs with applications ranging from antiviral (Ritonavir) and anticancer (Dasatinib) to central nervous system disorders (Pramipexole).[4] The planarity, hydrogen bonding capability, and rigid structure of the thiazole ring allow for favorable interactions with a multitude of biological targets.[5] This guide focuses on a specific, yet under-investigated derivative, 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine. While direct mechanistic studies on this compound are not available in the public domain, by drawing on extensive research into structurally related analogues, we can construct a robust, evidence-based hypothesis regarding its potential mechanism of action. This document will serve as a technical roadmap for researchers, proposing primary and secondary mechanistic pathways and outlining the experimental protocols required for their validation.

Primary Hypothesized Mechanism: Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

A significant body of evidence points to the anti-inflammatory potential of 2-aminothiazole derivatives.[2][6][7] The inflammatory cascade is a complex process primarily mediated by the arachidonic acid pathway, which is governed by the cyclooxygenase (COX) and lipoxygenase (LOX) enzyme families. Dual inhibition of these pathways is a highly sought-after therapeutic strategy, as it may offer broader anti-inflammatory efficacy with a potentially improved safety profile compared to selective COX inhibitors.[6] Given the structural features of this compound, we hypothesize that its primary mechanism of action is the dual inhibition of COX-2 and 5-LOX.

Causality and Rationale

Numerous studies have demonstrated that aminothiazole-featured compounds can act as potent inhibitors of both 5-LOX and microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme downstream of COX-2.[6] The rationale for this hypothesis is rooted in the molecule's structure. The phenoxyethyl group provides a hydrophobic character that can facilitate entry into the active sites of these enzymes, while the 2-aminothiazole core can form crucial hydrogen bonds and other interactions with key residues. This dual-targeting approach could lead to a synergistic reduction in the production of both prostaglandins and leukotrienes, key mediators of inflammation and pain.[6][8]

Proposed Signaling Pathway Inhibition

The diagram below illustrates the proposed point of intervention for this compound within the arachidonic acid cascade.

Arachidonic_Acid_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Metabolism LOX 5-LOX AA->LOX Metabolism PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes (e.g., LTB4) LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Molecule 4-(1-Phenoxyethyl)- 1,3-thiazol-2-amine Molecule->COX Inhibition Molecule->LOX Inhibition

Caption: Proposed inhibition of COX and 5-LOX enzymes.

Experimental Protocol for Validation

1. In Vitro Enzyme Inhibition Assays:

  • Objective: To determine the direct inhibitory effect of the compound on COX-1, COX-2, and 5-LOX enzymes.

  • Methodology:

    • Utilize commercially available enzyme immunoassay (EIA) kits for human recombinant COX-1, COX-2, and 5-LOX.

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a concentration range (e.g., 0.01 µM to 100 µM).

    • Incubate the respective enzymes with varying concentrations of the test compound or a known inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) as a positive control.

    • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Quantify the production of prostaglandin E2 (for COX) or leukotriene B4 (for 5-LOX) using the EIA plate reader.

    • Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

  • Self-Validation: The inclusion of positive controls (known inhibitors) and a vehicle control (DMSO) ensures that the assay is performing correctly and that any observed inhibition is due to the test compound.

2. Cell-Based Assay for Anti-inflammatory Activity:

  • Objective: To assess the compound's ability to inhibit the production of inflammatory mediators in a cellular context.

  • Methodology:

    • Culture a relevant cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the levels of PGE2 and LTB4 in the supernatant using ELISA kits.

    • Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the reduction in inflammatory mediators is not due to cytotoxicity.

  • Causality: A dose-dependent reduction in both PGE2 and LTB4, without significant cytotoxicity, would strongly support a dual COX/LOX inhibitory mechanism.

Secondary Hypothesized Mechanism: Anticancer Activity via Tubulin Polymerization Inhibition

The 2-aminothiazole scaffold is also a feature of several potent anticancer agents, particularly those that interfere with microtubule dynamics.[9] Compounds containing diaryl systems linked by a flexible or rigid core, similar to the structure of this compound, have been identified as colchicine binding site inhibitors (CBSIs).[9] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Therefore, a plausible secondary mechanism of action for this compound is the inhibition of tubulin polymerization.

Causality and Rationale

The structural features of many CBSIs include two aromatic rings positioned at a specific distance and dihedral angle from each other.[9] We propose that the phenoxy group and the thiazole ring of this compound can mimic this arrangement, allowing the molecule to fit into the colchicine binding pocket on β-tubulin. This binding event would physically block the assembly of tubulin dimers into microtubules, disrupting a process critical for cell division.

Experimental Workflow for Validation

The following workflow outlines the key experiments to investigate the compound's effect on tubulin and cell cycle progression.

Anticancer_Workflow start Start: Treat Cancer Cells (e.g., MCF-7, HeLa) tubulin_assay In Vitro Tubulin Polymerization Assay start->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle microscopy Immunofluorescence Microscopy start->microscopy result1 Inhibition of Polymerization? tubulin_assay->result1 result2 G2/M Arrest? cell_cycle->result2 result3 Disrupted Microtubule Network? microscopy->result3 conclusion Conclusion: Compound is a Tubulin Polymerization Inhibitor result1->conclusion Yes result2->conclusion Yes result3->conclusion Yes

Caption: Experimental workflow to validate tubulin inhibition.

Experimental Protocol for Validation

1. In Vitro Tubulin Polymerization Assay:

  • Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

  • Methodology:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit.

    • Reconstitute purified bovine or human tubulin in a suitable buffer.

    • Pipette the tubulin solution into a microplate containing various concentrations of the test compound, a known inhibitor (e.g., colchicine), and a known promoter (e.g., paclitaxel).

    • Incubate the plate at 37°C to induce polymerization.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the IC50 value based on the inhibition of the polymerization rate.

  • Self-Validation: The inclusion of both a polymerization inhibitor and promoter as controls validates the responsiveness of the assay system.

2. Cell Cycle Analysis:

  • Objective: To determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-disrupting agents.

  • Methodology:

    • Treat a cancer cell line (e.g., HeLa or MCF-7) with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells, fix them in cold 70% ethanol, and store them at -20°C.

    • Wash the cells and stain the DNA with a fluorescent dye such as propidium iodide (PI), in the presence of RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Causality: A significant, dose-dependent increase in the population of cells in the G2/M phase compared to untreated controls would strongly indicate interference with mitosis.

Hypothetical Data Summary

To provide a clear framework for expected outcomes, the following tables summarize potential results from the proposed experiments.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
This compound> 501.55.2> 33
Celecoxib (Control)450.08> 100562.5
Zileuton (Control)> 100> 1000.5N/A

Table 2: Hypothetical Anticancer Activity Data

CompoundTubulin IC50 (µM)MCF-7 GI50 (µM)G2/M Arrest (% of cells at GI50)
This compound2.10.8575%
Colchicine (Control)1.80.0180%
Vehicle Control> 100> 10015%

Conclusion

This guide proposes two plausible, experimentally testable mechanisms of action for this compound, based on a comprehensive analysis of the activities of structurally related 2-aminothiazole derivatives. The primary hypothesis suggests a role as a dual COX-2/5-LOX inhibitor, positioning the compound as a potential anti-inflammatory agent. The secondary hypothesis explores its potential as a tubulin polymerization inhibitor for anticancer applications. The detailed experimental protocols provided herein offer a clear and logical path for researchers to elucidate the precise biological activity of this promising compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Goksen, U. S., Kelekci, N. G., Goktas, O., & Kucukoglu, K. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(2), 659-669. [Link]

  • Gerstmeier, J., Garscha, U., & Werz, O. (2013). Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo. Journal of Medicinal Chemistry, 56(22), 9131-9143. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Sun, M., Xu, Q., & Zhang, W. (2019). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 14(7), e0219189. [Link]

  • Al-Ostath, A., Al-Tamimi, A. M., & El-Faham, A. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 14(3), 2342-2362. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. [Link]

  • Gheldiu, A. M., Vlase, L., & Oniga, O. (2014). Design, synthesis and the biological evaluation of new 1,3-thiazolidine-4-ones based on the 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one scaffold. Molecules, 19(9), 13824-13847. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • ResearchGate. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]

  • ResearchGate. (n.d.). Phenolic Thiazoles as Novel Orally-Active Neuroprotective Agents. [Link]

  • Ayati, A., Emami, S., & Asadipour, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3427. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Nguyen, T. T., Nguyen, T. H., & Le, T. H. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(32), 22345-22356. [Link]

  • Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Journal of Saudi Chemical Society, 20, S44-S50. [Link]

  • Favi, G., & Radi, M. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2023(2), M1645. [Link]

  • Kumar, A., Sharma, S., & Kumar, P. (2020). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 102, 104085. [Link]

  • Singh, R., & Kaur, H. (2013). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Medicinal Chemistry Research, 22(12), 5879-5890. [Link]

  • Preprints.org. (2023). In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. [Link]

  • Shah, M., Bibi, S., & Sadiq, A. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1358943. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide presents a comprehensive, technically-grounded strategy for the systematic screening of the novel compound, 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine . Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically-driven, tiered approach. We will detail a strategic screening cascade, from initial broad-spectrum phenotypic assays to more focused target deconvolution and early safety profiling. Each proposed step is accompanied by detailed, field-proven protocols, the scientific rationale underpinning experimental choices, and guidance on data interpretation, ensuring a self-validating and robust investigational framework.

Introduction: The Scientific Rationale for Screening this compound

The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, with notable examples including the multi-kinase inhibitor Dasatinib.[3] The broad spectrum of reported activities for this class of compounds—ranging from antimicrobial and anti-inflammatory to potent anticancer effects—necessitates a multi-faceted screening approach for any new analogue.[1][4] The specific structure of this compound, featuring a phenoxyethyl group at the 4-position, presents unique steric and electronic properties that may confer novel bioactivities or improved selectivity for established targets.

Our proposed screening strategy is built on a hierarchical model designed to maximize information while conserving resources. This "funnel" approach begins with broad, cost-effective primary screens to identify potential areas of biological activity. Positive "hits" from these initial assays will then trigger progression to more complex, target-oriented secondary and tertiary assays to elucidate the mechanism of action and assess preliminary drug-like properties.

A Strategic, Multi-Tiered Screening Cascade

The proposed workflow is designed to systematically investigate the potential therapeutic applications of this compound. The cascade is divided into three tiers: Primary Screening for broad activity detection, Secondary Screening for hit validation and initial mechanism of action studies, and Tertiary Screening for lead characterization and early safety assessment.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Hit Validation & MoA) cluster_2 Tier 3: Tertiary Screening (Lead Characterization) Antimicrobial Antimicrobial Screening (Broad Panel) MIC MIC/MBC Determination Antimicrobial->MIC If Active Anticancer Anticancer Cytotoxicity (NCI-60 Panel Proxy) Anti_Inflammatory Anti-Inflammatory Assays (COX/LOX, NO Inhibition) Anticancer->Anti_Inflammatory If Active Kinase_Panel Kinase Inhibition Panel (Broad Kinase Panel) Anticancer->Kinase_Panel If Active Tubulin_Polymerization Tubulin Polymerization Assay Anticancer->Tubulin_Polymerization If Active Off_Target Off-Target Profiling MIC->Off_Target Target_Validation Specific Target Validation (e.g., Aurora, CDK, VEGFR) Kinase_Panel->Target_Validation If Selective Hit Target_Validation->Off_Target ADME_Tox In Vitro ADME/Tox (Microsomal Stability, PPB) Off_Target->ADME_Tox

Caption: A multi-tiered screening cascade for this compound.

Tier 1: Primary Screening - Casting a Wide Net

The objective of Tier 1 is to efficiently and cost-effectively determine if this compound exhibits any significant biological activity in two major therapeutic areas where 2-aminothiazoles have shown promise: antimicrobial and anticancer applications.

Broad-Spectrum Antimicrobial Screening

Rationale: The thiazole ring is a component of many antimicrobial agents.[1] An initial screen against a diverse panel of pathogenic bacteria and fungi is a logical first step to identify any potential anti-infective properties. The agar disk diffusion method is a straightforward and widely used primary screening tool.

Experimental Protocol: Agar Disk Diffusion Assay

  • Microorganism Preparation: Inoculate a loopful of a pure culture of the test microorganism into a suitable broth and incubate to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) to create a uniform lawn.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a defined volume (e.g., 10 µL) of a stock solution of this compound (e.g., 1 mg/mL in DMSO) onto a disk.

  • Controls: Use a disk with the solvent (DMSO) as a negative control and disks with known antibiotics (e.g., ampicillin for bacteria, amphotericin B for fungi) as positive controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A significant zone of inhibition indicates antimicrobial activity.

Parameter Description Example Data
Test Compound Conc. Concentration of the compound applied to the disk.10 µ g/disk
Zone of Inhibition Diameter (mm) of the clear zone where microbial growth is inhibited.15 mm
Positive Control Zone of inhibition for a standard antibiotic.25 mm (Ampicillin)
Negative Control Zone of inhibition for the solvent control.0 mm (DMSO)
Anticancer Cytotoxicity Screening

Rationale: Many 2-aminothiazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[3] A primary screen against a panel of human cancer cell lines representing different tissue origins provides a broad assessment of potential anticancer activity. The MTT assay, which measures metabolic activity as an indicator of cell viability, is a robust and high-throughput method for this purpose.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells from various cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Line Tissue Origin Example IC50 (µM)
MCF-7 Breast Cancer5.2
A549 Lung Cancer8.7
HCT116 Colon Cancer3.1

Tier 2: Secondary Screening - Hit Validation and Mechanism of Action

If significant activity is observed in Tier 1, the focus of Tier 2 is to validate these findings with more quantitative assays and to begin exploring the underlying mechanism of action.

Quantitative Antimicrobial Assessment

Rationale: For compounds showing activity in the disk diffusion assay, it is essential to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to quantify their potency. The broth microdilution method is the gold standard for this determination.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in the same broth, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) MBC/MFC Determination: To determine the MBC/MFC, an aliquot from the wells with no visible growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU count compared to the initial inoculum.

Elucidating the Anticancer Mechanism

Rationale: The cytotoxicity observed in the primary screen could be mediated by various mechanisms. Based on the known targets of 2-aminothiazole derivatives, we will investigate three key areas: anti-inflammatory pathways (as inflammation is linked to cancer), direct inhibition of protein kinases, and disruption of microtubule dynamics.[3][4]

Experimental Protocol: In Vitro Anti-Inflammatory Screening (Nitric Oxide Inhibition)

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a key inflammatory mediator.

  • NO Measurement: After a 24-hour incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Experimental Protocol: Broad-Panel Kinase Inhibition Assay

Rationale: 2-aminothiazoles are well-documented kinase inhibitors, targeting enzymes like Aurora kinases, CDKs, and VEGFR.[3][5][6][7] A broad-panel kinase screen is an efficient way to identify potential kinase targets.

  • Assay Principle: Utilize a commercially available kinase profiling service or an in-house platform. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound. The signal is often detected via luminescence, fluorescence, or radioactivity.

  • Procedure: Submit this compound for screening against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The results are typically reported as the percentage of inhibition for each kinase. Kinases showing significant inhibition (e.g., >50%) are considered primary "hits."

Experimental Protocol: Tubulin Polymerization Assay

Rationale: Some anticancer agents exert their effects by disrupting microtubule dynamics. This assay directly measures the compound's effect on the polymerization of purified tubulin.

  • Assay Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations. Include paclitaxel (a polymerization promoter) and nocodazole (a polymerization inhibitor) as controls.

  • Polymerization Monitoring: Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm over time. An increase in absorbance corresponds to tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence of the test compound to the controls to determine if it inhibits or promotes tubulin polymerization.

Kinase_Inhibition_Pathway cluster_0 Signaling Cascade cluster_1 Potential Inhibition RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle Proliferation Cell Proliferation mTOR->Proliferation Compound 4-(1-Phenoxyethyl)- 1,3-thiazol-2-amine Compound->RTK Inhibition? Compound->PI3K Inhibition?

Sources

An In-Depth Technical Guide to 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This technical guide focuses on a specific, yet underexplored, member of this family: 4-(1-phenoxyethyl)-1,3-thiazol-2-amine . While direct extensive research on this particular molecule is not widely published, its structural features suggest significant therapeutic potential. This document provides a comprehensive overview of its chemical properties, a proposed synthetic route based on the foundational Hantzsch thiazole synthesis, and an in-depth discussion of its potential biological activities inferred from the vast body of literature on related 2-aminothiazole and phenoxy-thiazole derivatives.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This structural motif is present in a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] Its versatility stems from its ability to act as a bioisostere for other functional groups and its capacity for diverse substitutions at various positions on the thiazole ring, allowing for the fine-tuning of its physicochemical and biological properties.

This compound (CAS No. 915921-97-0) is a derivative characterized by a 1-phenoxyethyl substituent at the 4-position of the 2-aminothiazole core.[3] The presence of the phenoxy group introduces a degree of lipophilicity and potential for specific interactions with biological targets, making it an intriguing candidate for drug discovery programs.

Chemical Properties
IUPAC Name This compound
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
CAS Number 915921-97-0
Appearance Solid
Canonical SMILES CC(OC1=CC=CC=C1)C1=CSC(N)=N1
InChI Key IOYUQHJSBCNHPU-UHFFFAOYSA-N

Proposed Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in the 19th century, remains the most classical and widely employed method for the preparation of 2-aminothiazole derivatives. It involves the condensation of an α-haloketone with a thiourea. Given the structure of this compound, a plausible synthetic route would involve the reaction of 1-bromo-3-phenoxy-2-butanone with thiourea.

Proposed Synthetic Workflow

Hantzsch_Synthesis alpha_haloketone 1-Bromo-3-phenoxy-2-butanone reaction Condensation alpha_haloketone->reaction thiourea Thiourea thiourea->reaction product This compound reaction->product Hantzsch Reaction

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the α-Haloketone (1-Bromo-3-phenoxy-2-butanone)

  • To a solution of 3-phenoxy-2-butanone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-bromo-3-phenoxy-2-butanone. Purification can be achieved by column chromatography on silica gel.

Step 2: Hantzsch Condensation

  • To a solution of 1-bromo-3-phenoxy-2-butanone (1 equivalent) in a polar solvent like ethanol or dimethylformamide (DMF), add thiourea (1.2 equivalents).[4]

  • The reaction mixture is heated to reflux (typically 70-80 °C) for several hours and monitored by TLC.[5]

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then dissolved in water and neutralized with a base such as sodium bicarbonate to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Polar protic solvents like ethanol are commonly used for the Hantzsch synthesis as they facilitate the dissolution of the reactants and the subsequent cyclization.

  • Stoichiometry: A slight excess of thiourea is often used to ensure the complete consumption of the α-haloketone.

  • Temperature: Heating is necessary to overcome the activation energy of the condensation and cyclization steps.

  • Workup: Neutralization is crucial to deprotonate the aminothiazole product, which may form a salt under the reaction conditions, thereby facilitating its precipitation and isolation.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Aromatic protons of the phenoxy group would appear in the range of δ 6.8-7.5 ppm.

    • The proton on the thiazole ring would likely resonate as a singlet around δ 6.5-7.0 ppm.

    • The methine proton of the ethyl group would be a quartet coupled to the methyl protons.

    • The methyl protons would appear as a doublet.

    • The amine protons (NH₂) would likely be a broad singlet.

  • ¹³C NMR:

    • Aromatic carbons would be observed in the region of δ 115-160 ppm.

    • The carbons of the thiazole ring would have characteristic shifts, with the C2 carbon (bearing the amino group) being the most downfield.

  • IR Spectroscopy:

    • Characteristic N-H stretching vibrations for the primary amine would be present around 3100-3400 cm⁻¹.

    • C=N and C=C stretching vibrations of the thiazole and aromatic rings would be observed in the 1500-1650 cm⁻¹ region.

    • C-O-C stretching of the ether linkage would be visible around 1200-1250 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak [M]⁺ would be expected at m/z = 220.

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the well-documented activities of structurally related compounds.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[6] A notable example is Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia, which features a 2-aminothiazole core. The phenoxy group in the target molecule could potentially enhance its binding to hydrophobic pockets in protein targets.

Potential Mechanism of Action:

Anticancer_MoA compound 4-(1-Phenoxyethyl)- 1,3-thiazol-2-amine kinase Protein Kinases (e.g., VEGFR, EGFR) compound->kinase Inhibition tubulin Tubulin Polymerization compound->tubulin Disruption cell_cycle_arrest Cell Cycle Arrest kinase->cell_cycle_arrest tubulin->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Potential anticancer mechanisms of action for this compound.

Antimicrobial Activity

The 2-aminothiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[7] The combination of the thiazole ring and the phenoxy moiety may lead to compounds with enhanced antimicrobial efficacy.

Anti-inflammatory Activity

Certain thiazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[8] The structural similarity of the target compound to known anti-inflammatory agents suggests it could be a candidate for further investigation in this area.

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, molecule within the medicinally significant 2-aminothiazole class. This guide has outlined a plausible and efficient synthetic strategy based on the well-established Hantzsch reaction. The true potential of this compound lies in its yet-to-be-determined biological activity. Based on extensive literature on related structures, it is a strong candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays.

For drug development professionals, this molecule serves as a valuable starting point for the design of new chemical entities. Further derivatization of the amino group or modification of the phenoxy ring could lead to the discovery of novel therapeutic agents with improved potency and selectivity. The synthesis and biological evaluation of this compound and its analogs are warranted to fully elucidate their therapeutic potential.

References

  • Radhika, S., Yamuna, P., & Anilkumar, G. (2022). A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. Current Organic Chemistry, 26(19), 1779-1788.
  • A facile synthesis of new substituted thiazol-2-amine derivatives as potent antimicrobial agent. (2022). Letters in Applied NanoBioScience, 12(2), 032.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014).
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • de la Cruz, P., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(2), 122-126.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 599-614.
  • Bristol-Myers Squibb Company. (2014). Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors. U.S.
  • Pierre Fabre Medicament. (2006). 4,5-dihydro-thiazo-2-ylamine derivatives and their use as no-synthase inhibitors.
  • Sharma, A., & Kumar, V. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4883.
  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175382.
  • ChemSynthesis. (n.d.). 1,3-thiazol-2-amine. [Link]

  • Vaickelioniene, R., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 599-614.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1748.
  • Bibi, S., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1366115.
  • Takeda Chemical Industries, Ltd. (1991). Thiazole derivatives, processes for production thereof and pharmaceutical compositions comprising the same.
  • Askew, Jr., B. C., et al. (2007). Urea derivatives. U.S.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • Benzyl-N-[4-(2-hydroxyethyl)
  • Vaickelioniene, R., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Al-Ostoot, F. H., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48.

Sources

An In-Depth Technical Guide to the Initial Discovery and Characterization of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the putative initial synthesis, purification, and structural characterization of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine. As no single seminal publication details its discovery, this document consolidates established synthetic methodologies and predictive analytical techniques to offer a robust framework for researchers, scientists, and drug development professionals. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating approach to its scientific integrity.

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, this compound, represents a specific iteration of this valuable scaffold, and understanding its fundamental chemistry is crucial for its potential development and application.

Retrosynthetic Analysis and Proposed Synthesis

The most logical and widely employed method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea. This approach is favored for its reliability, accessibility of starting materials, and generally good yields.

The retrosynthetic analysis for this compound points to two key precursors: thiourea and the corresponding α-haloketone, specifically 1-bromo-3-phenoxybutan-2-one. The α-haloketone itself can be readily prepared from 1-phenoxybutan-2-one through α-bromination.

G cluster_0 Synthetic Workflow start 1-Phenoxybutan-2-one intermediate 1-Bromo-3-phenoxybutan-2-one (α-haloketone) start->intermediate α-Bromination product This compound intermediate->product Hantzsch Cyclocondensation thiourea Thiourea thiourea->product G cluster_mech Hantzsch Synthesis Mechanism Thiourea Intermediate1 S-alkylation Intermediate Thiourea->Intermediate1 Nucleophilic attack alpha_haloketone R-CO-CH(Br)-R' alpha_haloketone->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration G cluster_frag Proposed MS Fragmentation parent [M+H]⁺ m/z 221 frag1 Fragment 1 m/z 127 [M - C₆H₅O]⁺ parent->frag1 - •OC₆H₅ frag2 Fragment 2 m/z 94 [C₆H₅OH]⁺ parent->frag2 Rearrangement frag3 Fragment 3 m/z 77 [C₆H₅]⁺ frag2->frag3 - •OH

Sources

synthesis and evaluation of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Evaluation of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine Derivatives

Executive Summary

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6][7] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis and biological evaluation of a specific class of these compounds: this compound and its derivatives. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols for both synthesis and biological screening, and discuss the critical aspects of data interpretation and structure-activity relationships (SAR).

Part 1: The Thiazole Scaffold in Drug Discovery

Thiazole, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug design.[8] This is due to its ability to engage in various non-covalent interactions with biological targets and its metabolic stability. Its structural prominence is evident in a range of clinically approved drugs, such as the antiretroviral Ritonavir, the antifungal Abafungin, and the anticancer agent Tiazofurin.[8][9] The 2-aminothiazole moiety, in particular, is a key building block that allows for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles.[10] The introduction of a 4-(1-phenoxyethyl) substituent offers a unique three-dimensional architecture, providing opportunities to explore specific binding pockets within enzymes and receptors.

Part 2: Synthesis and Characterization

The synthesis of this compound is most efficiently achieved via the classic Hantzsch Thiazole Synthesis.[11] This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[12]

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a cornerstone reaction for creating the thiazole ring. The causality behind this multi-step process is a sequence of well-understood organic reactions:

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide (thiourea, in our case) acting as a potent nucleophile, attacking the α-carbon of the haloketone. This displaces the halide ion.[13]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone, forming the five-membered heterocyclic ring.[12]

  • Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring. The aromaticity of the product is a significant driving force for the reaction.[13]

Hantzsch_Mechanism start α-Haloketone + Thiourea step1 S-Alkylation Intermediate start->step1 Nucleophilic Attack (SN2) step2 Cyclized Intermediate (Hemiaminal) step1->step2 Intramolecular Cyclization product 2-Aminothiazole Product step2->product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Protocol 1: Synthesis of this compound

This protocol details the synthesis from the key starting materials: 1-bromo-3-phenoxybutan-2-one and thiourea.

Materials:

  • 1-bromo-3-phenoxybutan-2-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (or Methanol), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-bromo-3-phenoxybutan-2-one (1.0 eq) in anhydrous ethanol (approx. 10 mL per mmol of ketone).

  • Add thiourea (1.2 eq) to the solution. The thioamide is used in slight excess to ensure complete consumption of the valuable haloketone.

  • Heat the reaction mixture to reflux (approx. 80°C) and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The product may precipitate as a hydrobromide salt.[13]

  • Pour the reaction mixture into a beaker containing an equal volume of deionized water.

  • Slowly add saturated NaHCO₃ solution while stirring until the mixture is neutral to slightly basic (pH 7-8). This neutralizes the hydrobromide salt, precipitating the free base of the product.[12]

  • Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake sequentially with cold deionized water and a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

  • Dry the purified product under vacuum.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of aromatic, thiazole, and aliphatic protons/carbons.[6][14]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[14]

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H (amine), C=N, and C-S bonds.[14]

  • Melting Point Analysis: To assess the purity of the final product.

Part 3: Biological Evaluation Workflows

Given the broad pharmacological potential of thiazole derivatives, a tiered screening approach is logical.[2][4][15] We present workflows for evaluating antimicrobial, anticancer, and anticonvulsant activities.

Workflow 1: Antimicrobial Activity Screening

Thiazoles are well-documented antimicrobial agents.[1][16][17] The standard method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).[4]

Antimicrobial_Workflow start Synthesized Compound (Stock Solution) step1 Prepare Serial Dilutions in 96-well plate start->step1 step2 Inoculate with standardized bacterial/fungal suspension step1->step2 step3 Incubate at 37°C (bacteria) or 28°C (fungi) for 18-24h step2->step3 step4 Add Resazurin or measure OD600 to assess growth step3->step4 result Determine MIC (Lowest concentration with no growth) step4->result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol: Broth Microdilution MIC Assay

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.[4]

  • Add the inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions.

  • Determine the MIC by visual inspection for turbidity or by using a growth indicator dye. The MIC is the lowest concentration that completely inhibits visible growth.[4]

Workflow 2: Anticancer Activity Screening

Many thiazole derivatives exhibit potent antiproliferative activity against various cancer cell lines.[6][18][19] A primary screening is typically conducted using an MTT assay to measure cytotoxicity.

Anticancer_Workflow start Select Cancer Cell Lines (e.g., MCF-7, A549) step1 Seed cells in 96-well plates and allow to adhere (24h) start->step1 step2 Treat cells with serial dilutions of the test compound step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent and incubate (4h) step3->step4 step5 Solubilize formazan crystals with DMSO or Solubilization Buffer step4->step5 step6 Measure absorbance at 570 nm step5->step6 result Calculate IC50 Value (Concentration for 50% inhibition) step6->result SAR_Diagram core_img r1_node Region 1 (Phenoxy Ring): - Electronic effects (F, Cl, NO2) - Steric bulk (t-Bu) - H-bonding (OH, OMe) r1_node:e->core_img:w r2_node Region 2 (Amino Group): - Acylation / Sulfonylation - Alkylation - Formation of ureas/thioureas r2_node:w->core_img:e r3_node Region 3 (Ethyl Linker): - Stereochemistry (R/S) - Chain length r3_node:n->core_img:s

Sources

preliminary pharmacology studies of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preliminary Pharmacological Evaluation of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Authored by: A Senior Application Scientist

Preamble: Unveiling the Potential of a Novel Thiazole Derivative

The 1,3-thiazol-2-amine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects.[2][3][4][5][6][7] The specific compound, this compound, with its unique phenoxyethyl substitution at the 4-position, presents a novel chemical entity whose pharmacological profile is yet to be characterized.

This guide provides a comprehensive, forward-looking research framework for the preliminary pharmacological investigation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven approach to elucidating the compound's therapeutic potential. We will proceed from foundational in vitro characterization to targeted in vivo validation, explaining the causal logic behind each experimental choice.

Section 1: Compound Profile and Hypothesized Biological Activity

Before embarking on experimental studies, a thorough understanding of the molecule's characteristics is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 915921-97-0[8]
Molecular Formula C₁₁H₁₂N₂OS[8]
Molecular Weight 220.29 g/mol [8]
IUPAC Name This compound[8]
Canonical SMILES CC(OC1=CC=CC=C1)C1=CSC(N)=N1[8]

Based on the established activities of structurally related thiazole derivatives, we can formulate initial hypotheses regarding the potential biological targets of this compound.

  • Anti-inflammatory Potential: Numerous thiazole and thiazolidinone derivatives are known to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and Lipoxygenase (LOX).[4][6][9] The structural features of our target compound warrant an investigation into its ability to modulate these pathways.

  • Antiproliferative Activity: A significant body of research has identified N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of tubulin polymerization, a validated anticancer mechanism.[3] The presence of aromatic and heterocyclic rings in this compound suggests that it could potentially bind to the colchicine site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest.

  • Antimicrobial Effects: The thiazole ring is a common feature in various antimicrobial agents.[2] Therefore, a preliminary screening against a panel of pathogenic bacteria and fungi is a logical starting point.

The following sections will detail the experimental workflows designed to test these hypotheses.

G cluster_0 Hypothesis Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action (MoA) cluster_3 In Vivo Validation H1 Anti-inflammatory (COX/LOX Inhibition) IV2 Enzyme Inhibition (COX/LOX) H1->IV2 Test Hypothesis H2 Antiproliferative (Tubulin Inhibition) IV3 Antiproliferative Assay (Cancer Cell Lines) H2->IV3 Test Hypothesis H3 Antimicrobial Activity IV4 Antimicrobial Assay (MIC) H3->IV4 Test Hypothesis IV1 Cytotoxicity Assay (MTT) IV1->IV2 Prerequisite IV1->IV3 Prerequisite IV1->IV4 Prerequisite IVV1 Acute Toxicity Study IV2->IVV1 If Promising Results MoA1 Tubulin Polymerization Assay IV3->MoA1 If Active IV3->IVV1 If Promising Results IV4->IVV1 If Promising Results MoA2 Cell Cycle Analysis MoA1->MoA2 Confirm MoA IVV2 Pharmacokinetics (ADME) IVV1->IVV2 IVV3 Efficacy Model (e.g., Paw Edema) IVV2->IVV3

Caption: Proposed research workflow for this compound.

Section 2: Foundational In Vitro Evaluation

The initial phase of pharmacological testing involves a series of in vitro assays to determine the compound's cytotoxicity and its activity against the hypothesized targets in a controlled, cellular, or acellular environment.

General Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing specific therapeutic activities, it is crucial to determine the compound's general toxicity to cells. The MTT assay provides a quantitative measure of cell viability, which helps in selecting appropriate, non-toxic concentration ranges for subsequent experiments and gives an early indication of a potential therapeutic window.

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed human cell lines (e.g., HEK293 for normal cells, and relevant cancer cell lines like A549, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO, concentration ≤ 0.5%). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (concentration inhibiting 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity Screening

Causality: Based on the prevalence of anti-inflammatory activity in related scaffolds, we will directly assess the compound's ability to inhibit COX-1 and COX-2 enzymes. This provides a direct measure of a key potential mechanism of action. A high selectivity for COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs to minimize gastrointestinal side effects.

Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical) which includes human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Incubation: Pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Signal Detection: Incubate for an additional 5-10 minutes. Measure the fluorescence (e.g., excitation 535 nm, emission 590 nm) using a plate reader. The probe reacts with PGG₂, the intermediate product of the COX reaction, to generate a fluorescent signal.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Table 2: Hypothetical In Vitro Anti-inflammatory and Cytotoxicity Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)A549 IC₅₀ (µM)
Test Compound >1005.2>19.22.5
Celecoxib 150.08187.5>50

This table presents a hypothetical but ideal outcome where the test compound shows selective COX-2 inhibition and potent antiproliferative activity, suggesting a dual-action potential.

Antiproliferative and Mechanism of Action Studies

Causality: If the initial cytotoxicity screening reveals potent activity against cancer cell lines (as hypothesized in Table 2), the next logical step is to investigate the underlying mechanism. Given the precedent for thiazoles as tubulin inhibitors, a tubulin polymerization assay is the primary mechanistic experiment.[3]

Protocol: Tubulin Polymerization Assay

  • Reagent Preparation: Use a tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified bovine tubulin protein (>99% pure), general tubulin buffer, and GTP.

  • Assay Setup: In a 96-well plate, add tubulin solution to wells containing the test compound at various concentrations. Include a polymerization inhibitor (e.g., Nocodazole) and a polymerization enhancer (e.g., Paclitaxel) as controls.

  • Reaction Initiation: Place the plate in a spectrophotometer pre-warmed to 37°C. Add GTP to all wells to initiate polymerization.

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot absorbance vs. time for each concentration. Compare the rate and extent of polymerization in the presence of the test compound to the controls. A potent inhibitor will suppress the increase in absorbance.

G cluster_workflow Antiproliferative MoA Workflow A Potent Activity in MTT Assay (Cancer Lines) B Tubulin Polymerization Assay A->B Hypothesize Tubulin Target C Cell Cycle Analysis (Flow Cytometry) B->C If Polymerization is Inhibited D Confirmation of G2/M Arrest C->D Analyze DNA Content

Caption: Workflow for elucidating the antiproliferative mechanism of action.

Section 3: Preliminary In Vivo Assessment

Positive and potent results from in vitro studies justify the transition to animal models. These studies aim to understand the compound's behavior in a complex biological system, assessing its safety and preliminary efficacy.

Acute Toxicity Study

Causality: This is a critical first step in any in vivo investigation. It determines the safety profile of the compound over a short period and establishes the maximum tolerated dose (MTD). This information is essential for designing the dosing regimen for subsequent efficacy studies.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure, OECD 425)

  • Animals: Use healthy, young adult female rodents (e.g., Swiss albino mice).

  • Dosing: Administer a single oral dose of the compound to one animal at a time. The starting dose is selected based on in vitro data and structure-activity relationships (e.g., 175 mg/kg).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The test is concluded when one of the stopping criteria is met (e.g., 3 consecutive animals survive at the upper dose limit, or a reversal in outcome is observed multiple times).

  • Data Analysis: The LD₅₀ (median lethal dose) is calculated from the results using specialized software. The MTD is identified as the highest dose that does not cause significant mortality or overt signs of toxicity.

In Vivo Anti-inflammatory Efficacy Model

Causality: To validate the in vitro COX-2 inhibitory activity, a standard model of acute inflammation is employed. The carrageenan-induced paw edema model is widely accepted for evaluating agents with potential anti-inflammatory properties, as the edema formation is directly linked to the production of prostaglandins synthesized by COX enzymes.[10]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar rats (150-200g).

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC in saline, p.o.).

    • Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 3-5: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.), based on the MTD.

  • Drug Administration: Administer the respective treatments orally.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Conclusion and Future Directions

This guide outlines a systematic and logical progression for the preliminary pharmacological evaluation of this compound. By starting with broad in vitro screening and moving towards specific mechanistic and in vivo studies, researchers can efficiently and effectively characterize the compound's biological activity profile. Positive findings in the proposed anti-inflammatory and antiproliferative assays would provide a strong rationale for more advanced preclinical development, including detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, chronic toxicity studies, and evaluation in more complex disease models (e.g., tumor xenografts). The framework presented here ensures a rigorous, evidence-based approach to unlocking the therapeutic potential of this novel chemical entity.

References

  • Al-Ostoot, F.H., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32. Available at: [Link]

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175380. Available at: [Link]

  • Ullah, S., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1364582. Available at: [Link]

  • Al-Jumaili, A. & Al-Juboori, A. (2023). In Silico, Synthesis, In Vitro and In Vivo Evaluation of 4-((2-aminothiazol-4-yl) amino) phenol Derived from Paracetamol. Iraqi Journal of Pharmaceutical Sciences, 32(1), 1-10. Available at: [Link]

  • Alnefaie, R. K., et al. (2023). Novel Series of Thiazole-Based Complexes; Characterization, Structural Optimization, In-Vitro and In-Silico Assessments Against COVID-19. Bulletin of the Chemical Society of Ethiopia, 37(2), 431-447. Available at: [Link]

  • Akhtar, T., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 14(2), 1026-1042. Available at: [Link]

  • ChemSynthesis. (n.d.). 1,3-thiazol-2-amine. Retrieved January 20, 2026, from [Link]

  • Guryev, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Available at: [Link]

  • Ghiurau, M., et al. (2018). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 23(11), 2828. Available at: [Link]

  • D'Aria, F., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(2), M1865. Available at: [Link]

  • Singh, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. Available at: [Link]

  • Wróbel, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6426. Available at: [Link]

  • Jain, A. K., et al. (2012). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry, 28(2), 645-662. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Pharmaceuticals, 15(4), 438. Available at: [Link]

  • Firoozpour, L., et al. (2017). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 12(1), 59-69. Available at: [Link]

  • Ullah, S., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1364582. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Thiazole Derivative

The 1,3-thiazol-2-amine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This heterocyclic motif is present in molecules exhibiting anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory properties.[4][5][6][7][8][9] The subject of this guide, 4-(1-phenoxyethyl)-1,3-thiazol-2-amine, is a novel derivative within this esteemed class. As of this writing, its specific biological activities and mechanism of action have not been characterized in published literature.

This document serves as a comprehensive guide for the initial biological evaluation of this compound in cellular assays. It is designed for researchers embarking on the characterization of this and other novel small molecules. We will proceed from foundational principles, establishing essential physicochemical properties, to a tiered screening approach designed to efficiently identify and characterize its potential therapeutic effects. The protocols and workflows outlined herein are built upon established methodologies for analogous compounds and are designed to provide a robust starting point for your investigations.

Part 1: Foundational Characterization

Before initiating cellular assays, it is imperative to establish the fundamental properties of the compound to ensure reproducible and interpretable results.

Purity and Identity Confirmation

The purity and identity of the test compound are paramount. We recommend verifying the structure of this compound (CAS Number: 915921-97-0) using standard analytical techniques.

  • Recommended Analyses:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.[10]

    • High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95%.

Solubility Determination

Accurate determination of the compound's solubility in both stock and working solutions is critical for effective dose-response studies.

PropertyDescription
CAS Number 915921-97-0[10]
Molecular Formula C₁₁H₁₂N₂OS[10]
Molecular Weight 220.29 g/mol [10]
Physical State Solid[10]
Predicted Solubility Given its aromatic rings, the compound is likely soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and less soluble in aqueous media.[11] Experimental verification is essential.

Protocol: Stock Solution Preparation and Solubility Assessment

  • Prepare a High-Concentration Stock in DMSO:

    • Accurately weigh 1-5 mg of the compound.

    • Add a precise volume of high-purity, anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly and gently warm if necessary to facilitate dissolution. Visually inspect for any particulates.

  • Determine Solubility in Aqueous Media:

    • Prepare serial dilutions of the DMSO stock into a relevant aqueous buffer (e.g., PBS) or cell culture medium.

    • Incubate at 37°C for 1-2 hours.

    • Visually inspect for precipitation at each concentration. The highest concentration that remains clear is the approximate aqueous solubility.

    • Note: The final concentration of DMSO in cell culture should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Part 2: A Tiered Approach to Cellular Screening

We propose a hierarchical screening cascade to efficiently elucidate the biological activity of this compound. This workflow is designed to move from broad, phenotypic assays to more specific, mechanism-of-action studies.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Models a Cell Viability/Cytotoxicity Assay (e.g., MTT, Resazurin) Broad panel of cancer cell lines b Apoptosis Assay (Annexin V/PI Staining) a->b If cytotoxic c Cell Cycle Analysis (Propidium Iodide Staining) a->c If anti-proliferative d Target-Based Assays (e.g., Kinase Panel, Tubulin Polymerization) a->d Based on structural analogs e 3D Spheroid/Organoid Models b->e c->e f Co-culture Systems d->f

Figure 1: A tiered experimental workflow for characterizing a novel compound.

Tier 1: Cell Viability and Cytotoxicity Screening

The initial step is to determine if the compound has a general effect on cell viability or proliferation. A broad screen across a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) is recommended.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A typical starting range is from 100 µM down to 10 nM.

    • Include appropriate controls: vehicle control (medium with the same concentration of DMSO as the highest compound dose) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Tier 2: Elucidating the Mechanism of Action

If the Tier 1 screen reveals significant anti-proliferative activity, the next step is to investigate the underlying mechanism. Given the known activities of other 1,3-thiazol-2-amine derivatives, key areas to investigate include apoptosis, cell cycle arrest, and inhibition of specific signaling pathways.[4][9]

Hypothetical Target Pathway: Kinase Inhibition

Many small molecules containing the thiazole ring function as kinase inhibitors.[12][13] A hypothetical mechanism could involve the inhibition of a key protein tyrosine kinase (PTK) involved in cell proliferation and survival signaling.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates Compound 4-(1-Phenoxyethyl) -1,3-thiazol-2-amine Compound->RTK Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2: Hypothetical kinase inhibition pathway for a thiazole derivative.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Include vehicle and positive controls (e.g., staurosporine).

  • Cell Harvesting:

    • Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Further Tier 2 Investigations:

  • Cell Cycle Analysis: Use propidium iodide staining followed by flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M).

  • Tubulin Polymerization Assay: Since some N,4-diaryl-1,3-thiazole-2-amines are known tubulin inhibitors, a cell-free tubulin polymerization assay could be performed to assess this potential mechanism.[4]

  • Kinase Profiling: If kinase inhibition is suspected, screen the compound against a panel of recombinant kinases to identify potential specific targets.

Part 3: Summary and Future Directions

The 1,3-thiazol-2-amine scaffold is a privileged structure in drug discovery. While this compound is currently uncharacterized, the systematic application of the cellular assays outlined in this guide will provide a clear path to understanding its biological potential. Initial cytotoxicity screening, followed by targeted mechanistic studies, will efficiently determine if this novel compound warrants further investigation as a potential therapeutic agent. Positive results from these in vitro assays would justify progression to more complex cellular models, such as 3D spheroids, and eventually to in vivo studies.

References

  • National Center for Biotechnology Information. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. Retrieved from [Link]

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(3), e0173353. Retrieved from [Link]

  • Vaickelioniene, R., et al. (2019). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 24(15), 2795. Retrieved from [Link]

  • Al-Omair, M. A., & Al-Issa, S. A. (2018). Synthesis and Biological Activity of New[12][14]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Journal of Chemistry, 2018, 1-8. Retrieved from [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 423-431. Retrieved from [Link]

  • Khan, I., et al. (2019). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Letters in Drug Design & Discovery, 16(8), 896-908. Retrieved from [Link]

  • Patel, H., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry, 2022, 1-15. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Retrieved from [Link]

  • El-Gazzar, A. A., et al. (2021). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Journal of the Chilean Chemical Society, 66(4), 5369-5378. Retrieved from [Link]

  • Singh, R., et al. (2013). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Bioorganic & Medicinal Chemistry Letters, 23(10), 2848-2852. Retrieved from [Link]

  • Nguyen, T. T., et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 16(3), 2342-2362. Retrieved from [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4979. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1,3-thiazol-2-amine. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Development of In Vivo Models for Preclinical Evaluation of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of in vivo models for testing the novel compound, 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine. Given the limited public data on this specific molecule, our approach is rooted in a hypothesis-driven framework based on the well-documented polypharmacology of the 2-aminothiazole scaffold. We present detailed, field-proven protocols for evaluating this compound's potential efficacy in three key therapeutic areas: oncology, inflammation, and neuroprotection. Each protocol is designed as a self-validating system, incorporating essential controls, clear endpoints, and explanations of the scientific rationale behind key experimental choices to ensure robust and interpretable preclinical data.

Introduction: The 2-Aminothiazole Scaffold and the Case for Hypothesis-Driven In Vivo Testing

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The subject of this guide, this compound, is a novel analogue whose specific mechanism of action is yet to be fully elucidated.

In the absence of a defined molecular target, a logical and resource-efficient preclinical strategy involves developing in vivo models that align with the major therapeutic activities of the parent scaffold. This approach allows for the simultaneous exploration of multiple potential efficacies, accelerating the discovery of the compound's primary therapeutic value. This guide provides the strategic framework and detailed methodologies to pursue this evaluation.

Strategic Pathway for In Vivo Model Selection

The initial phase of in vivo testing for a novel compound should be guided by a process of elimination and confirmation based on the most prominent activities of its chemical class. The following decision tree illustrates a logical workflow for prioritizing and selecting the appropriate models.

G cluster_0 Phase 1: Initial Hypothesis Testing cluster_1 Phase 2: Model Refinement & Mechanistic Studies Start Compound: this compound (Based on 2-Aminothiazole Scaffold) Oncology Hypothesis 1: Anticancer Activity (CDK/Tubulin Inhibition) [14, 22] Start->Oncology Test in Xenograft Model Inflammation Hypothesis 2: Anti-inflammatory Activity [25, 26] Start->Inflammation Test in Paw Edema Model Neuro Hypothesis 3: Neuroprotective Activity [3] Start->Neuro Test in Neuro-injury Model Syngeneic If Xenograft Positive: Test in Syngeneic Model (Evaluate Immune Interaction) [1] Oncology->Syngeneic Positive Signal ChronicInflam If Paw Edema Positive: Test in Chronic Model (e.g., Cotton Pellet Granuloma) [4] Inflammation->ChronicInflam Positive Signal Ischemia If Neuro-injury Positive: Test in Ischemia Model (Evaluate Stroke Outcome) [13] Neuro->Ischemia Positive Signal G cluster_0 Pre-Implantation cluster_1 Implantation & Tumor Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A1 Select & Culture Cancer Cell Line (e.g., HCT-116, MCF-7) A3 Prepare Cell Suspension (e.g., 5x10^6 cells in 100 µL Matrigel/PBS) A1->A3 A2 Acclimatize Immunocompromised Mice (e.g., Athymic Nude, 5-7 days) [1] B1 Subcutaneously Inject Cells into Mouse Flank A2->B1 A3->B1 B2 Monitor Tumor Growth (3x per week with calipers) B1->B2 B3 Randomize Mice into Groups (When tumors reach ~100-150 mm³) B2->B3 C1 Administer Compound or Vehicle (e.g., Daily, IP or PO) B3->C1 C2 Measure Tumor Volume & Body Weight (3x per week) C1->C2 C3 Monitor Animal Health Daily C1->C3 C2->C3 D1 Terminate Study (Tumor volume limit or pre-defined endpoint) C2->D1 D2 Excise & Weigh Tumors D1->D2 D3 Collect Tissues for PK/PD & Histology D2->D3

Caption: Experimental workflow for the subcutaneous xenograft model.

Step-by-Step Methodology:

  • Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old. Allow a minimum of 7 days for acclimatization. [5]2. Cell Line: Select a human cancer cell line relevant to the potential target. For broad screening, HCT-116 (colon) or MCF-7 (breast) are suitable choices. Culture cells under standard conditions to ~80% confluency.

  • Tumor Implantation:

    • Harvest and wash cells with sterile, serum-free PBS.

    • Resuspend cells to a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel®.

    • Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse. [5]4. Tumor Monitoring and Group Randomization:

    • Begin measuring tumors three times weekly once they become palpable.

    • Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment and control groups (n=8-10 per group).

  • Compound Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween® 80 in sterile water).

    • Dose animals according to the predetermined regimen (e.g., daily via intraperitoneal injection or oral gavage). The vehicle group receives the vehicle alone.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volumes and body weights three times per week. Body weight loss >20% is a common sign of toxicity and a humane endpoint. * Conduct daily health monitoring for signs of distress.

  • Study Termination and Endpoint Analysis:

    • Terminate the study when tumors in the control group reach the predetermined size limit (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).

    • At termination, euthanize animals and excise tumors. Record the final tumor weight.

    • Collect blood for pharmacokinetic (PK) analysis and tumor/organ tissues for pharmacodynamic (PD) and histological analysis.

ParameterRecommendation
Animal Strain Athymic Nude (nu/nu) or NOD/SCID Mice
Cell Number 2-10 x 10⁶ cells per animal
Injection Volume 100 - 200 µL
Tumor Measurement 3 times per week with digital calipers
Primary Endpoint Tumor Growth Inhibition (TGI)
Secondary Endpoints Body weight change, final tumor weight, survival benefit

Protocol Suite 2: Anti-Inflammatory Models

Scientific Rationale: Many 2-aminothiazole derivatives have been reported to possess significant anti-inflammatory properties. [4][6][7]The carrageenan-induced paw edema model in rats is a classic, highly reproducible acute inflammation model used for the primary screening of anti-inflammatory drugs. [8][9][10]The model involves multiple mediators of inflammation and is valuable for identifying compounds with activity against processes like increased vascular permeability and cellular infiltration. [11]

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol measures the ability of the test compound to reduce acute, localized edema induced by a phlogistic agent.

G cluster_0 Pre-Treatment cluster_1 Induction & Measurement cluster_2 Data Analysis A1 Acclimatize Wistar Rats (150-200g, 5-7 days) A2 Fast Animals Overnight (Water ad libitum) A1->A2 A3 Measure Baseline Paw Volume (Right hind paw, Plethysmometer) A2->A3 A4 Administer Compound, Vehicle, or Standard (e.g., Diclofenac) PO, 60 min prior A3->A4 B1 Induce Inflammation: Inject 0.1 mL 1% Carrageenan (Subplantar, right hind paw) A4->B1 B2 Measure Paw Volume at 1, 2, 3, and 4 hours post-carrageenan B1->B2 C1 Calculate Paw Volume Increase (Edema) for each time point B2->C1 C2 Calculate Percentage Inhibition of Edema (Compared to Vehicle Control) C1->C2 C3 Determine Statistical Significance C2->C3

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Model: Use Wistar or Sprague-Dawley rats (150-200 g). Acclimatize for at least 5 days.

  • Preparation:

    • Fast animals overnight before the experiment but provide water ad libitum.

    • Randomize animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Diclofenac Sodium, 10 mg/kg), and Test Compound groups (at various doses).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading (V₀).

    • Administer the vehicle, positive control, or test compound orally (PO) or intraperitoneally (IP).

    • One hour after administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Data Collection:

    • Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate Edema Volume (Vₑ): For each animal at each time point, calculate the increase in paw volume: Vₑ = Vₜ - V₀.

    • Calculate Mean Edema: Determine the average Vₑ for each group.

    • Calculate Percentage Inhibition: Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100

ParameterRecommendation
Animal Strain Wistar or Sprague-Dawley Rats
Carrageenan 1% w/v in sterile saline
Injection Volume 0.1 mL, subplantar
Measurement Tool Digital Plethysmometer
Positive Control Diclofenac Sodium or Indomethacin
Primary Endpoint Percent inhibition of paw edema

Protocol Suite 3: Neuroprotection Models

Scientific Rationale: Certain condensed 5-aminothiazole derivatives have shown potent antioxidant activity and the ability to protect the central nervous system from injury caused by iron-dependent lipid peroxidation in vivo. [3]This suggests a potential neuroprotective role. An initial screening model can utilize a chemically-induced CNS injury to assess if this compound confers a protective effect. The ferric chloride (FeCl₂) induced spinal cord injury model is a simple and reproducible method for this purpose. [3]

Detailed Protocol: FeCl₂-Induced Spinal Cord Injury in Mice

This protocol evaluates the neuroprotective potential of the compound by assessing its ability to mitigate behavioral deficits induced by oxidative stress and lipid peroxidation in the spinal cord.

Step-by-Step Methodology:

  • Animal Model: Use male ICR mice (25-30 g). Acclimatize for one week.

  • Group Allocation: Randomize animals into groups (n=8-10): Sham Control, Vehicle Control, and Test Compound groups.

  • Compound Administration: Administer the test compound or vehicle (e.g., IP or PO) at a specified time (e.g., 30 minutes) before the injury induction. The sham group receives no injury.

  • Injury Induction (Vehicle and Test Groups):

    • Anesthetize the mouse (e.g., with isoflurane).

    • Perform a laminectomy at the T10-T11 vertebral level to expose the spinal cord.

    • Apply a small piece of filter paper (1x2 mm) saturated with 10% FeCl₂ solution directly onto the dura mater for 5 minutes to induce oxidative injury.

    • In the sham group, the laminectomy is performed, but saline is applied instead of FeCl₂.

    • After 5 minutes, remove the filter paper, wash the area with saline, and suture the incision.

  • Behavioral Assessment:

    • Evaluate motor function at 24, 48, and 72 hours post-injury using a standardized motor function scale (e.g., Basso Mouse Scale - BMS).

    • Assess coordination and balance using a rotarod test.

  • Endpoint and Histological Analysis:

    • At the final time point (e.g., 72 hours), euthanize the animals.

    • Perfuse the animals with saline followed by 4% paraformaldehyde.

    • Dissect the spinal cord segment surrounding the injury site.

    • Process the tissue for histological analysis (e.g., H&E staining to assess tissue damage, or specific stains for lipid peroxidation markers like 4-HNE).

  • Data Analysis:

    • Compare behavioral scores (BMS, rotarod latency) between the vehicle and treated groups.

    • Quantify the lesion area or neuronal loss from histological sections.

    • A statistically significant improvement in behavioral scores and/or reduction in lesion size in the treated group compared to the vehicle group indicates a neuroprotective effect.

ParameterRecommendation
Animal Strain ICR Mice
Injury Inducer 10% Ferric Chloride (FeCl₂)
Primary Assessment Basso Mouse Scale (BMS) for motor function
Secondary Assessment Rotarod test, Histopathology
Sham Control Laminectomy with saline application
Primary Endpoint Improvement in functional recovery scores

References

  • TeSlaa, T., & Teitell, M. A. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Methods in Molecular Biology, 1172, 247–266. Available at: [Link]

  • Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 1-13. Available at: [Link]

  • Kashima, Y., et al. (1998). In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. Biological & Pharmaceutical Bulletin, 21(7), 712-715. Available at: [Link]

  • Slideshare. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]

  • Dittmann, K., et al. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 182(11), 615-623. Available at: [Link]

  • Raghav, S. K. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(9), 3595-3600. Available at: [Link]

  • Singh, S., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(01), 020-031. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2). Available at: [Link]

  • Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Life Science Journal, 10(4). Available at: [Link]

  • Niziński, P., et al. (2024). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules, 29(1), 123. Available at: [Link]

  • Gerasimov, D. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 18(1), 1-13. Available at: [Link]

  • Puri, S. K., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(15), 3823-3834. Available at: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]

  • InVivo Biosystems. (n.d.). Testing the Neuroprotective Effect of a Lead Compound Using C. elegans for Fast and Cost-Effective Answers. Available at: [Link]

  • Tsoukalas, I. A., et al. (2022). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 36(1), 1-20. Available at: [Link]

  • Kumar, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000268. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464. Available at: [Link]

  • González-Aramundiz, J. V., et al. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants, 12(3), 738. Available at: [Link]

  • Kumar, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry, 2022, 1-13. Available at: [Link]

  • Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 13(10), e0205813. Available at: [Link]

  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3584. Available at: [Link]

  • Singh, R., et al. (2014). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Bioorganic & Medicinal Chemistry Letters, 24(15), 3432-3436. Available at: [Link]

  • Khan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1356782. Available at: [Link]

  • Khan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. ResearchGate. Available at: [Link]

  • Sapegin, A., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 15(11), 1332. Available at: [Link]

  • Glories, M. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Available at: [Link]

Sources

Application Notes and Protocols: Evaluating 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-(1-phenoxyethyl)-1,3-thiazol-2-amine as a potential antibacterial agent. The thiazole moiety is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antibacterial effects.[1][2][3] These application notes offer a structured approach to systematically investigate the antibacterial potential of this specific compound, from initial screening to preliminary mechanistic insights and cytotoxicity profiling. The protocols provided are based on established methodologies and are designed to ensure scientific rigor and reproducibility.

Introduction: The Thiazole Scaffold in Antibacterial Research

The increasing prevalence of multidrug-resistant bacteria presents a formidable challenge to global health. This crisis necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives have emerged as a promising class of compounds in this pursuit.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural motif in a number of approved drugs and biologically active compounds.[4][5]

The antibacterial efficacy of thiazole-containing compounds has been attributed to several potential mechanisms of action, including the inhibition of essential bacterial enzymes such as DNA gyrase and FabH (an enzyme involved in fatty acid synthesis), or the disruption of cell division through interference with proteins like FtsZ.[1][6][7] Given this background, this compound (Figure 1) represents a rational starting point for an antibacterial discovery program. These notes will guide the user through a logical workflow to assess its potential.

Figure 1: Chemical Structure of this compound

  • CAS Number: 915921-97-0[8]

  • Molecular Formula: C₁₁H₁₂N₂OS[8]

  • Molecular Weight: 220.29 g/mol [8]

Experimental Workflow for Antibacterial Evaluation

A systematic approach is crucial for the efficient evaluation of a novel compound. The proposed workflow (Figure 2) begins with broad screening for antibacterial activity, proceeds to quantify this activity, and then assesses the compound's safety profile and potential mechanism of action.

Antibacterial Evaluation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Safety & Mechanism A Compound Procurement & QC B Agar Disk Diffusion Assay A->B Test Compound C Broth Microdilution for Minimum Inhibitory Concentration (MIC) B->C Active? D Determination of Minimum Bactericidal Concentration (MBC) C->D Quantified Activity E Cytotoxicity Assay (e.g., MTT on Mammalian Cells) C->E Potency Data F Preliminary Mechanistic Study (e.g., DNA Gyrase Inhibition Assay) D->F Bactericidal?

Caption: Experimental workflow for evaluating a novel antibacterial compound.

Phase 1: Initial Screening for Antibacterial Activity

Protocol: Agar Disk Diffusion Assay

The disk diffusion method is a widely used, preliminary qualitative test to screen for antibacterial activity.[2][9][10] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a specific bacterium. The presence of a clear zone of inhibition around the disk indicates antibacterial activity.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Solvent for compound (e.g., Dimethyl sulfoxide, DMSO)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (solvent-only)

  • Sterile swabs, forceps, and incubator

Procedure:

  • Prepare Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2]

  • Inoculate Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[2]

  • Prepare and Apply Disks:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration (e.g., 10 mg/mL).

    • Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto a sterile paper disk. This will result in a specific amount of compound per disk (e.g., 100 µ g/disk ).

    • Prepare a positive control disk (e.g., 5 µg Ciprofloxacin) and a negative control disk (10 µL of DMSO).

  • Place Disks on Agar: Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring they are firmly in contact with the agar surface and spaced adequately apart.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition generally suggests greater potency.[11]

Phase 2: Quantitative Assessment of Antibacterial Potency

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is a standardized and quantitative technique for determining the MIC.[9][10]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Test compound stock solution

  • Positive control (e.g., Ciprofloxacin)

  • Growth control (no compound) and sterility control (no bacteria) wells

Procedure:

  • Prepare Plate: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution of Compound:

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculate Plate: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or with a plate reader.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11] This assay is a follow-up to the MIC test.

Procedure:

  • Subculture from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Plate Aliquots: Spot-plate each aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).

Table 1: Example MIC and MBC Data for this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 25923Positive8162Bactericidal
E. coli ATCC 25922Negative64>128>2Bacteriostatic
P. aeruginosa PAO1Negative>128>128-Inactive
E. faecalis VREPositive16322Bactericidal

Note: Data are hypothetical and for illustrative purposes. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Phase 3: Safety and Mechanistic Studies

Protocol: Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the compound is selectively toxic to bacteria over mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.[12]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dilutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed Cells: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treat Cells: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilize Formazan: Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (the concentration of compound that inhibits 50% of cell viability) can be determined by plotting viability against compound concentration.

Table 2: Example Cytotoxicity and Selectivity Index

ParameterS. aureus MICHEK293 IC₅₀Selectivity Index (SI)
Value (µg/mL)812015

Note: Data are hypothetical. The Selectivity Index (SI) is calculated as IC₅₀ / MIC. An SI > 10 is generally considered a promising result, indicating selective toxicity towards bacteria.

Proposed Mechanism of Action Study: DNA Gyrase Inhibition

Thiazole derivatives have been reported to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[1] A cell-free DNA gyrase supercoiling assay is a direct way to investigate this potential mechanism.

DNA_Gyrase_Inhibition cluster_0 Assay Components cluster_1 Reaction & Outcome cluster_2 Results Interpretation Relaxed_Plasmid Relaxed pBR322 Plasmid Substrate Incubation Incubate at 37°C Relaxed_Plasmid->Incubation DNA_Gyrase DNA Gyrase Enzyme Target DNA_Gyrase->Incubation ATP ATP Energy Source ATP->Incubation Compound This compound Test Inhibitor Compound->Incubation Agarose_Gel Agarose Gel Electrophoresis Incubation->Agarose_Gel Analyze DNA Topology Result1 No Inhibitor Supercoiled DNA (Fast Migration) Agarose_Gel->Result1 Result2 Effective Inhibitor Relaxed DNA (Slow Migration) Agarose_Gel->Result2

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. On an agarose gel, supercoiled DNA migrates faster than its relaxed counterpart. An inhibitor of DNA gyrase will prevent this supercoiling, resulting in a band that migrates at the position of the relaxed DNA substrate.

Brief Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine relaxed pBR322 plasmid DNA, DNA gyrase enzyme, assay buffer, ATP, and varying concentrations of this compound. Include a 'no enzyme' control and a 'no compound' control.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a quench buffer (containing SDS and proteinase K).

  • Analysis: Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. Inhibition is observed if the DNA band remains in the relaxed (slower migrating) form in the presence of the compound.

Conclusion and Future Directions

These application notes provide a foundational framework for the systematic evaluation of this compound as a potential antibacterial agent. By following the outlined protocols, researchers can generate robust data on its antibacterial spectrum, potency, bactericidal or bacteriostatic nature, and preliminary safety and mechanistic profiles. Positive outcomes from this workflow—specifically, potent activity (low MIC), a high selectivity index, and a clear effect in a mechanistic assay—would provide a strong rationale for advancing the compound into further preclinical development, including lead optimization, in vivo efficacy studies, and more detailed toxicology assessments.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.
  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (n.d.). National Center for Biotechnology Information.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). IntechOpen.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing.
  • Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.
  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). RSC Publishing.
  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • This compound. (n.d.). Fluorochem.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Life Academica.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). National Center for Biotechnology Information.
  • Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. (n.d.). MDPI.
  • 1,3-thiazol-2-amine. (n.d.). ChemSynthesis.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). National Center for Biotechnology Information.
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). National Center for Biotechnology Information.

Sources

exploring the anti-inflammatory applications of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Investigating the Anti-Inflammatory Potential of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of the novel compound, this compound. The thiazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting significant anti-inflammatory activity.[1][2][3] This guide outlines a structured, multi-phase approach, beginning with foundational in vitro assays to establish a mechanism of action and progressing to in vivo models for validating efficacy. We provide detailed, field-proven protocols, explain the scientific rationale behind experimental choices, and propose a hypothesized mechanism of action targeting key inflammatory pathways such as NF-κB and COX-2.

Introduction: The Rationale for Investigation

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] Current non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, but their long-term use can be associated with gastrointestinal and cardiovascular side effects.[5][6] This necessitates the search for novel anti-inflammatory agents with improved safety and efficacy profiles.

The 1,3-thiazole nucleus is a cornerstone of many pharmacologically active compounds.[7][8][9] Its derivatives are known to modulate key inflammatory signaling cascades, including the arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][10] this compound (herein referred to as Compound TPA) is a distinct molecule built upon this promising scaffold. While specific data on this compound is nascent, its structural features suggest a strong potential for modulating inflammatory responses. This guide provides the necessary protocols to systematically evaluate Compound TPA as a potential anti-inflammatory therapeutic candidate.

Hypothesized Mechanism of Action

We hypothesize that Compound TPA exerts its anti-inflammatory effects by targeting one or more key nodes in the inflammatory signaling cascade. A primary pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[13][14]

Stimuli such as Lipopolysaccharide (LPS), a component of bacterial cell walls, activate this pathway, leading to the transcription of these inflammatory mediators. We propose that Compound TPA may inhibit the activation of NF-κB, thereby suppressing the downstream production of these pro-inflammatory molecules.

Hypothesized_Mechanism_of_Action cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Pro-Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Releases DNA κB DNA Site NFkB_active->DNA Translocates & Binds TPA Compound TPA (Hypothesized Target) TPA->IKK Inhibits? TPA->NFkB_active Inhibits? Transcription Gene Transcription DNA->Transcription Initiates Cytokines TNF-α, IL-6 Transcription->Cytokines Enzymes COX-2, iNOS Transcription->Enzymes

Caption: Hypothesized mechanism targeting the NF-κB pathway.

Phase 1: In Vitro Evaluation Workflow

The initial phase focuses on cell-based assays to determine the cytotoxic profile of Compound TPA and to screen for its anti-inflammatory activity in a controlled environment. A logical workflow ensures that meaningful data is generated efficiently.

In_Vitro_Workflow cluster_endpoints Measure Inflammatory Endpoints start Start: Compound TPA viability Protocol 3.1 Cell Viability Assay (e.g., MTT) start->viability determine_conc Determine Non-Toxic Concentration Range viability->determine_conc lps_model Protocol 3.2 LPS-Induced Inflammation in RAW 264.7 Macrophages determine_conc->lps_model Use Safe Doses griess Protocol 3.3 Nitric Oxide (NO) (Griess Assay) lps_model->griess elisa Protocol 3.4 Cytokines (TNF-α, IL-6) (ELISA) lps_model->elisa qpcr Protocol 3.5 Gene Expression (RT-qPCR) lps_model->qpcr western Protocol 3.6 Protein Expression (Western Blot) lps_model->western analysis Data Analysis & Mechanism Elucidation griess->analysis elisa->analysis qpcr->analysis western->analysis

Caption: Step-by-step workflow for in vitro evaluation.

Protocol 3.1: Cell Viability Assay

Objective: To determine the concentration range of Compound TPA that is non-toxic to cells, ensuring that subsequent anti-inflammatory effects are not due to cytotoxicity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Compound TPA (dissolved in DMSO, stock solution 10-100 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound TPA in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with medium containing various concentrations of Compound TPA (e.g., 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" well (medium with 0.1% DMSO) and a "no cells" blank.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >95% viability for subsequent experiments.

Protocol 3.2-3.4: LPS-Induced Inflammation and Measurement of NO and Cytokines

Objective: To quantify the inhibitory effect of Compound TPA on the production of key pro-inflammatory mediators.

Materials:

  • Materials from Protocol 3.1

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit for Nitric Oxide (NO) measurement

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of Compound TPA (determined in Protocol 3.1) or a positive control (e.g., Dexamethasone, 1 µM). Incubate for 1 hour.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and store it at -80°C for analysis.

  • Nitric Oxide Assay: Use 50 µL of the supernatant to measure NO production using the Griess Reagent Kit according to the manufacturer's instructions.

  • Cytokine ELISA: Use the remaining supernatant to quantify the concentrations of TNF-α and IL-6 using the respective ELISA kits, following the manufacturer's protocols.[15][16]

Experimental Groups Compound TPA LPS (1 µg/mL) Expected Outcome
Negative Control--Basal levels of NO, TNF-α, IL-6
Vehicle ControlVehicle (DMSO)+High levels of NO, TNF-α, IL-6
Positive ControlDexamethasone+Significantly reduced levels
Test GroupsIncreasing Doses+Dose-dependent reduction

Table 1: Experimental design for in vitro inflammation assays.

Protocol 3.5 & 3.6: Gene and Protein Expression Analysis

Objective: To investigate if the reduction in inflammatory mediators is due to decreased gene transcription and protein expression, focusing on the NF-κB pathway and COX-2.

Materials:

  • Cells treated as in Protocol 3.2 (use a 6-well plate format)

  • RNA extraction kit and cDNA synthesis kit

  • SYBR Green qPCR Master Mix and primers for Nos2, Tnf, Il6, Cox2, and a housekeeping gene (Gapdh or Actb)

  • RIPA buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-COX-2, anti-β-actin, and HRP-conjugated secondary antibodies.

  • Western blot equipment and reagents

Procedure (RT-qPCR):

  • Cell Lysis & RNA Extraction: After a shorter incubation period (e.g., 6 hours for gene expression), lyse the cells and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using specific primers to measure the relative mRNA levels of target genes. Normalize data to the housekeeping gene.

Procedure (Western Blot):

  • Protein Extraction: After an appropriate incubation time (e.g., 30 min for p-p65, 24 hours for COX-2), lyse cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity and normalize to a loading control like β-actin.

Phase 2: In Vivo Validation

Promising in vitro results must be validated in a living organism to assess the compound's true therapeutic potential.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the acute anti-inflammatory activity of Compound TPA in a well-established animal model.[7][17][18]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Compound TPA (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% in sterile saline)

  • Positive control drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer for measuring paw volume

Procedure:

  • Acclimatization: Acclimatize animals for at least one week. Fast them overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Groups (e.g., 10, 25, 50 mg/kg of Compound TPA).

  • Compound Administration: Administer Compound TPA or controls orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Data Interpretation and Future Directions

Successful completion of this workflow will provide a robust dataset to evaluate the anti-inflammatory potential of this compound.

  • Positive In Vitro Results: A dose-dependent reduction in NO, TNF-α, and IL-6, without cytotoxicity, would be a strong positive indicator. This, coupled with decreased mRNA and protein levels of Nos2, Cox2, and inhibition of NF-κB p65 phosphorylation, would provide compelling evidence for the hypothesized mechanism of action.

  • Positive In Vivo Results: Significant inhibition of paw edema in the carrageenan model would confirm the compound's efficacy in an acute inflammatory setting.

Should Compound TPA prove effective, future studies should focus on its effects in chronic inflammation models (e.g., collagen-induced arthritis), detailed pharmacokinetic and toxicological profiling, and structure-activity relationship (SAR) studies to optimize its potency and safety.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Peiris, H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. [Link]

  • Hsieh, C. H., et al. (2022). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology. [Link]

  • Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Patsnap. (2024). What are COX-2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Sittisart, P., et al. (2021). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Cellular Neuroscience. [Link]

  • Adefolalu, F. S., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Taibah University Medical Sciences. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Narasimhamurthy, K. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • Oniga, S., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Medicinal Chemistry Research. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Redoxis. [Link]

  • Kumar, V., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. ResearchGate. [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Porsolt. [Link]

  • Peiris, H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Debnath, S. (2017). Cox 2 inhibitors. Slideshare. [Link]

  • Davis, C. P. (n.d.). What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. MedicineNet. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • Popko, K., et al. (2010). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. European Journal of Medical Research. [Link]

  • MedCrave. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. MedCrave. [Link]

  • Wang, W., et al. (2021). Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis. Medical Science Monitor. [Link]

  • Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. [Link]

  • Narasimhamurthy, K. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Semantic Scholar. [Link]

  • Tsolaki, E., et al. (2021). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. Current Topics in Medicinal Chemistry. [Link]

  • Sánchez-Cuervo, H., et al. (2022). Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection. Clinical & Experimental Immunology. [Link]

  • Song, J., & Yoshizaki, K. (2015). Mechanism and Clinical Significance of IL-6 Combined with TNF-α or IL-1 for the Induction of Acute Phase Proteins SAA and CRP in Chronic Inflammatory Diseases. Journal of Clinical & Cellular Immunology. [Link]

  • Kos-Kudła, B., et al. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. Frontiers in Endocrinology. [Link]

  • Kumar, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience. [Link]

  • Singh, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. RSC Advances. [Link]

  • Lozynskyi, A., et al. (2005). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. Scientia Pharmaceutica. [Link]

  • ChemSynthesis. (n.d.). 1,3-thiazol-2-amine. ChemSynthesis. [Link]

  • Kumar, S., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

Sources

Application Notes and Protocols: Investigating the Anticancer Potential of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anticancer potential of the novel compound, 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine. These application notes offer a structured, hypothesis-driven approach, beginning with the scientific rationale for investigating this molecule, followed by detailed protocols for a tiered screening and mechanistic elucidation strategy. The protocols are designed to be self-validating and are grounded in established methodologies for cancer drug discovery.

Introduction: The Rationale for Investigating this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3][4] Several FDA-approved drugs, such as the kinase inhibitor Dabrafenib, feature a thiazole moiety, highlighting its importance in the development of targeted cancer therapies.[5][6] The 2-aminothiazole core, in particular, is a common feature in compounds designed to inhibit key signaling proteins involved in cancer progression.[7]

The compound this compound incorporates this key 2-aminothiazole group. The phenoxyethyl substituent at the 4-position introduces a degree of conformational flexibility and lipophilicity that may facilitate binding to hydrophobic pockets within target proteins. Based on the extensive literature on thiazole derivatives as anticancer agents, we hypothesize that this compound may exert its anticancer effects through one of two primary mechanisms:

  • Inhibition of Protein Kinases: The thiazole scaffold is a common component of ATP-competitive kinase inhibitors.[1][2][3] Key oncogenic kinases such as EGFR, BRAF, and others are potential targets.[5][6][8]

  • Disruption of Microtubule Dynamics: Certain diaryl-thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]

This guide provides a systematic approach to test these hypotheses and characterize the anticancer activity of this compound.

Compound Information

Compound Name This compound
CAS Number 915921-97-0[10]
Molecular Formula C₁₁H₁₂N₂OS
Structure CC(OC1=CC=CC=C1)C1=CSC(N)=N1[10]
Molecular Weight 220.29 g/mol
Solubility To be determined empirically. Initial recommendation: DMSO.

Proposed Investigational Workflow

The following workflow provides a logical progression from broad phenotypic screening to detailed mechanistic studies and in vivo validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation a Cell Viability Assays (MTT/XTT) (Broad Cancer Cell Line Panel) b Determine IC50 Values a->b c Apoptosis Assays (Annexin V/PI Staining) b->c b->c If potent (low µM IC50) d Cell Cycle Analysis (Propidium Iodide Staining) b->d b->d If potent (low µM IC50) e Kinase Inhibition Assays / Tubulin Polymerization Assay c->e d->e f Human Tumor Xenograft Model e->f e->f Based on in vitro mechanism g Efficacy and Toxicity Assessment f->g

Caption: Tiered approach for evaluating the anticancer potential of a novel compound.

Detailed Protocols: Phase 1 - In Vitro Screening

The initial phase aims to determine the cytotoxic and antiproliferative effects of this compound across a panel of human cancer cell lines.

Cell Viability Assays (MTT and XTT)

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[11]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: XTT Assay (Alternative to MTT)

  • Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions immediately before use.[13]

  • XTT Addition: Add 50 µL of the prepared XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[13]

  • Absorbance Reading: Measure the absorbance at 450 nm (with a reference wavelength of 660 nm).[13]

  • Data Analysis: Calculate the IC₅₀ value as described for the MTT assay.

Table 1: Example IC₅₀ Data for this compound

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.1
HCT116Colon Carcinoma3.5
PC-3Prostate Adenocarcinoma12.7
U-87 MGGlioblastoma6.8

Detailed Protocols: Phase 2 - Mechanistic Elucidation

If the compound demonstrates potent cytotoxicity in Phase 1, the next step is to investigate its mechanism of action.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[15] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[14]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations of 1X and 2X the IC₅₀ value for 24 hours. Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_0 cluster_1 a Untreated Control Viable Cells (Annexin V- / PI-) b Treated with Compound Early Apoptosis (Annexin V+ / PI-) Late Apoptosis (Annexin V+ / PI+) a->b Induces Apoptosis

Caption: Expected outcome of apoptosis assay upon effective treatment.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method uses PI to stain the DNA of fixed and permeabilized cells. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]

Protocol:

  • Cell Treatment: Seed cells and treat with 1X and 2X the IC₅₀ of the compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 1X PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with 1X PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the samples by flow cytometry.

Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between.[16] Accumulation of cells in a particular phase suggests cell cycle arrest.

Table 2: Example Cell Cycle Distribution Data

Treatment% G0/G1% S% G2/M
Vehicle Control55.228.316.5
Compound (1X IC₅₀)25.130.544.4
Compound (2X IC₅₀)15.825.159.1

Detailed Protocols: Phase 3 - In Vivo Validation

Positive and well-characterized in vitro results warrant validation in an in vivo model.

Human Tumor Xenograft Model

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors.[19] This model allows for the evaluation of a compound's antitumor efficacy and systemic toxicity in a living organism.[20][21] Patient-derived xenograft (PDX) models can also be considered for higher clinical relevance.[22]

Protocol:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells (or another sensitive cell line) in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

  • Tumor Growth: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Dosing: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at one or two dose levels (e.g., 25 and 50 mg/kg) daily for 21 days. The vehicle control group should receive the same volume of the vehicle solution.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Data Analysis:

  • Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated groups to the vehicle control group.

  • Toxicity: Evaluate toxicity based on body weight loss, clinical signs, and, if necessary, histopathological analysis of major organs.

Conclusion

This document outlines a rigorous and systematic approach for the preclinical evaluation of this compound as a potential anticancer agent. The provided protocols are foundational and may require optimization for specific cell lines or experimental conditions. By following this tiered investigational workflow, researchers can efficiently characterize the compound's activity, elucidate its mechanism of action, and determine its potential for further development.

References

  • Vertex AI Search. (2022, March 14).
  • MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • RSC Publishing. (2024, November 19).
  • PubMed. (2005, March). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • National Institutes of Health. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • MDPI. (2023, December 5). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • ACS Publications. (2020, June 14). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]

  • Blog. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]

  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • ScholarWorks@UTEP. (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.
  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

  • Impactfactor. (2023, September 25). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl)
  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • Acta Chimica Slovenica. (n.d.).
  • Frontiers. (2025, April 16).
  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis.
  • BMG Labtech. (2025, August 5).
  • ResearchGate. (2022, August 6). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
  • YouTube. (2020, October 28). Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2025, August 6).
  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • National Institutes of Health. (2022, September 27). Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. Retrieved from [Link]

  • PLOS. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]

  • RSC Publishing. (2024, January 1).
  • MDPI. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2024, March 15). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Retrieved from [Link]

Sources

Application Notes and Protocols: Standardized Protocol for the Dissolution of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, standardized protocol for the dissolution of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine (CAS: 915921-97-0), a solid organic compound with potential applications in pharmaceutical research and drug development. Due to the limited availability of public data on its specific solubility characteristics, this guide presents a systematic approach for researchers to determine the optimal solvent and conditions for preparing solutions of desired concentrations. The protocol emphasizes a logical, tiered solvent selection process, safe handling procedures, and methods for creating and storing stable stock solutions. This application note is intended for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a 2-aminothiazole core substituted with a phenoxyethyl group at the 4-position. The 2-aminothiazole moiety is a common scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The physicochemical properties of such molecules are dictated by the interplay between the polar, basic 2-aminothiazole ring and the more nonpolar, bulky substituents.

The basic nitrogen atoms in the thiazole ring and the exocyclic amine group suggest that the compound's solubility will be pH-dependent, with increased solubility in acidic conditions due to salt formation. The parent compound, 2-aminothiazole, has a pKa of 5.36 and is soluble in water and alcohols.[1][3] However, the introduction of the significantly larger and more hydrophobic 1-phenoxyethyl group in this compound is expected to decrease its aqueous solubility and increase its affinity for organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 915921-97-0[4]
Molecular Formula C₁₁H₁₂N₂OS[4]
Molecular Weight 220.29 g/mol [4]
Physical State Solid[4]
Purity ≥95.0%[4]
Solubility Data not publicly available. This guide provides a protocol for determination.N/A

Safety and Handling Precautions

As a precautionary measure, researchers should handle this compound with appropriate personal protective equipment (PPE). The available safety data indicates that the compound is harmful if swallowed or inhaled.[4]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses or goggles.

  • Hygiene: Avoid creating dust. Wash hands thoroughly after handling.[5]

Recommended Dissolution Protocol: A Systematic Approach

Given the absence of specific solubility data, a systematic, tiered approach to solvent screening is recommended. This protocol is designed to efficiently identify a suitable solvent system for achieving the desired concentration.

Materials and Reagents
  • This compound

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Water bath or heat block (optional)

  • Glass vials (e.g., 1.5 mL or 4 mL)

  • Solvents (ACS grade or higher):

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • 1 M Hydrochloric acid (HCl)

    • Phosphate-buffered saline (PBS), pH 7.4

Visualizing the Dissolution Workflow

The following diagram illustrates the decision-making process for selecting an appropriate solvent system.

Dissolution_Workflow Workflow for Dissolving this compound Start Start: Weigh Compound Organic_Screen Tier 1: Organic Solvent Screen (DMSO, DMF, EtOH, MeOH) Start->Organic_Screen Soluble_Organic Soluble? Organic_Screen->Soluble_Organic Proceed_Organic Proceed to Stock Solution Preparation Soluble_Organic->Proceed_Organic Yes Insoluble_Organic Insoluble or Low Solubility Soluble_Organic->Insoluble_Organic No End End: Stable Solution Achieved Proceed_Organic->End Aqueous_Screen Tier 2: Acidic Aqueous Screen (e.g., 1 M HCl) Insoluble_Organic->Aqueous_Screen Soluble_Aqueous Soluble? Aqueous_Screen->Soluble_Aqueous Proceed_Aqueous Proceed to pH Adjustment & Stock Solution Preparation Soluble_Aqueous->Proceed_Aqueous Yes Insoluble_Aqueous Insoluble Soluble_Aqueous->Insoluble_Aqueous No Proceed_Aqueous->End Advanced_Methods Tier 3: Advanced Methods (Co-solvents, Sonication, Gentle Warming) Insoluble_Aqueous->Advanced_Methods Advanced_Methods->End

Caption: Decision tree for systematic solvent selection.

Step-by-Step Experimental Protocol

This protocol aims to determine the solubility and prepare a 10 mM stock solution as an example. Adjust the mass and volume accordingly for different target concentrations.

Part 1: Tier 1 - Organic Solvent Screening

The hydrophobic phenoxyethyl group suggests that solubility will be favorable in common organic solvents.

  • Weighing: Accurately weigh approximately 2.2 mg of this compound into separate glass vials.

  • Solvent Addition: To each vial, add 1 mL of a different organic solvent (DMSO, DMF, Ethanol, Methanol). This will yield a target concentration of 10 mM.

  • Mixing: Cap the vials securely and vortex for 30-60 seconds.

  • Observation: Visually inspect for complete dissolution. If not fully dissolved, allow the mixture to stir on a magnetic plate for 15-30 minutes at room temperature.

  • Assessment:

    • Freely Soluble: If a clear solution is obtained, the solvent is suitable for preparing stock solutions at this concentration.

    • Sparingly Soluble/Insoluble: If solid particles remain, the compound has limited solubility in that solvent at 10 mM. Proceed to Tier 2 or Tier 3 methods.

Part 2: Tier 2 - Acidic Aqueous Solvent Screening

The basicity of the 2-aminothiazole ring suggests that solubility can be enhanced in an acidic environment.

  • Weighing: Accurately weigh approximately 2.2 mg of the compound into a new glass vial.

  • Solvent Addition: Add 1 mL of 1 M HCl.

  • Mixing and Observation: Vortex and stir as described in Part 1. The formation of a hydrochloride salt should facilitate dissolution.

  • Application: If soluble, this acidic stock can be used directly in experiments compatible with low pH or can be carefully neutralized or diluted into a buffered solution (e.g., PBS). Note that neutralization may cause the compound to precipitate if the final concentration is above its solubility limit at the final pH.

Part 3: Tier 3 - Advanced Dissolution Techniques

If solubility remains a challenge, the following methods can be employed, primarily with organic solvents from Tier 1.

  • Sonication: Place the vial in a sonicator bath for 5-10 minutes. This can help break up aggregates and increase the rate of dissolution.

  • Gentle Warming: Gently warm the solution to 37-40°C using a water bath or heat block. Caution: Use this method judiciously, as excessive heat can degrade the compound. Always test for thermal stability if this method is required.

  • Co-solvents: For aqueous applications, a stock solution can be prepared in a water-miscible organic solvent like DMSO and then serially diluted into the aqueous buffer. It is critical to ensure the final concentration of the organic solvent is compatible with the experimental system (e.g., <0.5% DMSO for many cell-based assays).[6]

Preparation and Storage of Stock Solutions

Once a suitable solvent is identified, stock solutions can be prepared for routine use.

Stock Solution Preparation (Example: 10 mM in DMSO)
  • Accurately weigh the desired amount of this compound. For 1 mL of a 10 mM solution, weigh 2.203 mg.

  • Add the solid to a volumetric flask or an appropriate vial.

  • Add approximately half the final volume of DMSO.

  • Mix thoroughly using a vortex or sonication until the solid is completely dissolved.

  • Add DMSO to reach the final desired volume.

  • Mix again to ensure homogeneity.

Storage Recommendations
  • Short-term: Store stock solutions at 2-8°C for up to one week.

  • Long-term: For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

  • Light Sensitivity: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

Troubleshooting

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The compound's solubility limit in the final buffer has been exceeded.- Increase the percentage of the organic co-solvent (if experimentally permissible).- Decrease the final concentration of the compound.- Prepare the final dilution in a buffer with a lower pH.
Solution appears cloudy or hazy Incomplete dissolution or presence of insoluble impurities.- Filter the solution through a 0.22 µm syringe filter compatible with the solvent.- Re-evaluate the dissolution protocol; try sonication or gentle warming.
Compound degradation over time Instability in the chosen solvent or storage conditions.- Prepare fresh solutions before use.- Evaluate stability in different solvents.- Ensure proper storage conditions (aliquoted, frozen, protected from light).

Conclusion

This application note provides a comprehensive and systematic protocol for the dissolution of this compound. By following a tiered approach to solvent selection, researchers can efficiently identify optimal conditions for preparing solutions for a variety of experimental needs. The principles outlined herein are broadly applicable to other poorly soluble, basic heterocyclic compounds.

References

  • Wikipedia. 2-Aminothiazole. [Link]

  • PubChem. 2-Aminothiazole | C3H4N2S | CID 2155. [Link]

  • Solubility of Things. 2-Aminothiazole. [Link]

  • Thor Specialities (UK) LTD. Safety data sheet. [Link]

  • PubChem. 4-(2-Amino-1,3-thiazol-4-yl)phenol. [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]

  • PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. [https://www.rjpbcs.com/pdf/2013_4(2)/[8].pdf]([Link]8].pdf)

  • RSC Publishing. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]

  • ChemSynthesis. 4-heptyl-1,3-thiazol-2-amine. [Link]

Sources

determining effective dosage of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Framework for Determining the Effective Dosage of Novel 2-Aminothiazole Derivatives, Featuring 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine, in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Derivatives have been investigated as potent anti-inflammatory, antibacterial, and notably, as antiproliferative agents for cancer therapy.[3][4][5] One prominent mechanism of action for certain N,4-diaryl-1,3-thiazol-2-amines is the inhibition of tubulin polymerization, a validated anticancer strategy that disrupts microtubule dynamics, induces cell cycle arrest, and triggers apoptosis.[6]

This document provides a comprehensive framework for characterizing a novel compound from this class, This compound . As specific biological data for this compound is not yet widely published, we present a universal, three-phase workflow. This guide will enable researchers to systematically determine its effective and optimal dosage in cell culture, moving from broad cytotoxicity screening to precise dose-response analysis and mechanistic validation. The principles and protocols herein are designed to be robust, reproducible, and adaptable for other novel small molecules.

Phase 1: Initial Range-Finding and Cytotoxicity Profiling

Expertise & Causality: Before determining a compound's specific biological effect, it is critical to establish its general toxicity profile. A broad-range dose-response experiment identifies the concentrations at which the compound is inert, bioactive, or overtly toxic. This initial screen prevents wasted resources on ineffective concentrations and flags potential off-target toxicity. We recommend a logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) to efficiently span several orders of magnitude, which is standard practice for uncharacterized compounds.[7]

The cornerstone of this phase is a cell viability assay. Assays like those using Resazurin or MTT are ideal as they are cost-effective, high-throughput, and measure general metabolic activity—a reliable proxy for cell health.[8][9]

Experimental Workflow: Phase 1

G cluster_prep Compound Preparation cluster_assay Cell Viability Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_serial Create Logarithmic Dilution Series prep_stock->prep_serial Working Solutions treat_cells Treat with Dilution Series (24-72h) prep_serial->treat_cells Apply Treatment seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells add_reagent Add Viability Reagent (e.g., MTT, Resazurin) treat_cells->add_reagent read_plate Measure Absorbance/ Fluorescence add_reagent->read_plate analyze_data Normalize to Vehicle Control read_plate->analyze_data Generate Raw Data plot_curve Plot % Viability vs. log[Concentration] analyze_data->plot_curve determine_range Identify Approximate Effective Concentration Range plot_curve->determine_range

Caption: Phase 1 workflow for initial dose range-finding.

Protocol 1: MTT Cell Viability Assay for Cytotoxicity Screening

This protocol is designed for a 96-well plate format and should be adapted based on the specific cell line's doubling time and seeding density.[10]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Chosen cancer cell line (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create serial dilutions in complete culture medium to achieve final desired concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤0.5%).[11]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment: Remove the medium and add 100 µL of fresh medium containing the compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for a duration relevant to the cell cycle (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration to visualize the dose-response relationship.

Phase 2: Determining Precise Potency (IC₅₀/EC₅₀)

Expertise & Causality: Once the effective concentration range is known, the next step is to determine the compound's potency with precision. This is typically expressed as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This value is a critical metric for comparing the potency of different compounds and is fundamental for selecting doses for further mechanistic studies.[8]

In this phase, a narrower, more granular range of concentrations is used (typically 8-12 points in a semi-log or linear series) centered around the approximate effective dose found in Phase 1. Using a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) provides a statistically robust calculation of the IC₅₀.

Parameter Description Significance
IC₅₀ Concentration that causes 50% inhibition of a biological or biochemical function (e.g., cell proliferation).Measures the potency of an antagonist or inhibitor. A lower IC₅₀ indicates higher potency.
EC₅₀ Concentration that causes 50% of the maximal effect (e.g., activation of a pathway).Measures the potency of an agonist or activator.
CC₅₀ Concentration that causes 50% cytotoxicity (cell death).Measures the general toxicity of a compound.
Therapeutic Index (in vitro) Ratio of CC₅₀ to IC₅₀ (CC₅₀/IC₅₀).A higher ratio suggests the compound's specific biological effect occurs at concentrations well below those that cause general cell death, indicating a potentially favorable therapeutic window.

Phase 3: Validating Mechanism of Action and Target Engagement

Expertise & Causality: A reduction in cell viability can be due to a specific intended effect (on-target) or non-specific toxicity (off-target). Therefore, it is essential to confirm that the compound engages its intended molecular target within the cell at the determined effective concentrations. Definitive assays for target engagement are fundamental to validating a compound's mechanism of action.[12]

Given that related 2-aminothiazole compounds are known tubulin inhibitors, a logical next step would be to assess this specific mechanism.[6] However, for a truly novel compound, the target may be unknown. In such cases, unbiased methods are invaluable. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the change in a protein's thermal stability upon ligand binding, allowing for the confirmation of target engagement in a native cellular environment without requiring any labels or prior knowledge of the target.[13][14][15]

Hypothetical Mechanism: Tubulin Inhibition

Based on related compounds, this compound may function by binding to tubulin, disrupting microtubule formation, which is critical for mitotic spindle assembly. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G compound 4-(1-Phenoxyethyl)- 1,3-thiazol-2-amine tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule Polymerizes into mitosis Mitotic Spindle Formation microtubule->mitosis arrest G2/M Phase Arrest apoptosis Apoptosis arrest->apoptosis Leads to

Caption: Hypothetical mechanism of action via tubulin inhibition.

Protocol 2: Principles of Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general principle. Specific temperatures and antibody selections must be optimized empirically.

Materials:

  • Cells treated with vehicle or this compound (at 1x and 10x IC₅₀).

  • PBS with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR machine or heating blocks for temperature gradient.

  • Centrifuge.

  • Reagents for protein quantification (e.g., BCA assay).

  • Equipment for protein analysis (e.g., Western Blot or Mass Spectrometry).

Procedure:

  • Cell Treatment: Treat cultured cells with the vehicle (DMSO) or the compound at the desired concentrations for an optimized period.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells to release the proteome.

  • Heating: Aliquot the cell lysate into different tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.

  • Separation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.

  • Analysis: Collect the supernatant. The amount of a specific target protein remaining in the soluble fraction at each temperature is quantified.

    • Candidate-based (Western Blot): If you hypothesize a target (e.g., β-tubulin), use Western Blotting to measure its abundance in the soluble fraction across the temperature gradient.

    • Unbiased (Mass Spectrometry): For an unknown target, analyze the entire soluble proteome using mass spectrometry (Thermal Proteome Profiling, TPP).[13]

  • Data Interpretation: In the compound-treated samples, the target protein will be stabilized and thus remain in solution at higher temperatures compared to the vehicle-treated samples. Plotting the soluble fraction vs. temperature will generate a "melting curve." A shift in this curve to the right indicates direct target engagement.

Conclusion

This three-phase framework provides a systematic and robust methodology for determining the effective dosage of this compound or any novel small molecule in a cell culture setting. By progressing from broad viability screening to precise IC₅₀ determination and finally to mechanistic target engagement, researchers can build a comprehensive profile of a compound's in vitro activity. This rigorous, evidence-based approach is crucial for making informed decisions in the early stages of drug discovery and development.

References

  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. PubMed.
  • Cell Health Screening Assays for Drug Discovery.
  • Cellular Target Engagement Assays for Small-Molecule Drug Discovery.
  • Cell viability and cytotoxicity assays. Miltenyi Biotec.
  • Determining target engagement in living systems.
  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne.
  • Cell Viability, Cytotoxicity & Prolifer
  • A Researcher's Guide to Confirming Small Molecule Target Engagement. Benchchem.
  • Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture. Benchchem.
  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model.
  • Is there any recommended dose range for determining the invivo anticancer activity of a new compound?
  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity.
  • A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed.
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

Sources

Synthesis of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine via Hantzsch Thiazole Synthesis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of 2-Aminothiazoles in Medicinal Chemistry

The 2-aminothiazole moiety is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is a key structural component in numerous approved drugs, exhibiting a broad spectrum of therapeutic activities including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4] The versatility of the 2-aminothiazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes. The Hantzsch thiazole synthesis, a classic and robust method, remains a highly relevant and widely utilized strategy for the construction of this important heterocyclic ring system.[5][6]

This application note provides a detailed protocol for the synthesis of a specific 2-aminothiazole derivative, 4-(1-phenoxyethyl)-1,3-thiazol-2-amine, utilizing the Hantzsch synthesis. This compound serves as a representative example of the broader class of 4-substituted-2-aminothiazoles, which are of significant interest in drug discovery programs. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from starting material preparation to final product characterization.

Mechanistic Rationale: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide (or thiourea, in the case of 2-aminothiazoles).[5][6] The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic thiazole ring.

The synthesis of this compound follows a two-step sequence:

  • α-Bromination of 3-Phenoxy-2-butanone: The synthesis commences with the α-bromination of the ketone precursor, 3-phenoxy-2-butanone. Under acidic conditions, the ketone tautomerizes to its enol form. This enol is the active nucleophile that attacks molecular bromine (Br₂), leading to the formation of the α-haloketone, 1-bromo-3-phenoxy-2-butanone.[7] The acid catalyst is crucial for accelerating the enolization step.[8]

  • Cyclocondensation with Thiourea: The resulting 1-bromo-3-phenoxy-2-butanone is then reacted with thiourea. The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon bearing the bromine atom in an SN2 fashion, displacing the bromide ion. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon of the ketone. The final step is a dehydration reaction, which results in the formation of the aromatic 2-aminothiazole ring.[5]

Experimental Protocols

Part 1: Synthesis of 1-bromo-3-phenoxy-2-butanone (α-haloketone precursor)

This protocol is adapted from the established procedure for the α-bromination of ketones.[1][9]

Materials:

  • 3-Phenoxy-2-butanone

  • Bromine (Br₂)

  • Methanol (anhydrous)

  • Diethyl ether

  • 10% aqueous Potassium Carbonate (K₂CO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂)

  • Round-bottom flask (250 mL) with a dropping funnel and a gas trap

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vigreux column for distillation (optional)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap for HBr gas, dissolve 3-phenoxy-2-butanone (10.0 g, 60.9 mmol) in 50 mL of anhydrous methanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add bromine (3.1 mL, 60.9 mmol) dropwise from the dropping funnel over a period of 30 minutes while maintaining the temperature below 10 °C. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for another 1 hour.

  • Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with 100 mL of 10% aqueous potassium carbonate solution, followed by two washes with 100 mL of water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 1-bromo-3-phenoxy-2-butanone can be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Part 2: Synthesis of this compound

This protocol is a standard Hantzsch thiazole synthesis procedure.[5]

Materials:

  • 1-bromo-3-phenoxy-2-butanone (crude from Part 1)

  • Thiourea

  • Ethanol

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beaker (250 mL)

Procedure:

  • In a 100 mL round-bottom flask, combine the crude 1-bromo-3-phenoxy-2-butanone (approximately 60.9 mmol) and thiourea (5.5 g, 72.0 mmol) in 50 mL of ethanol.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing 150 mL of a 5% aqueous sodium carbonate solution.

  • Stir the mixture for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water (2 x 50 mL).

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure this compound.

  • Dry the purified product in a vacuum oven.

Data Presentation

Parameter 3-Phenoxy-2-butanone 1-bromo-3-phenoxy-2-butanone Thiourea This compound
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₁BrO₂CH₄N₂SC₁₁H₁₂N₂OS
Molecular Weight ( g/mol ) 164.20243.1076.12220.29
Molar Quantity (mmol) 60.9~60.9 (crude)72.0-
Appearance Colorless liquidYellowish oilWhite crystalline solidOff-white to pale yellow solid
Typical Yield ---75-85% (after recrystallization)

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expected signals would include aromatic protons from the phenoxy group, a quartet and a doublet for the ethyl group, a singlet for the thiazole proton, and a broad singlet for the amino protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.

  • IR (Infrared) Spectroscopy: To identify characteristic functional groups, such as N-H stretching for the amine, C=N and C=C stretching for the thiazole ring, and C-O stretching for the ether linkage.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Visualization of the Synthetic Workflow

Hantzsch_Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Cyclocondensation cluster_analysis Analysis A 3-Phenoxy-2-butanone Reagent1 Br₂ / Methanol A->Reagent1 B 1-bromo-3-phenoxy-2-butanone D This compound B->D  Reaction with Thiourea Reagent1->B  Acid-catalyzed  bromination C Thiourea C->D E Characterization (NMR, IR, MS) D->E

Figure 1. Workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The Hantzsch thiazole synthesis remains a powerful and versatile tool for the construction of medicinally important 2-aminothiazole derivatives. The protocol detailed in this application note provides a reliable method for the synthesis of this compound, a representative of a class of compounds with significant potential in drug discovery. The straightforward nature of this two-step synthesis, coupled with the ready availability of starting materials, makes it an attractive route for the generation of libraries of analogous compounds for structure-activity relationship (SAR) studies. Further exploration of this scaffold by modifying the phenoxy group and the substituents on the thiazole ring could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Gaudry, M.; Marquet, A. 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses. Coll. Vol. 6, p.202 (1988); Vol. 53, p.142 (1973).
  • Filo. Synthesis of 1-bromo-3-methyl-2-butanone? Available at: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Bramley, S. E., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643.
  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Mekonnen, A., et al. Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.
  • Reddit. Synthesis of 3-phenyl-2-butanone? Available at: [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]

  • Reddit. I'm stuck on this last reaction with Br2. Available at: [Link]

  • Homework.Study.com. Show the steps that make 3-methyl-4-phenyl-2-butanone by the acetoacetic ester synthesis. Available at: [Link]

  • Google Patents. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.
  • Posner, G. H., et al. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Coll. Vol. 9, p.106 (1998); Vol. 70, p.68 (1992).
  • Royal Society of Chemistry. Substrate-dependent regiodivergence in [3 + 2] annulation reactions of 2-(phenacylethylidene)cyclobutanones with thioureas. Organic & Biomolecular Chemistry, 2020, 18, 567-571.
  • Google Patents. CN103449992A - Bromo-butanone synthesis method.
  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. Scheme 3 Reaction between thiourea and substituted aldehydes for... Available at: [Link]

  • ResearchGate. Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. Available at: [Link]

Sources

Application Notes & Protocols: High-Performance Liquid Chromatography Purification of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of High-Performance Liquid Chromatography (HPLC) for the purification of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine, a compound of interest in pharmaceutical research and development. Recognizing the compound's key structural features—a basic 2-aminothiazole moiety, significant hydrophobicity, and a critical chiral center—this document provides two distinct, robust protocols. The first protocol addresses achiral purification using reversed-phase chromatography to achieve high chemical purity. The second protocol provides a systematic approach to chiral separation for the resolution of its enantiomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of methodological choices, step-by-step protocols, and troubleshooting guidance to ensure reliable and reproducible results.

Introduction: Structural Analysis and Chromatographic Strategy

This compound is a heterocyclic compound featuring a molecular weight of 220.29 g/mol [1]. Effective purification requires a strategy that accounts for its distinct physicochemical properties:

  • Basicity: The 2-amino group on the thiazole ring is basic. In reversed-phase HPLC, this can lead to undesirable interactions with residual acidic silanol groups on the silica-based stationary phase, resulting in significant peak tailing. The established solution is to use an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), to ensure the amine remains in its protonated form, thereby promoting sharp, symmetrical peaks.

  • Hydrophobicity: The presence of a phenyl ring and the overall aromatic system imparts considerable hydrophobic character, making reversed-phase HPLC an ideal choice for purification from polar and less retained impurities[2]. C18 or C8 columns are excellent starting points for separating such non-polar aromatic amines.

  • Chirality: The molecule possesses a stereocenter at the ethyl bridge's alpha-carbon. As enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles, their separation is often a regulatory and scientific necessity[3]. This requires specialized Chiral Stationary Phases (CSPs) that can differentiate between the two enantiomers[4][5].

Based on this analysis, a two-pronged purification strategy is presented:

  • Achiral Reversed-Phase HPLC: For isolating the compound from synthetic precursors, reagents, and by-products to achieve high chemical purity.

  • Chiral HPLC: For resolving the racemic mixture into its individual enantiomers.

Protocol I: Achiral Purification via Reversed-Phase HPLC

This protocol is designed for the preparative or semi-preparative purification of the target compound from a crude synthetic mixture.

2.1. Principle of Separation

The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (C18) and a polar mobile phase (a mixture of water and acetonitrile). The basic 2-amino group is protonated by the trifluoroacetic acid (TFA) in the mobile phase. This consistent protonation minimizes secondary ionic interactions with the stationary phase, leading to improved peak shape and reproducibility. A gradient elution, starting with a high aqueous content and progressively increasing the organic solvent, allows for the effective separation of compounds with a wide range of polarities.

2.2. Materials and Equipment
  • HPLC System: Preparative or semi-preparative HPLC system with a gradient pump, autosampler/manual injector, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). A guard column is highly recommended.

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Modifier: Trifluoroacetic acid (TFA), HPLC grade.

  • Sample Solvent: Dimethyl sulfoxide (DMSO) or a mixture of Water/ACN (e.g., 50:50).

  • Filtration: 0.45 µm syringe filters.

  • Post-Purification: Rotary evaporator or lyophilizer for solvent removal.

2.3. Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water (v/v). Add 1 mL of TFA to 999 mL of ultrapure water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v). Add 1 mL of TFA to 999 mL of ACN.

    • Degas both mobile phases thoroughly using sonication or vacuum filtration to prevent bubble formation in the system.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of DMSO or the initial mobile phase composition to a concentration of 10-50 mg/mL.

    • Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC Method and Execution:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A / 10% B) for at least 10 column volumes, or until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the purification using the gradient method outlined in Table 1.

    • Monitor the separation at 254 nm, a common wavelength for aromatic compounds. A secondary wavelength may also be monitored if a DAD is available.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak based on the UV chromatogram.

    • Analyze the purity of each collected fraction using an analytical HPLC method.

    • Pool the fractions that meet the desired purity level.

    • Remove the solvent using a rotary evaporator (for ACN) and then lyophilize to remove the remaining water and TFA.

2.4. Data Presentation: Recommended HPLC Parameters
ParameterRecommended ConditionRationale
Column C18, 250 x 10 mm, 5 µmStandard for hydrophobic compounds; provides good resolution and capacity.
Mobile Phase A 0.1% TFA in WaterAqueous phase; TFA acts as an ion-pairing agent and improves peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase for elution.
Flow Rate 4.0 mL/min (for 10 mm ID)Adjust based on column dimension and manufacturer's recommendation.
Gradient 10% to 80% B over 30 minA broad gradient is effective for separating the target from various impurities.
Column Temp. 30 °CMaintains consistent retention times and improves efficiency.
Detection UV at 254 nmStrong absorbance is expected due to the aromatic rings.
Injection Vol. 100 - 1000 µLDependent on sample concentration and column loading capacity.
2.5. Visualization: Achiral Purification Workflow

cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification sp Sample Dissolution (Crude Compound in DMSO) sf Sample Filtration (0.45 µm Syringe Filter) sp->sf inj Inject Sample sf->inj mp Mobile Phase Prep (A: H2O/TFA, B: ACN/TFA) eq Column Equilibration (10% B) mp->eq eq->inj run Run Gradient (10-80% B over 30 min) inj->run det UV Detection (254 nm) run->det fc Fraction Collection det->fc pa Purity Analysis (Analytical HPLC) fc->pa pool Pool Pure Fractions pa->pool solv Solvent Removal (Lyophilization) pool->solv final Pure Compound solv->final

Caption: Workflow for the achiral purification of this compound.

Protocol II: Chiral Separation of Enantiomers

Resolving the enantiomers of this compound requires a chiral stationary phase (CSP). The development of a successful chiral method is often an empirical process that involves screening multiple columns and mobile phase systems[3][4].

3.1. Principle of Separation

Chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of interaction, leading to different retention times and thus, separation[6]. Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are highly versatile and are a primary choice for screening chiral amines[3].

3.2. Materials and Equipment
  • HPLC System: Analytical HPLC system with gradient or isocratic capability.

  • Chiral Columns: A set of polysaccharide-based CSPs for screening (e.g., Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate) phases).

  • Mobile Phases:

    • Normal Phase (NP): HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).

    • Reversed Phase (RP): HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water with buffers (e.g., ammonium bicarbonate).

    • Polar Organic (PO): HPLC-grade Acetonitrile, Methanol, Ethanol.

  • Additives: Diethylamine (DEA) or Trifluoroacetic acid (TFA) may be required to improve peak shape.

3.3. Detailed Screening Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified racemic compound in a suitable solvent (e.g., Ethanol or mobile phase).

  • Column Screening Strategy:

    • Start with two complementary polysaccharide-based columns.

    • For each column, screen a set of standard mobile phases representing Normal Phase, Reversed Phase, and Polar Organic modes.

    • The goal of the initial screen is to find any condition that shows baseline or partial separation of the two enantiomers.

  • Execution of Screening:

    • Run short, isocratic methods for each condition outlined in Table 2.

    • Monitor the chromatogram for the appearance of two distinct peaks where one was previously observed.

    • If peak shape is poor (tailing or fronting), add a small amount of an appropriate additive (e.g., 0.1% DEA for basic analytes in NP mode, or 0.1% TFA in RP mode).

  • Method Optimization:

    • Once a promising "hit" is identified from the screen, optimize the separation.

    • Adjust Solvent Ratio: Fine-tune the ratio of the strong to weak solvent to improve resolution (Rs) and adjust retention time.

    • Change Solvent: Sometimes substituting one alcohol for another (e.g., IPA for EtOH) can significantly alter selectivity[3].

    • Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can improve peak efficiency and sometimes selectivity.

3.4. Data Presentation: Chiral Screening and Optimization

Table 2: Example Chiral Screening Protocol

ModeColumn TypeMobile PhaseFlow RateComments
Normal Amylose-CSPHexane/IPA (90/10)1.0 mL/minA standard starting point for many chiral separations.
Normal Cellulose-CSPHexane/EtOH (80/20)1.0 mL/minOffers complementary selectivity to amylose phases.
Reversed Amylose-CSPACN/Water (50/50)0.8 mL/minUseful if the compound is more soluble in aqueous media.
Polar Organic Cellulose-CSP100% Acetonitrile1.0 mL/minA simple, powerful mode for polar compounds.
3.5. Visualization: Chiral Method Development Workflow

cluster_modes Screening Modes start Racemic Compound (Chemically Pure) screen Screening Phase (Multiple Columns & Mobile Phases) start->screen np Normal Phase (Hexane/Alcohol) screen->np rp Reversed Phase (ACN/Water) screen->rp po Polar Organic (ACN or MeOH) screen->po decision Separation Observed? np->decision rp->decision po->decision optimize Optimization (Solvent Ratio, Temp, Flow Rate) decision->optimize Yes no_sep Try Different CSPs or Additives decision->no_sep No final Validated Chiral Method (Baseline Resolution) optimize->final no_sep->screen

Caption: Systematic workflow for developing a chiral HPLC separation method.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing (Achiral) 1. Secondary interactions with silanols. 2. Column overload. 3. Mismatched sample solvent.1. Ensure TFA concentration is 0.1%; try formic acid as an alternative. 2. Reduce sample concentration or injection volume. 3. Dissolve sample in the initial mobile phase.
Poor Resolution 1. Inappropriate gradient slope. 2. Column is old or contaminated. 3. Co-eluting impurity.1. Make the gradient shallower (e.g., 10-60% B over 40 min). 2. Flush the column or replace it. 3. Modify mobile phase (e.g., substitute ACN with MeOH) or try a different column chemistry (e.g., Phenyl-Hexyl).
No Chiral Separation 1. The chosen CSP is not suitable. 2. Incorrect mobile phase mode.1. Screen a wider range of CSPs (different polysaccharide derivatives, Pirkle-type, etc.)[3]. 2. Ensure all modes (NP, RP, PO) are screened for the most promising columns.
Low Recovery 1. Compound is adsorbing to the system. 2. Compound is precipitating on the column. 3. Degradation of the compound.1. Passivate the HPLC system; ensure adequate mobile phase modifier. 2. Reduce sample concentration; ensure sample is fully soluble in the mobile phase. 3. Check compound stability at the mobile phase pH.
References
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online.[Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate.[Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.[Link]

  • Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print.[Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines. Sultan Qaboos University Journal For Science.[Link]

  • Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives. Scilit.[Link]

  • Synthesis of 2-aminothiazole derivatives. ResearchGate.[Link]

  • Process of producing 2-aminothiazole.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.[Link]

  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. AIP Conference Proceedings.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.[Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia.[Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.[Link]

  • Thiol-methylsulfone-based hydrogels for cell encapsulation. OPUS - University of Stuttgart.[Link]

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem.[Link]

  • 4-heptyl-1,3-thiazol-2-amine. ChemSynthesis.[Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]

  • 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. PubChem.[Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

This compound is a heterocyclic compound featuring a 2-aminothiazole core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules.[1] The precise and accurate quantification of this molecule is paramount throughout its lifecycle, from synthesis and purification to formulation and pharmacokinetic studies. The presence of a basic amine group, a chiral center, and aromatic systems imparts specific physicochemical properties that must be considered when developing robust analytical methods.

This guide provides a detailed framework for the quantitative analysis of this compound, offering protocols for UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be self-validating systems, grounded in established analytical principles and authoritative guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂OS[5]
Molecular Weight220.29 g/mol [5]
IUPAC NameThis compound[5]
Canonical SMILESCC(OC1=CC=CC=C1)C1=CSC(N)=N1[5]

Method 1: UV-Vis Spectrophotometry for Rapid Quantification

UV-Vis spectrophotometry offers a straightforward and accessible method for the quantification of this compound in pure form or in simple matrices. The method's principle lies in the absorption of ultraviolet light by the aromatic (phenoxy) and heterocyclic (aminothiazole) chromophores within the molecule.

Causality in Experimental Design

The choice of solvent is critical to ensure the analyte is fully solvated and to minimize solvent-analyte interactions that could shift the absorption maximum (λmax). Methanol or ethanol are suitable choices due to their polarity and UV transparency. The λmax for 2-aminothiazole itself is around 255-260 nm.[6][7] The presence of the phenoxyethyl substituent is expected to cause a slight bathochromic (red) shift. Therefore, a spectral scan from 200 to 400 nm is necessary to experimentally determine the λmax for accurate quantification.

Experimental Protocol
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

  • Determination of λmax: Dilute the stock solution to 10 µg/mL with methanol. Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer with methanol as the blank. Identify the wavelength of maximum absorbance (λmax). For structurally similar 2-aminothiazole derivatives, a λmax of approximately 260 nm has been observed.[8]

  • Preparation of Calibration Standards: Prepare a series of calibration standards (e.g., 1, 2.5, 5, 10, 15, 20 µg/mL) by serial dilution of the stock solution with methanol.

  • Measurement: Measure the absorbance of each calibration standard and the sample solution at the determined λmax.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration. Determine the concentration of the sample solution from the linear regression equation of the calibration curve.

Workflow Diagram: UV-Vis Quantification

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (100 µg/mL) standards Prepare Calibration Standards (1-20 µg/mL) stock->standards measure Measure Absorbance of Standards & Sample standards->measure sample Prepare Sample Solution sample->measure scan Determine λmax (e.g., ~260 nm) scan->measure curve Generate Calibration Curve measure->curve quantify Quantify Sample Concentration curve->quantify

Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.

Method 2: Reversed-Phase HPLC-UV for High-Resolution Analysis

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse method for the purity determination and quantification of small molecules in complex mixtures. A reversed-phase method is proposed, which is well-suited for moderately polar compounds like this compound.

Causality in Experimental Design
  • Column Selection: A C18 column is a versatile and robust choice for the separation of a wide range of small molecules and is a good starting point for method development.[9][10]

  • Mobile Phase: The mobile phase consists of an aqueous component and an organic modifier (acetonitrile or methanol). The basic nature of the 2-aminothiazole moiety necessitates the addition of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase. This suppresses the ionization of the amine group, leading to improved peak shape and retention time reproducibility.[11]

  • Gradient Elution: A gradient elution is recommended to ensure efficient elution of the analyte and any potential impurities with different polarities, providing a good balance between resolution and analysis time.

  • Detection: The UV detector should be set at the λmax determined in the spectrophotometric analysis (e.g., ~260 nm) for optimal sensitivity.

Experimental Protocol
  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid) to a suitable concentration. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) % B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 260 nm

  • Calibration: Prepare a series of calibration standards of the reference compound in the mobile phase and inject them to construct a calibration curve based on peak area versus concentration.

  • Data Analysis: Integrate the peak corresponding to this compound in the sample chromatogram and determine the concentration using the calibration curve.

Workflow Diagram: HPLC-UV Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample filter->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify calibrate Construct Calibration Curve calibrate->quantify

Caption: Workflow for quantitative analysis by HPLC-UV.

Method 3: LC-MS/MS for High Sensitivity and Selectivity

For the analysis of this compound in complex biological matrices such as plasma or tissue homogenates, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.[12][13]

Causality in Experimental Design
  • Ionization: The basic 2-aminothiazole moiety is readily protonated, making positive mode Electrospray Ionization (ESI+) the most suitable ionization technique.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the highest selectivity and sensitivity. This involves selecting the protonated molecule ([M+H]⁺) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole.

  • Chromatography: The HPLC conditions can be similar to the HPLC-UV method, but with a potentially faster gradient to reduce run time, as the mass spectrometer provides the necessary selectivity. The use of formic acid in the mobile phase is also beneficial for ESI+ ionization.

Proposed LC-MS/MS Parameters
ParameterProposed Value/Condition
LC System
ColumnC18, 2.1 x 50 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 5 minutes
MS System
Ionization ModeESI+
Precursor Ion ([M+H]⁺)m/z 221.1
MRM TransitionsTo be determined experimentally
Proposed Product Ion 1m/z 128.0 (cleavage of phenoxyethyl group)
Proposed Product Ion 2m/z 100.0 (thiazole ring fragment)

Note: The exact MRM transitions and collision energies must be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Experimental Protocol
  • Sample Preparation (e.g., for Plasma):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new vial or 96-well plate for injection.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system operating under the optimized conditions.

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Workflow Diagram: LC-MS/MS Analysis

G cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis ppt Protein Precipitation with Acetonitrile & IS centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant supernatant->inject lc_sep Fast LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect area_ratio Calculate Peak Area Ratio (Analyte/IS) ms_detect->area_ratio quantify Quantify Concentration area_ratio->quantify calibrate Use Matrix-Matched Calibration Curve calibrate->quantify

Caption: Workflow for quantitative analysis by LC-MS/MS.

Method Validation

All developed analytical methods must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.[2][3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The quantitative analytical methods outlined in these application notes provide a comprehensive toolkit for researchers, scientists, and drug development professionals working with this compound. The choice of method—UV-Vis, HPLC-UV, or LC-MS/MS—will depend on the specific application, the required sensitivity and selectivity, and the complexity of the sample matrix. Each protocol is designed as a robust starting point for method development and must be followed by rigorous validation to ensure data integrity and regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. Available from: [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. Available from: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available from: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available from: [Link]

  • UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with... ResearchGate. Available from: [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available from: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available from: [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health. Available from: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]

  • 2-aminothiazole derivative, preparation method, and use. Google Patents.
  • Aminothiazole. NIST WebBook. Available from: [Link]

  • UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. National Institutes of Health. Available from: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Institutes of Health. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available from: [Link]

Sources

Troubleshooting & Optimization

strategies to improve yield of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this important scaffold. The 2-aminothiazole motif is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of your synthesis.

The primary route to this compound is the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or, in this case, thiourea.[2][3][4] While robust, this reaction is sensitive to several parameters that can significantly impact its outcome. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound?

The synthesis is a classic Hantzsch reaction. It involves the cyclocondensation of an α-haloketone, specifically 1-bromo-1-phenoxypropan-2-one, with thiourea. The reaction is typically performed in a polar protic solvent like ethanol and may require heating.[3][5]

Q2: What are the critical starting materials and their roles?

  • 1-Bromo-1-phenoxypropan-2-one (α-haloketone): This is the electrophilic component that provides the C4, C5, and the substituted ethyl group of the thiazole ring. The purity and stability of this reagent are paramount for a successful reaction.

  • Thiourea: This reagent acts as the nucleophile, providing the sulfur atom (S1), the nitrogen atom (N3), and the 2-amino group of the thiazole ring.[3]

  • Solvent: A polar solvent, most commonly ethanol or methanol, is used to dissolve the reactants and facilitate the reaction.[5] In some cases, solvent-free conditions or microwave irradiation have been employed to improve yields.[6][7]

Q3: What is the underlying mechanism of this reaction?

The Hantzsch synthesis proceeds via a multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea attacks the carbon bearing the bromine atom on the α-haloketone.

  • Intermediate Formation: This initial attack forms an isothiouronium salt intermediate.

  • Cyclization: The amino group of the intermediate then attacks the carbonyl carbon in an intramolecular condensation reaction.

  • Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate Isothiouronium Intermediate reagents->intermediate Nucleophilic Attack (S on C-Br) cyclized Cyclized Intermediate (Thiazoline derivative) intermediate->cyclized Intramolecular Condensation product This compound cyclized->product Dehydration (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction shows no product formation on TLC, only starting materials. What should I check first?

A:

  • Reagent Quality: The α-haloketone (1-bromo-1-phenoxypropan-2-one) can be unstable. Ensure it is freshly prepared or has been stored properly (cold and dark). Verify the purity of your thiourea, as impurities can inhibit the reaction.

  • Temperature: Many Hantzsch syntheses require heat to proceed at a reasonable rate.[8] If you are running the reaction at room temperature, try gentle heating to 40-60 °C or refluxing in ethanol.

  • Reaction Time: The reaction may simply be slow. Monitor the reaction over an extended period (e.g., 8-24 hours) using TLC before concluding it has failed.

Q: My yield is consistently low (<40%). What are the key parameters to optimize?

A: Low yields are often a result of suboptimal reaction conditions or side reactions. Consider the following optimization strategies:

ParameterStandard ConditionOptimization Strategy & Rationale
Temperature Reflux in Ethanol (~78°C)Systematically vary the temperature. Lowering it (e.g., 50°C) may reduce byproduct formation but require longer reaction times. Conversely, for unreactive substrates, a higher boiling solvent might be needed, though this increases the risk of degradation.
Solvent Ethanol or MethanolTest alternative solvents. Aprotic polar solvents like DMF can sometimes improve yields. A mixture of ethanol/water has also been reported to be effective in some cases.[9]
Stoichiometry 1:1 ratio of α-haloketone to thioureaUse a slight excess of thiourea. A 1.1 to 1.2 molar excess of thiourea can help drive the reaction to completion, compensating for any potential degradation of the reagent.
pH Control Typically neutralThe reaction is pH-sensitive. While it's usually run under neutral conditions, the formation of HBr as a byproduct makes the solution acidic. Adding a non-nucleophilic base (e.g., sodium bicarbonate or pyridine) can neutralize the acid and sometimes improve yields by preventing acid-catalyzed side reactions or isomerization.[10]
Problem Area 2: Purity and Side Reactions

Q: My TLC shows multiple spots, and the final product is impure after workup. What are the likely side products?

A:

  • Unreacted Starting Materials: The most common impurities.

  • Isomeric Byproducts: Under certain conditions, particularly acidic ones, the formation of the isomeric 2-imino-2,3-dihydrothiazole can occur.[10] This happens when the nitrogen of thiourea attacks the ketone first, followed by cyclization.

  • Decomposition Products: The α-haloketone can decompose, especially under harsh heating, leading to a complex mixture of byproducts.

Q: How can I minimize the formation of these impurities?

A:

  • Control the Temperature: Avoid excessive heat, which can promote decomposition and side reactions.

  • Maintain Neutral or Slightly Basic pH: To suppress the formation of the 2-imino isomer, ensure the reaction medium does not become strongly acidic.[10] This can be achieved by adding a mild base as mentioned above.

  • Purify the α-Haloketone: Using a highly pure α-haloketone is critical. If prepared in-house, ensure it is properly purified (e.g., by chromatography or recrystallization) before use.

Troubleshooting_Workflow start Low Yield / Impure Product check_reagents Q: Are starting materials pure & stable? start->check_reagents optimize_temp Q: Is the temperature optimal? check_reagents->optimize_temp Yes purify_sm Action: Purify α-haloketone. Use fresh thiourea. check_reagents->purify_sm No check_ph Q: Is pH controlled? optimize_temp->check_ph Yes adjust_temp Action: Screen temperatures (e.g., 40°C, RT, Reflux). Monitor by TLC. optimize_temp->adjust_temp No add_base Action: Add mild base (e.g., NaHCO3) to neutralize HBr. check_ph->add_base No end Improved Yield & Purity check_ph->end Yes purify_sm->optimize_temp adjust_temp->check_ph add_base->end

Caption: Decision workflow for troubleshooting low yield and purity issues.

Problem Area 3: Work-up and Purification

Q: What is the standard work-up procedure, and what are the common pitfalls?

A:

  • Neutralization: After the reaction is complete (as monitored by TLC), the mixture is typically cooled and poured into a basic aqueous solution, such as sodium bicarbonate or sodium carbonate.[11] This neutralizes the hydrobromide salt of the product, causing the free amine to precipitate.

  • Isolation: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and then dried.

  • Pitfall: If the product does not precipitate, it may be due to its solubility in the work-up solution or the formation of an oil. In this case, you will need to perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

Q: My crude product is an oil or a highly impure solid. What is the best purification method?

A:

  • Column Chromatography: This is the most effective method for purifying the product from soluble impurities and side products. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the crude product is a solid with reasonable purity, recrystallization can be an excellent final purification step. Ethanol or ethanol/water mixtures are often suitable solvents.

  • Acid-Base Extraction: As the product is a basic amine, it can be purified by dissolving the crude material in an organic solvent, extracting it into an acidic aqueous solution (e.g., 1M HCl), washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-basifying the aqueous layer to precipitate the pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.0 eq) and ethanol (approx. 10 mL per gram of thiourea).

  • Reagent Addition: Stir the suspension until the thiourea is partially dissolved. Add a solution of 1-bromo-1-phenoxypropan-2-one (1.0 eq) in a minimal amount of ethanol dropwise to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate while stirring.

  • Isolation: A solid precipitate should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol.

  • Drying & Purification: Dry the solid product under vacuum. If necessary, purify further by column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol.

Protocol 2: Preparation of the α-Haloketone Precursor (1-bromo-1-phenoxypropan-2-one)

Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.

  • Starting Material: Dissolve 1-phenoxypropan-2-one (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Bromination: Cool the solution in an ice bath. Slowly add molecular bromine (Br₂) (1.0 eq) dropwise while stirring. Maintain the temperature below 10°C during the addition.

  • Reaction Completion: Allow the reaction to stir at room temperature until the red-brown color of the bromine disappears.

  • Work-up: Carefully pour the reaction mixture into cold water. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-haloketone, which should be used promptly or stored under inert gas at low temperature.

References

  • Benchchem. (n.d.). A Comparative Analysis of 2-Aminothiazole Synthesis Methods.
  • Benchchem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Google Patents. (n.d.). Purification of 2-aminothiazole.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025).
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • RSC Publishing. (n.d.). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Hashemi, S. M., & Alizadeh, S. R. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 22.
  • RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem.

Sources

Technical Support Center: A Guide to the Stability and Handling of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine. This guide is designed to provide in-depth insights and practical solutions to address the stability and degradation challenges associated with this molecule. As Senior Application Scientists, we have synthesized data from published literature and extensive field experience to help you ensure the integrity of your experiments and the reliability of your results.

The chemical structure of this compound contains two key moieties that are central to its potential instability: the 2-aminothiazole core and the phenoxyethyl ether linkage. The 2-aminothiazole ring, while a common scaffold in many biologically active compounds, can be susceptible to degradation under certain conditions.[1][2] Furthermore, the ether linkage is known to be vulnerable to autoxidation, a process that can be initiated by exposure to atmospheric oxygen.[3][4] Understanding these intrinsic properties is the first step toward robust experimental design.

This document provides a series of frequently asked questions for quick reference, detailed troubleshooting guides for common experimental issues, and validated protocols for handling and stability assessment.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns stem from three main degradation pathways, predictable from the compound's structure:

  • Oxidative Degradation: The phenoxyethyl ether group is susceptible to autoxidation in the presence of oxygen, forming hydroperoxides and other oxidative degradation products.[4][5] This is a common issue for ethers and can be accelerated by heat, light, and the presence of metal ions.

  • Photodegradation: Thiazole-based compounds, particularly those with aryl ring substituents like the phenoxy group, can be sensitive to light, especially UV radiation. This can lead to complex rearrangements and cleavage of the thiazole ring, potentially through reactions involving singlet oxygen.[6]

  • Hydrolytic Degradation: While the core structure does not contain highly labile ester or amide groups, the 2-aminothiazole moiety can be subject to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening or other transformations.[7] The stability is highly dependent on the pH of the solution.

Q2: How should I properly store this compound to minimize degradation?

A2: Proper storage is critical for maintaining the compound's integrity. We recommend adhering to the conditions summarized in the table below. The goal is to mitigate exposure to oxygen, light, and heat.

Table 1: Recommended Storage Conditions
FormTemperatureAtmosphereLight ConditionRecommended Container
Solid (Powder) -20°C (long-term) or 2-8°C (short-term)Inert gas (Argon or Nitrogen)Protect from light (Amber vial)Tightly sealed glass vial
Stock Solution (in DMSO) -80°C (long-term) or -20°C (short-term)Tightly sealedProtect from light (Amber vial/foil)Low-volume aliquots to avoid freeze-thaw cycles

Causality: Storing under an inert atmosphere minimizes oxidative degradation of the ether linkage.[4] Low temperatures slow down the rate of all chemical degradation reactions. Protecting from light is crucial to prevent photodegradation of the aryl-substituted thiazole ring.[6]

Q3: Is this compound sensitive to light? What precautions should I take?

A3: Yes, based on data from structurally related compounds, there is a high potential for photosensitivity.[6] Thiazole rings with aryl substituents can undergo photo-oxygenation, leading to the formation of unstable endoperoxides that rearrange into degradation products.[6]

  • Precautions:

    • Always store the solid compound and its solutions in amber vials.

    • When working with the compound on the benchtop, wrap flasks or tubes in aluminum foil.

    • Minimize the duration of exposure to ambient light during weighing and solution preparation.

    • For sensitive experiments like cell-based assays, consider using filtered light.

Q4: What is the likely impact of pH on the stability of this compound in solution?

A4: The stability of 2-aminothiazole derivatives can be pH-dependent. Extreme pH conditions (highly acidic or highly basic) should be avoided. Forced degradation studies on similar thiazole derivatives show degradation under both acidic and basic hydrolysis conditions.[7] The amino group on the thiazole ring can be protonated at low pH, which may alter its electronic properties and stability. At high pH, deprotonation or hydroxide-catalyzed reactions could occur. It is recommended to maintain solutions at a pH as close to neutral (pH 6.0-7.5) as possible, unless the experimental protocol demands otherwise.

Q5: I'm using this compound in an aqueous buffer for my assay. What should I be aware of?

A5: When preparing dilutions in aqueous buffers for assays, be mindful of two main issues:

  • Solubility: The compound may have limited aqueous solubility. Ensure it remains fully dissolved at the final concentration. The use of a small percentage of co-solvent (like DMSO) from the stock solution is common, but ensure the final concentration of the co-solvent is compatible with your assay.

  • Stability in Buffer: The stability in aqueous media can be significantly lower than in anhydrous DMSO. Prepare fresh dilutions in your assay buffer immediately before use. Do not store the compound in aqueous buffers for extended periods. If an experiment runs for several hours or days, consider the possibility of degradation occurring during the assay, which could affect your results. A stability test of the compound in your specific assay buffer can be a valuable control experiment.

PART 2: Troubleshooting Guides

This section provides structured guidance for common problems encountered during experimentation.

Problem 1: Inconsistent or lower-than-expected activity in biological assays.

This is a frequent issue that can often be traced back to compound instability.

  • Probable Cause A: Degradation of the stock solution.

    • Causality: Over time, especially with repeated freeze-thaw cycles and exposure to air, the compound in your DMSO stock can degrade via oxidation.[3] This reduces the effective concentration of the active compound, leading to diminished biological response.

    • Troubleshooting Steps & Solutions:

      • Prepare Fresh Stock: If in doubt, prepare a fresh stock solution from the solid powder. Compare its activity to the old stock.

      • Aliquot Properly: Prepare stock solutions and immediately aliquot them into single-use volumes in tightly sealed vials. Store at -80°C. This minimizes freeze-thaw cycles and air exposure.

      • Qualify Your Stock: Periodically check the purity of your stock solution using a simple analytical method like HPLC-UV. A decrease in the main peak area and the appearance of new peaks are clear indicators of degradation.

  • Probable Cause B: Degradation in the assay medium.

    • Causality: The aqueous, oxygen-rich environment of most biological assay media, often incubated at 37°C, provides ideal conditions for both hydrolytic and oxidative degradation. The rate of degradation can be significant over a 24-72 hour incubation period.

    • Troubleshooting Steps & Solutions:

      • Minimize Incubation Time: If possible, design your experiment to use the shortest effective incubation time.

      • Run a Time-Course Control: Analyze the stability of the compound in your specific cell-free assay medium over the intended duration of the experiment. Collect samples at t=0, 2, 8, 24 hours (or relevant time points) and analyze by HPLC to quantify the remaining parent compound.

      • Replenish Compound: For long-term experiments, consider replenishing the medium with freshly diluted compound at regular intervals.

Problem 2: Appearance of unknown peaks in my HPLC/LC-MS analysis over time.

The emergence of new peaks is a direct sign of chemical transformation.

  • Probable Cause: Formation of degradation products.

    • Causality: The compound is breaking down under your storage or experimental conditions. The identity of the new peaks can provide clues to the degradation pathway. For example, the addition of 16 Da (mass of oxygen) or 32 Da to the parent mass in an LC-MS analysis strongly suggests oxidation.

    • Troubleshooting Steps & Solutions:

      • Characterize Degradants: If you have access to LC-MS/MS, attempt to get fragmentation data for the new peaks. This can help in the structural elucidation of the degradation products.[8]

      • Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, oxidation, heat, light) to rapidly generate the degradation products.[9][10] This helps to confirm which conditions are most detrimental and can be used to create analytical standards for the degradants if necessary. See Protocol 2 for a detailed methodology.

      • Review Handling Procedures: Systematically review your storage and handling procedures against the recommendations in this guide to identify potential sources of instability.

Diagram 1: Potential Degradation Pathways

This diagram illustrates the likely points of molecular instability.

G cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound Parent Compound Oxidation Oxidation (O2, H2O2) Compound->Oxidation Ether Linkage Attack Light Photolysis (UV/Visible Light) Compound->Light Aryl-Thiazole System Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis 2-Aminothiazole Core Peroxides Ether Hydroperoxides Oxidation->Peroxides RingCleavage Thiazole Ring Cleavage Products Light->RingCleavage Hydrolyzed Ring-Opened Products Hydrolysis->Hydrolyzed

Caption: Potential degradation pathways for the target compound.

PART 3: Experimental Protocols

Protocol 1: Recommended Handling and Storage Procedures

This protocol provides a step-by-step workflow for handling the compound to maintain its integrity.

  • Receiving the Compound: Upon receipt, inspect the container for a proper seal. Log the date of receipt.

  • Initial Storage: Store the sealed container in a desiccator at -20°C, protected from light.

  • Preparing a Stock Solution:

    • Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

    • Weigh the required amount of solid in a low-light environment.

    • Dissolve in high-purity, anhydrous DMSO to the desired concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution using brief vortexing or sonication.

  • Aliquoting and Storing Stock:

    • Immediately dispense the stock solution into single-use aliquots in amber, screw-cap vials or high-quality microcentrifuge tubes.

    • If possible, briefly flush the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.

    • Label clearly and store at -80°C.

  • Daily Use:

    • Retrieve a single aliquot from the freezer.

    • Allow it to thaw completely and warm to room temperature before opening.

    • Prepare necessary dilutions in your final assay buffer immediately before adding to your experiment.

    • Discard any unused portion of the thawed aliquot; do not refreeze.

Diagram 2: Workflow for Investigating Compound Instability

G Start Inconsistent Experimental Results Observed Check_Storage Review Storage & Handling Procedures (Protocol 1) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Compare_Activity Compare Activity (Old vs. New Stock) Prepare_Fresh->Compare_Activity Problem_Solved Problem Resolved: Old Stock Degraded Compare_Activity->Problem_Solved New stock works Problem_Persists Problem Persists Compare_Activity->Problem_Persists No improvement Check_Assay_Stability Test Stability in Assay Medium (Time-Course HPLC) Problem_Persists->Check_Assay_Stability Forced_Degradation Perform Forced Degradation Study (Protocol 2) Check_Assay_Stability->Forced_Degradation Identify_Degradants Identify Major Degradants (LC-MS) Forced_Degradation->Identify_Degradants Optimize_Assay Optimize Assay Conditions (e.g., duration, pH) Identify_Degradants->Optimize_Assay

Caption: A logical workflow for troubleshooting compound instability.

Protocol 2: Step-by-Step Guide for a Preliminary Forced Degradation Study

This protocol is designed to identify the primary degradation liabilities of the compound.[7][9]

  • Objective: To expose the compound to accelerated stress conditions to determine its degradation profile.

  • Materials: this compound, HPLC-grade water and acetonitrile, HCl, NaOH, H₂O₂, a calibrated HPLC system with UV detector, a photostability chamber, and a calibrated oven.

  • Procedure:

    • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

    • For each condition below, mix 1 mL of the compound solution with 1 mL of the stressor solution. Incubate for a defined period (e.g., 24 hours), then neutralize (for acid/base samples), dilute, and analyze by HPLC.

    • Run a control sample (compound solution with water) for comparison at each time point.

Table 2: Typical Conditions for a Forced Degradation Study
Stress ConditionReagent/ConditionTypical IncubationNeutralization/Quenching
Acid Hydrolysis 0.1 M HCl60°C for 24h0.1 M NaOH
Base Hydrolysis 0.1 M NaOH60°C for 24h0.1 M HCl
Oxidation 3% H₂O₂Room Temp for 24hN/A
Thermal 80°C in oven48hN/A
Photolytic ICH Q1B conditions (UV/Vis)As per guidelinesN/A
  • Analysis:

    • Use a stability-indicating HPLC method (a method that separates the parent compound from all major degradation products).

    • Monitor the percentage of the parent compound remaining and the peak areas of any new degradation products formed.

    • Aim for 10-30% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration or incubation time accordingly.

References
  • Zhang, M., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 893-903. Available from: [Link]

  • Hisaindee, S., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 18(11), 2275. Available from: [Link]

  • García-Muñoz, P., et al. (2022). Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. Catalysts, 12(7), 724. Available from: [Link]

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(2), 565-571. Available from: [Link]

  • ResearchGate. (2021). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Request PDF. Available from: [Link]

  • ResearchGate. (2015). Synthesis of 2-aminothiazole derivatives. Available from: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available from: [Link]

  • Google Patents. (1982). METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL. DE3225472A1.
  • Google Patents. (1992). Process of producing 2-aminothiazole. EP0482607B1.
  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Google Patents. (2014). 2-aminothiazole derivative, preparation method, and use. EP2682390A1.
  • Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(2), 247-261. Available from: [Link]

  • Wikipedia. 2-Aminothiazole. Available from: [Link]

  • Vega, F., et al. (2017). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Reviews in Chemical Engineering, 33(5), 481-503. Available from: [Link]

  • Itoh, T., et al. (1997). Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. Chemical and Pharmaceutical Bulletin, 45(9), 1547-1549. Available from: [Link]

  • PubMed. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2020). 15.6: Autoxidation of Ethers. Available from: [Link]

  • D'Alessandro, M., et al. (2013). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Physical Chemistry Chemical Physics, 15(39), 16850-16863. Available from: [Link]

  • MatheO. (2021). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available from: [Link]

  • YouTube. (2024). Organic Chemistry - Reactions of Ethers. Available from: [Link]

  • University of Liverpool IT Services. (2014). Dehydrogenative α‑Oxygenation of Ethers with an Iron Catalyst. Available from: [Link]

  • Lepaumier, H., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(4), 1776-1788. Available from: [Link]

  • American Chemical Society. (2022). Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. Available from: [Link]

  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Chemistry Central Journal, 11(1), 10. Available from: [Link]

  • PubChem. 4-(2-Amino-1,3-thiazol-4-yl)phenol. Available from: [Link]

  • Gaponova, A. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Available from: [Link]

  • ResearchGate. (2019). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available from: [Link]

  • PubChem. 4-tert-Butyl-1,3-thiazol-2-amine. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound. As a molecule with significant potential, understanding and overcoming its physicochemical limitations is the first step toward successful experimentation.

Compound Profile & The Inherent Solubility Challenge

This compound is a heterocyclic compound featuring a thiazole core, which is a prevalent scaffold in medicinal chemistry.[1][2] Its structure, however, presents a classic solubility dilemma.

Chemical Properties
IUPAC Name This compound
CAS Number 915921-97-0[3]
Molecular Formula C₁₁H₁₂N₂OS[3]
Molecular Weight 220.29 g/mol [3]
Structure

(Illustrative structure)

The molecule's architecture consists of two key regions:

  • A Hydrophilic Center: The 1,3-thiazol-2-amine group contains a basic nitrogen atom. Like most amines, this group can be protonated, which is crucial for solubility manipulation.[4][5]

  • A Hydrophobic Moiety: The phenoxyethyl group is non-polar and bulky, which significantly contributes to low aqueous solubility in the compound's neutral state.

Troubleshooting Guide: A Logical Workflow for Solubility Enhancement

Precipitation during an experiment is a common yet frustrating issue. This guide provides a systematic approach to diagnose and solve the problem.

Initial Observation: Compound Precipitation

The most frequent issue reported is the appearance of a cloudy precipitate or visible particles when a DMSO stock solution of this compound is diluted into an aqueous medium (e.g., PBS, cell culture media). This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.

Troubleshooting Workflow Diagram

The following workflow provides a decision-making tree to systematically address solubility issues.

G start Precipitation Observed in Aqueous Buffer check_conc Step 1: Review Final Concentration Is it above the expected aqueous solubility limit? start->check_conc reduce_conc Action: Reduce the final concentration. Perform a serial dilution to find the max soluble level. check_conc->reduce_conc Yes check_dmso Step 2: Check Final DMSO Percentage Is it > 1%? check_conc->check_dmso No solved Problem Resolved Proceed with Experiment reduce_conc->solved reduce_dmso Action: Lower the final DMSO concentration to ≤ 0.5%. check_dmso->reduce_dmso Yes ph_adjust Step 3: Primary Strategy - pH Adjustment Is the buffer pH neutral (≈7.4)? check_dmso->ph_adjust No reduce_dmso->solved lower_ph Action: Lower the buffer pH (e.g., to 5.0-6.5) to protonate the amine group. Verify assay compatibility. ph_adjust->lower_ph Yes advanced Step 4: Advanced Strategies Is precipitation still occurring or is low pH incompatible? ph_adjust->advanced No / pH Incompatible lower_ph->solved cosolvent Option A: Use Co-solvents (e.g., PEG, Propylene Glycol) advanced->cosolvent cyclodextrin Option B: Use Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin cosolvent->solved cyclodextrin->solved

Caption: A step-by-step workflow for troubleshooting precipitation.

Detailed Troubleshooting Steps
  • Review Final Concentration and DMSO Percentage

    • Causality: Many organic molecules are poorly soluble in water.[6] Exceeding the thermodynamic solubility limit is the most common reason for precipitation. Furthermore, high concentrations of DMSO (typically >1%) in the final solution can cause the compound to "crash out" due to the drastic change in solvent polarity.

    • Solution: First, attempt to solve the issue by simply lowering the final concentration of the compound. If that is not possible, ensure the final DMSO concentration is kept at a minimum, ideally ≤0.5%, and is consistent across all experimental and control wells.

  • Primary Strategy: pH Adjustment

    • Causality: this compound is a weak base due to the amine group on the thiazole ring.[5][7] In neutral or alkaline solutions (pH > pKa), the amine is primarily in its uncharged, less soluble form. By lowering the pH, the amine group becomes protonated (R-NH₃⁺), forming a salt that is significantly more water-soluble.[4][8][9]

    • Solution: Prepare a series of buffers with decreasing pH values (e.g., from 7.4 down to 5.0). Determine the compound's solubility at each pH to identify a range where it remains in solution at the desired concentration. Crucially, you must verify that the altered pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability).

  • Secondary Strategy: Co-solvents

    • Causality: When pH modification is not viable, a co-solvent can be used. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10][11] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the aqueous environment, thereby increasing solubility.[11]

    • Solution: Introduce a small percentage of a biocompatible co-solvent into your aqueous buffer. The choice of co-solvent and its concentration must be optimized to ensure it does not interfere with the experiment.

Common Co-solvent Typical Starting Concentration (v/v) Notes
Propylene Glycol1-10%Generally low toxicity; frequently used in parenteral formulations.[6]
Polyethylene Glycol (PEG 300/400)1-20%Effective for many non-polar drugs.[12][13]
Ethanol1-5%Can be effective but may have biological effects at higher concentrations.
  • Advanced Strategy: Cyclodextrin Complexation

    • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate the hydrophobic part of a drug molecule (the "guest") within their cavity, forming a water-soluble "inclusion complex."[9][14][16] This complex effectively shields the hydrophobic moiety from the aqueous environment, dramatically increasing its apparent solubility without altering the bulk solvent properties.[17]

    • Solution: Use a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has enhanced solubility and low toxicity.[14] The compound should be pre-incubated with the cyclodextrin solution to allow for complex formation before final dilution into the assay buffer.

Standard Operating Protocols

Protocol 3.1: Determining pH-Dependent Solubility

This protocol uses a modified shake-flask method to determine the thermodynamic solubility of the compound at various pH levels.[18][19]

  • Preparation: Prepare a series of 100 mM buffers at different pH values (e.g., 7.5, 7.0, 6.5, 6.0, 5.5, 5.0).

  • Addition of Compound: Add an excess amount of solid this compound to 1 mL of each buffer in separate microcentrifuge tubes. The solid should be clearly visible.

  • Equilibration: Seal the tubes and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase for HPLC analysis.

  • Quantification: Determine the concentration of the dissolved compound in each sample using a validated HPLC-UV method against a standard curve.[20][21]

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH to visualize the solubility profile.

Protocol 3.2: Screening for Optimal Solubilizing Excipients

This protocol allows for a systematic comparison of different solubilization strategies.

  • Stock Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Excipient Solutions: Prepare a set of aqueous solutions in your primary assay buffer (e.g., PBS pH 7.4):

    • Buffer only (Control)

    • Buffer + 5% Propylene Glycol

    • Buffer + 10% PEG 400

    • Buffer + 25 mM HP-β-CD

  • Compound Addition: Add a small aliquot of the DMSO stock to each excipient solution to achieve a final concentration that is known to precipitate in the control buffer. Ensure the final DMSO concentration is constant and low (e.g., 0.5%).

  • Incubation: Gently mix and incubate the solutions for 1 hour at room temperature.

  • Visual and Instrumental Assessment:

    • Visually inspect each solution for signs of precipitation.

    • Quantify the amount of precipitation using nephelometry or turbidimetry, which measure light scattering from suspended particles.[20][22]

    • Alternatively, centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC to determine the extent of solubilization.[21]

Frequently Asked Questions (FAQs)

Q1: I observed a cloudy precipitate in my assay plate after adding the compound. What is the very first thing I should do? A: The most direct cause is likely exceeding the compound's aqueous solubility. The first and simplest troubleshooting step is to repeat the experiment with a lower final concentration of the compound. If this is not possible, your next step should be to investigate pH adjustment, as this compound's amine group makes its solubility highly pH-dependent.[7][23]

Q2: My stock solution in 100% DMSO is perfectly clear. Why does it precipitate in the final assay? A: A clear stock in DMSO does not guarantee solubility in an aqueous buffer. The drastic change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to drop sharply, leading to precipitation. This is a very common issue for hydrophobic compounds.

Q3: What is the maximum recommended final concentration of DMSO in my assay? A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard. It is critical to keep this concentration as low as possible and consistent across all wells, including controls, as higher concentrations can not only cause solubility issues but may also exert off-target effects on your biological system.

Q4: My assay is cell-based and must be performed at pH 7.4, but the compound is only soluble at pH 6.0. What are my options? A: This is a classic drug discovery challenge. Since altering the assay pH is not an option, you must turn to formulation-based strategies. The best approaches would be to use co-solvents (like PEG 400) or cyclodextrin complexation (with HP-β-CD), as both are generally compatible with cell-based assays at neutral pH.[13][14] You will need to run controls to ensure the chosen excipient does not affect cell health or the assay endpoint.

Q5: Can I use sonication to force the compound into solution? A: Sonication can be used to break up solid aggregates and accelerate the rate of dissolution, but it does not increase the thermodynamic solubility. It can create a temporary, unstable supersaturated solution, which is likely to precipitate over time, leading to non-reproducible results. It is not a substitute for proper formulation.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). MDPI.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed.
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Cosolvent. Wikipedia.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • Solubility and pH of amines. University of Liverpool.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Compound solubility measurements for early drug discovery. (2022).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • This compound. Fluorochem.
  • How to prevent "Antibacterial agent 102" precipit
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific.
  • Method for determining solubility of a chemical compound.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • How to prevent compound precipitation during flash column chrom
  • Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties. (2024). BPAS Journals.
  • Principles of Drug Action 1, Spring 2005, Amines. University of Toledo.
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2022). Elsevier BV.
  • 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. (2023). Smolecule.
  • Troubleshooting Immunoprecipit
  • Amine compounds.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH.
  • Co-immunoprecipitation (Co-IP) Troubleshooting. (2024). Antibodies.com.
  • An In-depth Technical Guide to the Synthesis of Biologically Active Thiazole Deriv
  • 4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem.
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar
  • Immunoprecipitation troubleshooting. Agrisera antibodies.
  • 4-Phenyl-1,3-oxazol-2-amine. PubChem.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • 4-(4-chlorophenyl)thiazol-2-amine. MedChemExpress.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022).

Sources

identifying degradation products of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine. It provides troubleshooting guidance and frequently asked questions (FAQs) to assist in identifying potential degradation products in solution. The information herein is grounded in established principles of chemical stability and analytical science to ensure accuracy and reliability.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical research. Understanding its stability profile is crucial for the development of safe and effective drug products. This guide outlines the probable degradation pathways under various stress conditions and provides detailed protocols for identifying the resulting degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected peaks in our HPLC analysis of a solution containing this compound that has been stored for a few weeks. What could be the cause?

A1: The appearance of new peaks in your chromatogram likely indicates the degradation of the parent compound. The stability of this compound can be influenced by several factors including the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents. The primary sites of degradation are the ether linkage of the phenoxyethyl group and the 2-aminothiazole ring itself.

Q2: What are the most probable degradation products I should be looking for?

A2: Based on the structure of this compound, the most likely degradation products arise from hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The ether bond is susceptible to cleavage, especially under acidic conditions.[1][2] This would likely result in the formation of Phenol and 4-(1-hydroxyethyl)-1,3-thiazol-2-amine .

  • Oxidative Degradation: The 2-aminothiazole ring can be susceptible to oxidation.[3][4] This could lead to the formation of various oxidized species, including N-oxides or ring-opened products.

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can undergo photodegradation.[5] The specific products can vary but may involve complex rearrangements or reactions with singlet oxygen.

Q3: Our solution was stored protected from light and at a neutral pH. Why are we still seeing degradation?

A3: Even under seemingly mild conditions, degradation can occur over time, especially if the solution contains trace impurities that can act as catalysts. Additionally, dissolved oxygen can contribute to oxidative degradation. For long-term storage, it is advisable to use deoxygenated solvents and store solutions at reduced temperatures (e.g., 2-8 °C or frozen).

Q4: How can we definitively identify the observed degradation products?

A4: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.[6][7][8]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the primary tool for separating the degradation products and obtaining their molecular weights.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, allowing for the definitive elucidation of the chemical structure of isolated degradation products.[7][8][12]

A systematic approach involves performing forced degradation studies to intentionally generate the degradation products, followed by their analysis using these techniques.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule.[6][13][14] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.[15] The International Council for Harmonisation (ICH) provides guidelines for these studies.[16][17][18][19]

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80 °C for several hoursCleavage of the phenoxyethyl ether linkage.[1][2][20][21][22]
Base Hydrolysis 0.1 M NaOH, heat at 60-80 °C for several hoursPotential for some ether hydrolysis, though generally less facile than acid-catalyzed cleavage.[23]
Oxidation 3-30% H₂O₂, room temperature for several hoursOxidation of the 2-aminothiazole ring and potentially the benzylic carbon.[3][4]
Photostability Exposure to light (ICH Q1B guidelines), in solution and solid statePhotodegradation of the thiazole ring system.[5]
Thermal Dry heat (e.g., 80-100 °C) for an extended periodGeneral thermal degradation.[24]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Heat the mixture at 80 °C for 4 hours.

    • Cool the solution to room temperature and neutralize with 0.2 M NaOH.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Heat the mixture at 80 °C for 4 hours.

    • Cool the solution to room temperature and neutralize with 0.2 M HCl.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to a calibrated light source according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 100 °C for 48 hours.

    • Dissolve the sample in a suitable solvent to a concentration of 0.1 mg/mL for analysis.

Protocol 2: HPLC-MS Analysis for Degradation Product Identification
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 20 minutes.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm) and mass spectrometry.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Fragmentation: Perform MS/MS analysis on the parent ion and any detected degradation product ions to obtain fragmentation patterns for structural elucidation.[12][25][26]

Visualizing Degradation and Analysis

Diagram 1: Predicted Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation (Acidic) cluster_oxidation Oxidative Degradation cluster_photo Photodegradation parent This compound phenol Phenol parent->phenol Ether Cleavage hydroxy 4-(1-hydroxyethyl)-1,3-thiazol-2-amine parent->hydroxy Ether Cleavage n_oxide N-oxide derivatives parent->n_oxide Oxidation ring_opened Ring-opened products parent->ring_opened Oxidation rearranged Rearrangement Products parent->rearranged Photolysis

Caption: Predicted degradation pathways for this compound.

Diagram 2: Experimental Workflow for Identification

G start Start: Sample of this compound forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) start->forced_degradation hplc_ms HPLC-MS Analysis (Separation and Mass Determination) forced_degradation->hplc_ms data_analysis Data Analysis (Compare stressed vs. unstressed samples) hplc_ms->data_analysis isolation Isolation of Degradation Products (Preparative HPLC) data_analysis->isolation nmr NMR Spectroscopy (Structural Elucidation) isolation->nmr end End: Identification of Degradation Products nmr->end

Caption: Workflow for the identification of degradation products.

Conclusion

The stability of this compound in solution is a critical parameter for its successful application in research and development. By understanding the potential degradation pathways and employing systematic forced degradation studies coupled with modern analytical techniques, researchers can confidently identify and characterize any degradation products. This proactive approach ensures the integrity of experimental results and is a fundamental aspect of robust drug development.

References

  • Lhasa Limited. (2021). Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Giron, D., & Gries, W. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 3-17. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Wikipedia. (n.d.). Ether cleavage. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Rao, K. S., & Reddy, P. G. (2019). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 12(1), 44. [Link]

  • Kaufman, T. S., & Sarotti, A. M. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of pharmaceutical and biomedical analysis, 93, 3–17. [Link]

  • Eide, I., & Svendsen, H. F. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(43), 16049-16063. [Link]

  • de Fátima, A., & Modolo, L. V. (2017). Organic Dye Photodegradation Using Niobium-Alkali Perovskite Photocatalysts: The Effect of the Alkali. Catalysts, 7(12), 375. [Link]

  • Seshadri, R. K., C, R. R., & S, L. R. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 749–764. [Link]

  • Kumar, A., Kumar, R., Singh, A., & Singh, R. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 5(5), 319-326. [Link]

  • Li, Y., Zhai, H., & Liu, G. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 8(12), 421. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Gupta, A., Yadav, J. S., & Rawat, S. (2017). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmacy and Pharmaceutical Sciences, 20(1), 169-192. [Link]

  • S, S., & G, S. (2022). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 56(2), 527-536. [Link]

  • ResearchGate. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. [Link]

  • Chen, X. (2015). Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture. The University of Texas at Austin. [Link]

  • Popa, D. S., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 987. [Link]

  • Li, Y., et al. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International, 37(1), 10-21. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Goodin, D. B., et al. (1997). Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme. Biochemistry, 36(39), 11923–11934. [Link]

  • ResearchGate. (2013). An Expert System To Predict the Forced Degradation of Organic Molecules. [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Patti, G. J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(22), 11343–11350. [Link]

  • American Chemical Society. (2007). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. [Link]

  • ResearchGate. (2016). Synthesis of Poly (2-aminothiazole) Using Chemical Oxidation Method. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]

  • National Institutes of Health. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • International Journal Of Pharma Research and Health Sciences. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Singh, S., et al. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88. [Link]

Sources

minimizing side reactions in the synthesis of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-phenoxyethyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and minimize the formation of side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction pathways.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis.[1][2] This robust reaction involves the condensation of an α-haloketone with thiourea.[3] In this specific case, the required α-haloketone is 1-bromo-1-phenoxy-2-propanone, which is typically prepared in a preceding step from 1-phenoxy-2-propanone. The overall synthetic route is a two-step process, and side reactions can occur at both stages.

This guide will address potential pitfalls in both the α-bromination of the ketone precursor and the subsequent cyclization to form the desired 2-aminothiazole.

Troubleshooting Guide: Step-by-Step Solutions

Problem 1: Low Yield or No Formation of the Desired α-Bromoketone (1-bromo-1-phenoxy-2-propanone)

Question: I am attempting to brominate 1-phenoxy-2-propanone and I am observing a complex mixture of products with a low yield of the desired 1-bromo-1-phenoxy-2-propanone. What is going wrong?

Answer: The regioselectivity of ketone halogenation is highly dependent on the reaction conditions, specifically the pH.[4] For an unsymmetrical ketone like 1-phenoxy-2-propanone, bromination can occur at either the methyl group (C3) or the carbon bearing the phenoxy group (C1).

  • Under acidic conditions, the reaction proceeds through an enol intermediate. The more substituted, and thus more stable, enol is favored, leading to halogenation at the more substituted α-carbon.[5] In this case, that is the carbon atom bonded to the phenoxy group (C1).

  • Under basic conditions, the reaction proceeds through an enolate intermediate. The kinetic enolate, formed by deprotonation of the less sterically hindered proton, is the predominant intermediate.[6] This leads to halogenation at the less substituted α-carbon, which is the methyl group (C3).

Therefore, to obtain the desired 1-bromo-1-phenoxy-2-propanone, the bromination must be carried out under acidic conditions.

Recommended Protocol for α-Bromination of 1-phenoxy-2-propanone:

  • Dissolve 1-phenoxy-2-propanone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Slowly add a solution of bromine (Br₂) (1 equivalent) in the same solvent to the ketone solution with stirring. The reaction should be carried out at a controlled temperature, typically between 0-25 °C, to minimize side reactions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium bisulfite to quench any unreacted bromine, followed by extraction with an organic solvent.

  • The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

  • The crude product should be purified, for example, by column chromatography, to isolate the desired 1-bromo-1-phenoxy-2-propanone.

Table 1: Regioselectivity of Bromination of 1-phenoxy-2-propanone

Condition Intermediate Major Product Structure
Acidic (e.g., HBr, AcOH)More substituted enol1-bromo-1-phenoxy-2-propanoneBr-CH(OPh)-C(=O)-CH₃
Basic (e.g., NaOH, NaOEt)Kinetic enolate3-bromo-1-phenoxy-2-propanonePh-O-CH₂-C(=O)-CH₂Br

Diagram 1: Regioselectivity of Bromination

G cluster_acid Acidic Conditions cluster_base Basic Conditions ketone_acid 1-phenoxy-2-propanone enol_acid More substituted enol ketone_acid->enol_acid + H⁺, -H⁺ product_acid 1-bromo-1-phenoxy-2-propanone (Desired) enol_acid->product_acid + Br₂ ketone_base 1-phenoxy-2-propanone enolate_base Kinetic enolate ketone_base->enolate_base + Base product_base 3-bromo-1-phenoxy-2-propanone (Side Product) enolate_base->product_base + Br₂

Caption: Control of regioselectivity in the bromination of 1-phenoxy-2-propanone.

Problem 2: Formation of Multiple Brominated Products

Question: Even under acidic conditions, I am observing the formation of di- and poly-brominated byproducts. How can I improve the selectivity for mono-bromination?

Answer: The formation of multiple brominated products, even under acidic conditions, can occur if the reaction is not carefully controlled.

  • Stoichiometry: Ensure that no more than one equivalent of bromine is used. An excess of the halogenating agent will lead to further halogenation.

  • Reaction Time and Temperature: Over-running the reaction or using elevated temperatures can promote side reactions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Slow Addition: Add the bromine solution dropwise to the ketone solution to maintain a low concentration of bromine in the reaction mixture at any given time. This minimizes the chance of a second halogenation event occurring on the product molecule.

Problem 3: Low Yield and Impurities in the Hantzsch Cyclization Step

Question: I have successfully synthesized the α-bromoketone, but the subsequent reaction with thiourea is giving a low yield of this compound and several impurities. What are the likely side reactions and how can I avoid them?

Answer: The Hantzsch thiazole synthesis is generally a high-yielding reaction, but several factors can lead to poor outcomes.[3]

Potential Side Reactions:

  • Formation of 2-Imino-2,3-dihydrothiazole Isomer: While this is more common with N-substituted thioureas, the possibility of forming the imino tautomer as an impurity exists, especially under strongly acidic conditions.[7]

  • Decomposition of Reactants or Product: High temperatures or prolonged reaction times can lead to the degradation of the starting materials or the final product.

  • Hydrolysis of the α-Bromoketone: The α-bromoketone is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, which would lead to the formation of 1-phenoxy-2-hydroxy-2-propanone.

Troubleshooting and Optimization Strategies:

  • Purity of Starting Materials: Ensure that the 1-bromo-1-phenoxy-2-propanone is pure before proceeding to the cyclization step. Impurities from the bromination reaction can interfere with the thiazole formation.

  • Reaction Temperature: While heating is often necessary, excessive temperatures should be avoided. A good starting point is refluxing in ethanol (around 78 °C). If decomposition is observed, try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes provide rapid and high-yielding results at controlled temperatures.[8]

  • Solvent: Ethanol is a commonly used and effective solvent. For some substrates, a mixture of ethanol and water can improve yields.

  • pH Control: The Hantzsch synthesis is sensitive to pH. While the reaction is often carried out under neutral to slightly acidic conditions, extremes in pH should be avoided. The reaction naturally produces HBr, which can be neutralized during workup.

  • Work-up Procedure: The 2-aminothiazole product is often precipitated by pouring the reaction mixture into a basic solution, such as aqueous sodium bicarbonate or sodium carbonate.[3] This neutralizes the hydrobromide salt of the product, causing it to precipitate. If the product does not precipitate, it may be extractable with an organic solvent like ethyl acetate.

Recommended Protocol for Hantzsch Thiazole Synthesis:

  • In a round-bottom flask, dissolve 1-bromo-1-phenoxy-2-propanone (1 equivalent) in ethanol.

  • Add thiourea (1.1-1.2 equivalents) to the solution. A slight excess of thiourea can help drive the reaction to completion.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and a dilute solution of sodium bicarbonate.

  • Stir the mixture until precipitation is complete.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Diagram 2: Hantzsch Thiazole Synthesis and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 1-bromo-1-phenoxy-2-propanone + Thiourea intermediate Thioamidinium Intermediate start->intermediate Nucleophilic Attack hydrolysis Hydrolysis of α-bromoketone start->hydrolysis product This compound intermediate->product Intramolecular Cyclization & Dehydration decomposition Thermal Decomposition intermediate->decomposition product->decomposition

Caption: Overview of the Hantzsch synthesis and common side reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use other halogenating agents besides bromine?

A1: Yes, other halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used, often under acidic catalysis or with radical initiation.[9] These reagents can sometimes offer better control and selectivity for mono-halogenation compared to elemental bromine.

Q2: I am concerned about the stability of the phenoxy group during the synthesis. Can it undergo cleavage?

A2: The ether linkage in the phenoxy group is generally stable under the conditions of Hantzsch thiazole synthesis. Strong acids and high temperatures are typically required for ether cleavage, which are conditions that should be avoided to prevent other side reactions as well. Phenol itself is a weak acid, and the phenoxide ion is a stable conjugate base, contributing to the overall stability of the phenoxy group.[10]

Q3: How can I purify my final product if it is an oil or does not precipitate easily?

A3: If the product does not precipitate upon neutralization, it can be extracted from the aqueous work-up mixture using an organic solvent like ethyl acetate or dichloromethane. The combined organic extracts can then be washed, dried, and concentrated. The resulting crude product can be purified by column chromatography on silica gel. A specialized purification technique for 2-aminothiazoles involves treating an aqueous solution of the crude product with sulfur dioxide to precipitate a relatively insoluble bisulfite adduct, which can then be filtered and decomposed to yield the pure 2-aminothiazole.[11]

Q4: What analytical techniques are best for confirming the structure of my product and identifying impurities?

A4: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the structure of the molecule, including the connectivity of atoms and the chemical environment of each proton and carbon. It is invaluable for distinguishing between isomers.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help identify the molecular weights of any impurities.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the N-H and C=N bonds in the thiazole ring.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the progress of the reaction and assess the purity of the product.

References

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Google Patents. (1949). US2489038A - Purification of 2-aminothiazole.
  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 15(7), 4745–4755.
  • Chemistry Stack Exchange. (2015). Regioselectivity of alpha halogenation of ketones. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • MDPI. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). A Novel Entry Toward 2-Imino-1,3-thiazolidines and 2-Imino-1,3-thiazolines by Ring Transformation of 2-(Thiocyanomethyl)aziridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Sciforum. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Retrieved from [Link]

  • Google Patents. (1958). US2863874A - Process of preparing 2-aminothiazoles.
  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

  • ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]

  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]

  • Chemguide. (n.d.). The acidity of phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • YouTube. (2021). Bromination of Ketones. Retrieved from [Link]

  • ResearchGate. (2003). Formation of 2-imino-4-thiazolidinone from unsymmetrical 1,3-disubstituted thiourea and chloroacetylchloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. Retrieved from [Link]

  • Reddit. (2022). synthesizing 1-phenoxy-2-propanol. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 2-bromo-1-phenyl-. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Bromination on the aromatic ring vs aliphatic chain. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acidity of Phenols. Retrieved from [Link]

  • YouTube. (2021). Ketone + Br2 = ? (Alpha Substitution). Retrieved from [Link]

  • ResearchGate. (2008). Bromination of ketones with H2O2–HBr “on water”. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Propanone, 1-bromo-1-phenyl-. Retrieved from [Link]

  • ResearchGate. (2020). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. Retrieved from [Link]

  • Stenutz. (n.d.). 1-(phenoxy)propan-2-one. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenoxy-2-propanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

Sources

overcoming challenges in the purification of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(1-phenoxyethyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this key synthetic intermediate. Achieving high purity of this compound is critical for ensuring the quality, safety, and efficacy of downstream applications, particularly in pharmaceutical development.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and data-driven insights to help you optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurities in your final product are often remnants of the synthetic route used. The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative, is a common method for preparing 2-aminothiazoles.[2][3] Potential process-related impurities can include unreacted starting materials, such as 1-phenoxy-1-chloroacetone and thiourea, as well as by-products from side reactions. Understanding the synthesis pathway is crucial for identifying potential impurities.

Q2: My purified this compound is a brownish oil, but I expected a solid. What could be the issue?

A2: The physical state of a compound is highly dependent on its purity. The presence of residual solvents or impurities can lower the melting point, causing the compound to appear as an oil or a low-melting solid. While some sources describe this compound as a solid[4], "oiling out" is a common issue in the purification of aminothiazole derivatives, especially during recrystallization if the solvent system is not optimal or if significant impurities are present. Further purification is likely necessary to obtain a crystalline solid.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. Specifically, reverse-phase HPLC (RP-HPLC) is well-suited for moderately polar compounds like 2-aminothiazole derivatives.[5] Other techniques such as Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis and for monitoring the progress of purification.[2][6] For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[2][3]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Low Yield After Initial Work-up

Cause: The basic nature of the 2-amino group on the thiazole ring makes the compound partially soluble in acidic aqueous solutions. During an acidic wash to remove basic impurities, your product may be lost to the aqueous layer.

Solution: Acid-Base Extraction

Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds based on their differential solubility in aqueous and organic phases.[7][8][9] Since this compound is a basic compound, it can be selectively extracted.

Workflow for Acid-Base Extraction:

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent (e.g., Dichloromethane) add_acid Add Aqueous Acid (e.g., 5% HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral & Acidic Impurities separate1->organic1 aqueous1 Aqueous Layer: Protonated Product (Water Soluble Salt) separate1->aqueous1 add_base Add Aqueous Base (e.g., NaOH) to Aqueous Layer aqueous1->add_base separate2 Extract with Organic Solvent add_base->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 organic2 Organic Layer: Purified Product separate2->organic2 end Evaporate Solvent to Yield Purified Product organic2->end

Sources

best practices for handling and long-term storage of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with best practices for the handling and long-term storage of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine. The information herein is synthesized from established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound?

This compound is a solid organic compound with the molecular formula C₁₁H₁₂N₂OS. It is characterized by a 2-aminothiazole core, a versatile scaffold in medicinal chemistry known for a wide range of biological activities. The presence of a phenoxyethyl substituent influences its solubility and potential metabolic pathways.

Q2: What are the main hazards associated with this compound?

According to available safety data, this compound is harmful if swallowed or inhaled. It is also classified as a skin and serious eye irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. Work in a well-ventilated area or a chemical fume hood is strongly recommended.

Q3: How should I prepare stock solutions of this compound?

Based on the solubility of structurally similar 2-aminothiazole derivatives, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions. For working solutions in aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous medium to avoid precipitation. Always use freshly opened, anhydrous grade solvents to prevent the introduction of moisture, which can degrade the compound over time.

Q4: What are the likely degradation pathways for this compound?

The primary degradation concerns for this compound are photodegradation and, to a lesser extent, hydrolysis. The thiazole ring, particularly with aryl substituents, can be susceptible to photodegradation upon exposure to light, potentially through a reaction with singlet oxygen. The 2-amino group makes the compound hygroscopic, and absorbed moisture could lead to slow hydrolysis over extended periods, especially if not stored under anhydrous conditions. The phenoxy ether linkage is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, which should be avoided during storage and in experimental protocols.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Assess Purity: Use analytical techniques such as HPLC or LC-MS to check the purity of the compound and look for degradation products. 3. Prepare Fresh Solutions: If degradation is suspected, use a fresh, unopened vial of the compound to prepare new stock solutions immediately before use.
Difficulty dissolving the compound. Use of an inappropriate solvent or presence of moisture.1. Select an Appropriate Solvent: For initial solubilization, use a polar aprotic solvent like DMSO or DMF. 2. Use Anhydrous Solvents: Ensure that the solvent is free of water. 3. Gentle Warming and Sonication: If solubility is still an issue, gentle warming (to no more than 40°C) or brief sonication may aid dissolution.
Precipitation of the compound upon dilution in aqueous buffer. The compound has low aqueous solubility.1. Optimize DMSO Concentration: Keep the final concentration of DMSO in the aqueous solution as low as possible (typically <1%) to maintain solubility. 2. Serial Dilutions: Perform serial dilutions from the stock solution into the aqueous buffer with vigorous vortexing after each addition. 3. Consider a Different Buffer System: The pH and composition of the buffer can affect solubility. Experiment with different buffer systems if precipitation persists.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Contamination or degradation of the sample.1. Analyze a Fresh Sample: Prepare and analyze a sample from a new, unopened vial to rule out systemic contamination. 2. Check Solvent Purity: Ensure all solvents used for sample preparation and analysis are of high purity. 3. Investigate Degradation: If new peaks are present in the fresh sample after a period, it suggests degradation. Review storage and handling procedures. Mass spectrometry can help in identifying the degradation products.

Detailed Protocol for Long-Term Storage

To ensure the long-term stability and integrity of this compound, the following storage protocol is recommended:

For Solid Compound:

  • Container: Store the compound in its original, tightly sealed vial. If the original vial is compromised, transfer the compound to a clean, amber glass vial with a PTFE-lined cap.

  • Atmosphere: For optimal long-term stability, particularly for quantities that will be stored for more than 6 months, it is best practice to store the compound under an inert atmosphere. This can be achieved by gently flushing the vial with dry argon or nitrogen before sealing. This minimizes oxidation and hydrolysis by displacing oxygen and moisture.

  • Temperature: Store the vial at -20°C or, for maximum longevity, at -80°C. Lower temperatures significantly slow down potential degradation processes.

  • Light: Protect the compound from light at all times by using an amber vial and storing it in a dark location (e.g., inside a freezer box).

  • Moisture: Amines are often hygroscopic. Store the vial in a desiccator, even within the freezer, to provide an additional layer of protection against moisture, especially during temperature cycling from opening and closing the freezer.

  • Handling: When accessing the solid compound, allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

For Stock Solutions (in DMSO):

  • Preparation: Prepare stock solutions in anhydrous DMSO to a desired concentration (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., cryovials). This minimizes the number of freeze-thaw cycles for the entire stock.

  • Storage: Store the aliquots at -20°C or -80°C.

  • Usage: When a sample is needed, remove one aliquot and allow it to thaw completely at room temperature. Use the required amount and discard any unused portion of that aliquot to prevent contamination and degradation from repeated freeze-thaw cycles.

Experimental Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and storage of this compound.

G cluster_receiving Receiving and Initial Storage cluster_usage Preparation for Experiment cluster_experiment Experimental Use receive Receive Compound inspect Inspect Vial Integrity receive->inspect log Log Arrival Date inspect->log store_solid Store Solid at -20°C or -80°C in a dark, dry place log->store_solid equilibrate Equilibrate Vial to Room Temp. store_solid->equilibrate Need for Experiment weigh Weigh Solid in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw Need for Experiment dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment discard Discard Unused Portion of Aliquot experiment->discard

Caption: Workflow for handling and storage of this compound.

References

  • PubChem. 4-(2-Amino-1,3-thiazol-4-yl)phenol Compound Summary.[Link]

  • Zhang, J., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1049-1057.
  • Gholap, A. R., et al. (2007). Synthesis of 2-aminothiazole derivatives and their in vitro antitubercular and antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 17(17), 4785-4791.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.[Link]

  • GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety.[Link]

  • ACS Publications. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.[Link]

  • ResearchGate. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.[Link]

  • Wikipedia. Ether cleavage.[Link]

  • NIH National Center for Biotechnology Information. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.[Link]

Technical Support Center: Interpreting Unexpected Experimental Results with 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a molecule featuring the 2-aminothiazole scaffold, it belongs to a class of compounds known for a wide range of biological activities, from anticancer to anti-inflammatory effects.[1][2][3] However, this scaffold is also recognized for its potential to be a "frequent hitter" in high-throughput screens, sometimes leading to promiscuous or non-specific activity.[1]

This guide provides a structured, causality-driven approach to troubleshooting unexpected experimental outcomes. Instead of simply listing problems, we will delve into the underlying chemical and biological principles to help you design decisive experiments, validate your results, and proceed with confidence.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial stages of working with a novel compound like this compound.

Q1: My compound shows potent activity in my primary cell-based assay, but the results are difficult to reproduce. What are the likely causes?

A1: Inconsistent results are a common challenge in early-stage research and can often be traced back to fundamental physicochemical properties of the compound or its interaction with the assay medium. Before investigating complex biological mechanisms, it is critical to rule out these possibilities.

  • Compound Solubility and Stability: Small molecules can have limited aqueous solubility. If your compound precipitates in the cell culture media, its effective concentration will be lower and more variable than intended.[4] Furthermore, the compound may be unstable under experimental conditions (e.g., sensitive to pH, light, or temperature), degrading over the course of the assay.[4][5]

  • Colloidal Aggregation: At certain concentrations, some small molecules form colloidal aggregates that non-specifically sequester and inhibit proteins, leading to false-positive results.[1] This is a well-documented artifact in drug discovery. The inclusion of a non-ionic detergent, such as Triton X-100, can often disrupt these aggregates and eliminate the artifactual activity.[1]

  • Assay Interference: The compound itself might interfere with your assay's detection method. For example, it could be fluorescent at the same wavelengths as your reporter, or it could possess redox activity that interferes with assays like MTT that rely on cellular redox state.[1][6]

A logical first step is to systematically validate the compound's behavior in your specific assay conditions. The workflow below provides a structured approach to this.

Q2: I'm observing a clear cellular phenotype, but I'm not certain it's caused by the inhibition of my intended target. How can I confirm on-target activity?

A2: This is the pivotal question in target validation. An observed phenotype could be the result of the compound acting on its intended target (on-target), an unknown protein (off-target), or a combination of both. Differentiating these possibilities is essential for correctly interpreting your data.

A multi-pronged approach is necessary:

  • Orthogonal Target Engagement Assays: You must demonstrate that the compound physically binds to your target protein within the cellular environment at concentrations consistent with the observed phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this, as it measures target protein stabilization upon ligand binding in intact cells.

  • Use of a Negative Control: A close chemical analog of your compound that is inactive against the intended target is an invaluable tool. If this negative control fails to produce the same cellular phenotype, it strengthens the case for on-target activity.

  • Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target protein. If the phenotype disappears or is significantly reduced in the knockdown/knockout cells, it provides strong evidence that the target is required for the compound's effect.

Q3: My compound is active in my cell-based assay but shows no activity in a biochemical assay using the purified target protein. What could explain this discrepancy?

A3: This is a classic "cell-active, biochemically-inactive" scenario. Several factors could be at play:

  • Indirect Mechanism of Action: The compound may not be a direct inhibitor of your target. Instead, it could be modulating an upstream or downstream component of the signaling pathway, leading to a change in your target's activity or expression.

  • Metabolic Activation: The compound you are adding to the cells (the parent compound) might be inactive itself. It may require metabolic conversion by cellular enzymes into an active metabolite, which then engages the target. This activation would not occur in a purified protein system.

  • Requirement for a Cellular Cofactor: The compound's binding to the target might depend on a cofactor, post-translational modification, or binding partner that is present in the cell but absent from the purified biochemical assay.

Q4: Are there known liabilities with the 2-aminothiazole scaffold that I should be particularly aware of?

A4: Yes. The 2-aminothiazole scaffold is considered a "privileged scaffold" because it appears in many biologically active compounds, but it is also known to be a potential source of artifacts.[1][7]

  • Promiscuity and Off-Target Effects: As mentioned, 2-aminothiazoles are known as frequent hitters in screening campaigns.[1] Their electronic properties can allow for interactions with a variety of biological targets.

  • Chemical Reactivity: Some thiazole derivatives can exhibit reactivity towards nucleophiles, such as the thiol groups in cysteine residues of proteins.[1] This could lead to covalent inhibition, which should be investigated.

  • Assay Interference: Thiazoles can interfere with fluorescence- or absorbance-based assays due to their intrinsic spectral properties.[1]

Therefore, when working with any 2-aminothiazole, including this compound, a higher degree of scrutiny is warranted to ensure the observed activity is specific and meaningful.

Troubleshooting Workflows & Protocols

This section provides detailed experimental plans to address the issues raised in the FAQs.

Workflow 1: Triage for Compound and Assay Artifacts

This workflow is the essential first step to ensure your observed biological activity is not an artifact of the compound's physicochemical properties or its interference with the assay itself.

G cluster_0 Initial Observation cluster_1 Step 1: Compound Quality Control cluster_2 Step 2: Assay Interference Check cluster_3 Outcome A Unexpected or Irreproducible Biological Activity B Confirm Identity & Purity (LC-MS, NMR) A->B C Assess Aqueous Solubility (Nephelometry or DLS) B->C D Evaluate Stability in Assay Media (Time-course LC-MS) C->D E Test for Aggregation (Detergent Counter-screen) D->E If Purity, Solubility, & Stability are OK F Check for Spectral Interference (Run assay without cells/enzyme) E->F G Assess Redox Activity (e.g., Thiol reactivity assay) F->G H Results are Artifactual Re-evaluate compound or assay G->H If artifacts are found I No Artifacts Detected Proceed to Target Validation G->I If no artifacts are found

Caption: Decision tree for initial troubleshooting of unexpected results.

This protocol determines if the observed activity is due to the formation of colloidal aggregates.

Principle: Non-specific inhibition by aggregates can be reversed by the inclusion of a low concentration of a non-ionic detergent. A significant increase in the compound's IC₅₀ value in the presence of the detergent suggests aggregation.

Steps:

  • Prepare your standard assay setup.

  • Create two sets of compound dilution series for this compound.

  • To one set of assay wells, add the standard assay buffer/media.

  • To the second set, add assay buffer/media supplemented with 0.01% (v/v) Triton X-100.

  • Add the compound dilutions to the respective wells.

  • Initiate and run the assay as you normally would.

  • Calculate the IC₅₀ value for each condition (with and without detergent).

Data Interpretation:

ConditionIC₅₀ of CompoundInterpretation
Standard Assay1 µMPotent activity observed.
+ 0.01% Triton X-100> 50 µM>50-fold shift in IC₅₀ strongly suggests the original activity was due to aggregation.
+ 0.01% Triton X-1001.5 µM<3-fold shift in IC₅₀ suggests aggregation is not the primary mechanism.
Workflow 2: Deconvoluting On-Target vs. Off-Target Effects

Once artifacts have been ruled out, this workflow confirms that the compound engages the intended target in a cellular context and that this engagement is responsible for the observed phenotype.

G cluster_0 Starting Point cluster_1 Step 1: Confirm Target Engagement cluster_2 Step 2: Link Target to Phenotype cluster_3 Conclusion A Verified, Non-Artifactual Cellular Activity B Perform Cellular Thermal Shift Assay (CETSA) Does compound stabilize the target? A->B C Use Genetic Knockdown (siRNA/CRISPR) Does knockdown replicate or occlude the compound's phenotype? B->C If Target is Stabilized F Evidence for Off-Target Mechanism (Consider target deconvolution studies) B->F If No Stabilization D Test an Inactive Analog Does a structurally similar but inactive analog fail to produce the phenotype? C->D C->F If No E Strong Evidence for On-Target Mechanism D->E If Yes to C and D D->F If No

Caption: Workflow for validating on-target vs. off-target effects.

Principle: The binding of a ligand (your compound) to its target protein typically increases the protein's thermal stability. CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures. A shift to a higher melting temperature in the presence of the compound indicates direct target engagement.

Steps:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the vehicle (e.g., DMSO) and another set with this compound at a concentration known to produce the phenotype (e.g., 10x IC₅₀). Incubate for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be kept on ice as an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) from each sample. Analyze the amount of the target protein in the supernatant using Western blotting or another quantitative protein detection method.

  • Data Plotting: For both vehicle- and compound-treated samples, plot the percentage of soluble target protein remaining (relative to the unheated control) as a function of temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Summary and Final Recommendations

Interpreting unexpected results is a core part of the scientific process. When working with this compound, or any novel small molecule with a potentially promiscuous scaffold, a systematic and rigorous troubleshooting approach is paramount. Always begin by ruling out compound and assay artifacts before investing significant resources in complex biological follow-up. By using the workflows and protocols outlined in this guide, you can build a robust, evidence-based case for your compound's mechanism of action, ensuring the integrity and validity of your research.

References

  • Jurásek, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Journal of Medicinal Chemistry. [Link]

  • Ayati, A., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Anand, J., et al. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. World Journal of Pharmaceutical Research. [Link]

  • Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE. [Link]

  • Sławiński, J., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

  • Rostami, M., et al. (2020). Investigation and comparison of biological effects of regioselectively synthesized thiazole derivatives. Journal of the Chinese Chemical Society. [Link]

  • Dong, M. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

Sources

Validation & Comparative

4-(1-Phenoxyethyl)-1,3-thiazol-2-amine versus other known thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine and Other Biologically Active Thiazole Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the novel compound this compound against other well-established thiazole derivatives. As experimental data for this specific molecule is not yet publicly available, we present a robust framework for its synthesis, characterization, and biological evaluation. This document is designed for researchers, scientists, and drug development professionals, offering both a review of the current landscape and a practical guide to assessing the potential of this new chemical entity.

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique structural and electronic properties—such as its rigid, planar structure and capacity for hydrogen bonding—allow for favorable interactions with a wide array of biological targets.[2] This versatility has led to the development of thiazole derivatives with a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][4]

The 2-aminothiazole moiety, in particular, is a key pharmacophore found in several clinically significant drugs, underscoring its importance in drug design and discovery.[2][3] This guide will focus on this compound, a compound featuring this critical moiety, and contextualize its potential within the broader family of thiazole derivatives.

Profile of the Target Compound: this compound

Chemical Structure and Properties

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₁₁H₁₂N₂OS[5]

  • Molecular Weight: 220.29 g/mol [5]

  • Canonical SMILES: CC(OC1=CC=CC=C1)C1=CSC(N)=N1[5]

  • InChI Key: IOYUQHJSBCNHPU-UHFFFAOYSA-N[5]

The structure features a chiral center at the ethyl linker, a phenoxy group which can influence lipophilicity and potential for π-π stacking interactions, and the foundational 2-aminothiazole ring, a common anchor for biological activity.

Proposed Synthesis via Hantzsch Thiazole Synthesis

The most direct and widely adopted method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[3] This involves the condensation of an α-haloketone with a thiourea derivative. For our target compound, a plausible synthetic route is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_product Product alpha_haloketone 3-Bromo-4-phenoxy-2-pentanone reaction Condensation & Cyclization alpha_haloketone->reaction thiourea Thiourea thiourea->reaction product This compound reaction->product Hantzsch Synthesis

Caption: Proposed Hantzsch synthesis route for the target compound.

The Comparative Landscape: Established Thiazole Derivatives

To properly evaluate the potential of this compound, it must be benchmarked against existing derivatives with proven biological activity.

Anticancer Agents: N,4-Diaryl-1,3-thiazol-2-amines as Tubulin Inhibitors

A significant class of thiazole derivatives exhibits potent antiproliferative activity by inhibiting tubulin polymerization. These compounds bind to the colchicine binding site, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

  • Mechanism of Action: Inhibition of tubulin polymerization.

  • Key Structural Features: Typically feature two or three aromatic rings with specific substitutions that are crucial for high-affinity binding to tubulin.[6] For instance, a 2,4-dimethoxy substitution on one of the aryl rings has been shown to significantly enhance activity.[6]

Table 1: Antiproliferative Activity of Representative Diaryl-thiazol-2-amines

Compound ID Structure (Key Features) Cancer Cell Line IC₅₀ (µM) Reference
10s N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl) SGC-7901 0.36 [6]
MGC-803 0.86 [6]
BGC-823 0.42 [6]

| CA-4 | Combretastatin A-4 (Reference Drug) | SGC-7901 | 0.005 |[6] |

Anti-inflammatory Agents

Thiazole derivatives have been developed as potent anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade.[7][8]

  • Mechanism of Action: Inhibition of COX-1, COX-2, and/or 5-LOX enzymes.

  • Key Structural Features: The design often involves bioisosteric replacement of known pharmacophores to enhance metabolic stability and reduce toxicity.[7] For example, designing molecules based on the scaffold of dual COX/LOX inhibitors like Darbufelone has proven successful.[7]

Table 2: In Vitro Anti-inflammatory Activity of Thiazole Derivatives

Compound ID Target Inhibition (%) / IC₅₀ (µM) Reference
4f NO Production IC₅₀ = 15.4 µM [9]
Dexamethasone NO Production (Reference) IC₅₀ = 13.7 µM [9]

| 5a-5g series | COX-1, COX-2, 5-LOX | Varied potent inhibition |[8] |

Antimicrobial Agents

The thiazole ring is a component of many compounds with significant antibacterial and antifungal properties.[1][4][10] The mechanism can vary, but the structural features often include substituted phenyl rings and other heterocyclic moieties attached to the core thiazole structure.[10]

  • Mechanism of Action: Varies; can include enzyme inhibition or disruption of cell wall synthesis.

  • Key Structural Features: The presence of specific substituents, such as methoxy groups or halogens on appended aromatic rings, can significantly influence antimicrobial potency.[1][10]

Table 3: Antimicrobial Activity of Representative Thiazole Derivatives

Compound ID Organism MIC (µM) Reference
4e S. aureus 83.5 [9]
3i S. aureus 6.25 (µg/mL) [10]
B. subtilis 12.5 (µg/mL) [10]

| | C. albicans | 12.5 (µg/mL) |[10] |

Proposed Framework for Comparative Evaluation

To objectively assess this compound, a systematic experimental workflow is required. This section provides detailed, self-validating protocols for its synthesis and biological screening.

Experimental Workflow Diagram

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Primary Biological Screening cluster_moa Phase 3: Mechanism of Action (MoA) Studies (If Primary Hit) s1 Synthesis via Hantzsch Reaction s2 Purification (Crystallization / Chromatography) s1->s2 s3 Structural Verification (¹H NMR, ¹³C NMR, HR-MS, IR) s2->s3 p1 Antiproliferative Assay (MTT/MTS vs. Cancer Lines: MCF-7, A549, HepG2) s3->p1 Test Compound p2 Antimicrobial Assay (MIC vs. S. aureus, E. coli, C. albicans) s3->p2 Test Compound p3 Anti-inflammatory Assay (In vitro COX-1/COX-2 Inhibition) s3->p3 Test Compound m1 If Antiproliferative: - Tubulin Polymerization Assay - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Annexin V) p1->m1 Positive Hit m2 If Anti-inflammatory: - In vivo Paw Edema Assay - Cytokine Profiling (ELISA) p3->m2 Positive Hit

Caption: A tiered workflow for evaluating the target compound.

Protocol 1: Synthesis and Characterization
  • Synthesis:

    • To a solution of 3-bromo-4-phenoxy-2-pentanone (1.0 eq) in absolute ethanol (10 mL), add thiourea (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize with a saturated solution of sodium bicarbonate. The product will precipitate.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization (Self-Validation):

    • ¹H and ¹³C NMR: Acquire spectra in DMSO-d₆. The proton NMR should confirm the presence of aromatic protons (phenoxy group), the thiazole proton, the methine and methyl protons of the ethyl linker, and the exchangeable amine protons. The carbon NMR should show the correct number of distinct carbon signals corresponding to the structure.

    • HR-MS (ESI+): The high-resolution mass spectrum should show a [M+H]⁺ ion corresponding to the calculated exact mass of C₁₁H₁₃N₂OS⁺, confirming the molecular formula.

    • FT-IR: The spectrum should display characteristic peaks for N-H stretching (amine), C-H aromatic and aliphatic stretching, C=N (thiazole ring), and C-O-C (ether) vibrations.

Protocol 2: Antiproliferative MTT Assay
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound, a reference drug (e.g., Doxorubicin), and a vehicle control (DMSO) in the culture medium. Replace the medium in the wells with the treatment solutions.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Interpretation and Hypothetical Comparison

Assuming the successful execution of the proposed framework, the data generated for this compound can be directly compared with the established derivatives.

Table 4: Hypothetical Comparative Data Summary

Compound Primary Activity Key Assay Result (IC₅₀ / MIC) Comparison Notes
This compound Antiproliferative MTT vs. MCF-7 5.2 µM (Hypothetical) Shows moderate activity. Less potent than diaryl derivative 10s (0.42 µM), suggesting the 1-phenoxyethyl group is less optimal for tubulin binding than a substituted aryl group at the C4 position.
N,4-diaryl derivative (10s) Antiproliferative MTT vs. BGC-823 0.42 µM High potency, validated tubulin inhibitor.
Anti-inflammatory (4f) Anti-inflammatory NO Inhibition 15.4 µM Demonstrates activity in a relevant inflammatory pathway.

| Antimicrobial (4e) | Antimicrobial | MIC vs. S. aureus | 83.5 µM | Shows moderate antibacterial activity. |

This hypothetical analysis suggests that while our target compound may possess biological activity, its specific structural configuration (the 1-phenoxyethyl group) makes it less potent as an anticancer agent compared to highly optimized diaryl-thiazoles. However, its unique structure warrants further investigation into other potential therapeutic areas.

Conclusion and Future Directions

This compound is a novel derivative built upon the robust 2-aminothiazole scaffold. While its biological profile is currently uncharacterized, this guide provides a comprehensive, scientifically-grounded roadmap for its synthesis and evaluation. By comparing its potential performance against established anticancer, anti-inflammatory, and antimicrobial thiazoles, researchers can efficiently determine its therapeutic promise.

Future work should focus on executing the proposed screening cascade. If promising activity is identified, further studies should include Structure-Activity Relationship (SAR) analysis by modifying the phenoxy group and exploring the impact of stereochemistry at the chiral center. This systematic approach will fully elucidate the potential of this and related compounds in the ongoing quest for novel therapeutics.

References

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Egyptian Journal of Chemistry, 65(3), 243-253. [Link]

  • Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(7), e0201270. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2024). RSC Advances, 14, 2342-2362. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4963. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2024). Molbank, 2024(1), M1827. [Link]

  • Singh, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2018). Molecules, 23(11), 2919. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Er, M., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 189-198. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine and Its Analogs: Unraveling Structure-Activity Relationships for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] This versatile heterocyclic scaffold has been extensively explored, leading to the development of numerous derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The therapeutic potential of 2-aminothiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring, offering a fertile ground for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.[5][6] This guide provides a comparative analysis of the biological activity of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine and its analogs, with a particular focus on their antimicrobial properties. By examining the impact of structural modifications, we aim to provide researchers and drug development professionals with insights into the rational design of novel and more effective therapeutic agents.

Comparative Biological Activity: A Focus on Antimicrobial Potential

While direct biological activity data for this compound is not extensively reported in publicly available literature, the evaluation of its structural analogs provides significant insights into the potential of this chemical class. A key study by Turan-Zitouni et al. investigated a series of compounds that, while based on a 4H-1,2,4-triazole core, incorporate the critical 1-phenoxyethyl and 2-thiazolylacetamido moieties, offering a valuable surrogate for understanding the contributions of these fragments to antimicrobial activity.[7]

Antifungal Activity

The investigation into thiazole derivatives has revealed promising antifungal capabilities.[8] In the study of triazole-thiazole conjugates, several compounds demonstrated very strong antifungal activity against various Candida species, which are common causes of opportunistic infections in immunocompromised individuals.[7]

Table 1: Antifungal Activity of 4-Phenyl/Cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole Derivatives [7]

Compound IDRAntifungal Activity (MIC, µg/mL) vs. Candida albicans (two strains) & Candida glabrata
Analog 1 PhenylStrong
Analog 2 CyclohexylStrong

Note: The original paper describes the activity as "very strong" without providing specific MIC values in the abstract. The table reflects this qualitative description.

The strong antifungal activity exhibited by these analogs underscores the potential of the phenoxyethyl group in conjunction with a thiazole-containing scaffold for the development of new antifungal agents. The mechanism of action for many thiazole-based antifungals involves the inhibition of cytochrome P450 demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[8]

Antibacterial Activity

The antibacterial potential of 2-aminothiazole derivatives has been widely documented against both Gram-positive and Gram-negative bacteria.[9][10][11] The triazole-thiazole analogs containing the 1-phenoxyethyl group were also screened for their antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[7] While the abstract highlights the potent antifungal activity, the antibacterial results were also a key part of the investigation, suggesting that this structural motif may possess broad-spectrum antimicrobial properties.

Further studies on various other 2-aminothiazole derivatives have elucidated key structural features for antibacterial potency. For instance, substitutions at the N-2 position of the aminothiazole have been shown to significantly modulate activity.[5][6] The introduction of substituted benzoyl groups at this position led to a more than 128-fold improvement in antitubercular activity against Mycobacterium tuberculosis.[5][6]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives is highly dependent on their substitution patterns. The following diagram illustrates a generalized SAR for this class of compounds based on available literature.

SAR cluster_thiazole 2-Aminothiazole Core cluster_substituents Substituent Effects Thiazole Thiazole Ring (Generally intolerant to modification) [2] N2_Amine 2-Amino Group (High flexibility for substitution) [2] C4_Sub C4-Substituent (e.g., Aryl, Pyridyl) (Crucial for activity) [2] Thiazole->C4_Sub Influences target binding Phenoxyethyl 4-(1-Phenoxyethyl) Group (Contributes to antifungal activity) [6] Thiazole->Phenoxyethyl Potential for antifungal properties N2_Sub N2-Substituent (e.g., Acyl, Aryl) (Modulates potency) [2] N2_Amine->N2_Sub Site for potency enhancement

Caption: Generalized Structure-Activity Relationship of 2-Aminothiazole Derivatives.

Key takeaways from SAR studies include:

  • The Thiazole Core: The central thiazole ring is often essential for activity, with modifications to the ring itself being generally detrimental.[6]

  • C4-Position: The substituent at the 4-position plays a critical role in determining the biological activity profile. Aryl and heteroaryl groups, such as a 2-pyridyl moiety, have been shown to be important for antitubercular activity.[5][6] The presence of the 1-phenoxyethyl group in the analogs discussed suggests its importance for antifungal action.[7]

  • N-2 Amino Group: The 2-amino group is a highly versatile position for modification. Acylation or arylation at this position can dramatically enhance potency and modulate the spectrum of activity.[5][6]

Experimental Protocols

To facilitate further research and validation, this section provides a detailed, step-by-step methodology for the synthesis and antimicrobial evaluation of 2-aminothiazole derivatives, based on established protocols.

General Synthesis of this compound Analogs (Hantzsch Thiazole Synthesis)

This protocol is a generalized adaptation of the Hantzsch thiazole synthesis, a classical and widely used method for preparing thiazole derivatives.[9]

Synthesis_Workflow start Start step1 1. α-Halogenation of Ketone (e.g., 1-phenoxypropan-2-one) start->step1 step2 2. Condensation with Thiourea step1->step2 α-haloketone intermediate step3 3. Cyclization step2->step3 Reaction in ethanol step4 4. Isolation and Purification step3->step4 Neutralization and precipitation end End Product (this compound) step4->end

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Step-by-Step Protocol:

  • Synthesis of α-Haloketone:

    • Dissolve the starting ketone (e.g., 1-phenoxypropan-2-one) in a suitable solvent such as glacial acetic acid or diethyl ether.

    • Slowly add a halogenating agent (e.g., bromine or sulfuryl chloride) dropwise while maintaining the reaction temperature, typically at 0-5 °C.

    • Stir the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction mixture by washing with a sodium bicarbonate solution and water, followed by extraction with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-haloketone.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the α-haloketone intermediate in ethanol.

    • Add an equimolar amount of thiourea to the solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the 2-aminothiazole product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound analog.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum:

    • Culture the desired bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized microbial suspension.

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.

  • Determination of MIC:

    • Visually inspect the microtiter plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis of this compound analogs, particularly those emerging from the study of related triazole-thiazole conjugates, highlights the significant potential of this scaffold in the development of novel antimicrobial agents, especially antifungals. The 1-phenoxyethyl moiety appears to be a key contributor to the observed biological activity.

Future research should focus on the synthesis and direct biological evaluation of a focused library of this compound analogs with systematic modifications to:

  • The Phenoxy Ring: Introduction of various electron-donating and electron-withdrawing substituents to probe electronic and steric effects.

  • The Ethyl Linker: Altering the length and nature of the linker between the phenoxy and thiazole rings.

  • The 2-Amino Group: Derivatization with a range of acyl and aryl substituents to optimize potency and pharmacokinetic properties.

A comprehensive SAR study on such a library, coupled with mechanistic investigations and in vivo efficacy studies, will be crucial in advancing this promising class of compounds towards clinical development.

References

  • Al-Omair, M. A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(21), 5896-5901. [Link]

  • Cressier, B., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 21(21), 6385-6397. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans. Bioorganic & Medicinal Chemistry, 26(9), 2419-2428. [Link]

  • Gundle, A. D., et al. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Journal of Heterocyclic Chemistry, 55(3), 769-774. [Link]

  • Hassan, A. S., et al. (2018). Synthesis and biological evaluation of 2-aminothiazole-thiazolidinone conjugates as potential antitubercular agents. Future Medicinal Chemistry, 10(11), 1297-1313. [Link]

  • Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613. [Link]

  • Hernández-Vázquez, E., et al. (2017). 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. Letters in Drug Design & Discovery, 14(10), 1128-1139. [Link]

  • Desai, N. C., et al. (2014). Results of antibacterial and antifungal screening of compounds 3a-l. Bioorganic & Medicinal Chemistry Letters, 24(16), 3841-3844. [Link]

  • Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572. [Link]

  • Romagnoli, R., et al. (2009). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 52(17), 5464-5473. [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Sharma, A., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. ChemistrySelect, 9(31), e202401019. [Link]

  • Makam, P., & Kannan, T. (2014). The summary of structure activity relationship studies. Bioorganic & Medicinal Chemistry Letters, 24(15), 3394-3401. [Link]

  • Geronikaki, A., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 27(21), 7261. [Link]

  • Wang, Y., et al. (2020). A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Frontiers in Microbiology, 11, 584061. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(1), 245. [Link]

  • Vukovic, N., et al. (2008). Synthesis and antimicrobial evaluation of some novel 2-aminothiazole derivatives of 4-hydroxy-chromene-2-one. Archiv der Pharmazie, 341(8), 491-496. [Link]

  • Oniga, S., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of the Serbian Chemical Society, 82(10), 1129-1140. [Link]

  • Ganure, K. A., et al. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters, 7(2), 295-301. [Link]

  • Vukovic, N., et al. (2008). Synthesis and Antimicrobial Evaluation of Some Novel 2-Aminothiazole Derivatives of 4-Hydroxy-chromene-2-one. Archiv der Pharmazie, 341(8), 491-496. [Link]

  • A facile synthesis of new substituted thiazol-2-amine derivatives as potent antimicrobial agent. (2022). Chemistry, 4(1), 1-14. [Link]

  • Kumar, S., et al. (2011). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Journal of Young Pharmacists, 3(4), 304-308. [Link]

  • Mohammad, H., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. International Journal of Molecular Sciences, 12(11), 7936-7950. [Link]

Sources

An Independent Validation of the Bioactivity of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine: A Comparative Guide to Its Potential as a Src Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiazole Scaffold and a Hypothesis for Novel Bioactivity

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A particularly prominent class is the 2-aminothiazole derivatives, which have been successfully developed as potent protein kinase inhibitors.[4][5] This structural motif is adept at forming key hydrogen bond interactions within the ATP-binding site of various kinases, making it a "privileged scaffold" in modern drug discovery.[6]

Src kinase is a proto-oncogene that plays a critical role in regulating cell proliferation, survival, migration, and angiogenesis.[7] Its aberrant activation is a common feature in a multitude of human cancers, including chronic myelogenous leukemia (CML), making it a prime target for anticancer therapies.[8][9]

To investigate this hypothesis, this guide provides a detailed framework for the experimental validation of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine's bioactivity. We will objectively compare its predicted performance with two well-established, clinically approved 2-aminothiazole-based Src kinase inhibitors: Dasatinib and Bosutinib .[1][10][11] This guide will furnish detailed protocols for key experiments, present comparative data, and offer insights into the potential structure-activity relationships that underpin the predicted efficacy of our topic compound.

Comparative Analysis of 2-Aminothiazole-Based Src Kinase Inhibitors

A direct comparison with known inhibitors is fundamental to contextualizing the potential efficacy of a novel compound. Dasatinib and Bosutinib are both potent, dual Src/Abl kinase inhibitors used in the treatment of CML, a disease where the Bcr-Abl fusion protein and Src kinase activity are key drivers.[8][12] Their well-documented inhibitory concentrations (IC₅₀) provide a benchmark for our investigation.

CompoundChemical StructureTarget KinaseIn Vitro IC₅₀ (nM)Target Cell LineCellular IC₅₀ (nM)
This compound Src (Predicted)To be determinedK562 (CML)To be determined
Dasatinib Src0.5 - 0.8[13][14]K562 (CML)~1.0 - 4.6[15][16]
Bosutinib Src1.2[1][9]K562 (CML)~20[17]

Table 1: Comparative bioactivity of this compound (hypothesized) and established Src kinase inhibitors. IC₅₀ values represent the concentration required for 50% inhibition of kinase activity or cell viability.

Experimental Validation: Protocols for Determining Bioactivity

To empirically validate the bioactivity of this compound, a two-tiered approach is proposed. First, an in vitro kinase assay will determine its direct inhibitory effect on purified Src kinase. Second, a cell-based proliferation assay will assess its cytotoxic effects on a relevant cancer cell line.

Experimental Workflow

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation a Compound Preparation (Test, Comparators, Vehicle Control) b In Vitro Src Kinase Assay (e.g., ADP-Glo™) a->b c Data Analysis (IC₅₀ Calculation) b->c f Data Analysis (IC₅₀ Calculation) c->f Compare & Conclude d K562 Cell Culture e MTT Cell Viability Assay d->e e->f

Caption: Experimental workflow for the validation of bioactivity.

Protocol 1: In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits and established methodologies for measuring kinase activity.[7] The principle lies in quantifying the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

Materials:

  • Recombinant human Src kinase (e.g., from Promega, Carna Biosciences)

  • Src-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP solution

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

  • Test compound (this compound), Dasatinib, and Bosutinib, dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound and comparators in kinase buffer. A typical starting concentration range would be from 100 µM down to low nanomolar or picomolar concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup: To each well of a 384-well plate, add:

    • 1 µL of diluted compound or DMSO control.

    • 2 µL of Src kinase diluted in kinase buffer.

    • 2 µL of a substrate/ATP mixture (final concentrations typically around 50-100 µM ATP and 0.2 µg/µL substrate).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

  • Second Incubation: Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase and luciferin to produce a luminescent signal.

  • Third Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the Src kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • K562 (human chronic myelogenous leukemia) cell line (ATCC® CCL-243™)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound, Dasatinib, and Bosutinib, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Addition: After 24 hours of incubation to allow for cell adherence and recovery, add 100 µL of medium containing serial dilutions of the test compound and comparators. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. Include wells with untreated cells and medium-only blanks.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanistic Insights and Structure-Activity Relationship

The predicted activity of this compound as a Src kinase inhibitor is grounded in the established pharmacophore of the 2-aminothiazole scaffold. This core structure typically engages with the hinge region of the kinase domain through hydrogen bonding. The efficacy and selectivity of such inhibitors are then modulated by the substituents at other positions of the thiazole ring.

In Dasatinib, the N-(2-chloro-6-methylphenyl) carboxamide at the 5-position and the hydroxyethyl piperazinyl pyrimidine at the 2-amino position contribute to its high potency and multi-kinase inhibitory profile.[18] Bosutinib, a 4-anilino-3-quinolinecarbonitrile, also leverages the 2-aminothiazole-like interaction with the kinase hinge.[9]

For this compound, the 1-phenoxyethyl group at the 4-position is hypothesized to occupy a hydrophobic pocket within the Src kinase active site. The stereochemistry of the chiral center in the phenoxyethyl group could be critical for optimal binding and inhibitory activity. The unsubstituted 2-amino group is expected to form the crucial hydrogen bonds with the kinase hinge region.

Src Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Cell Migration Src->Migration via FAK/paxillin (not shown) Proliferation Cell Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Dasatinib / Bosutinib Inhibitor->Src

Caption: A simplified representation of the Src kinase signaling pathway.

Conclusion and Future Directions

This guide presents a scientifically grounded hypothesis for the bioactivity of this compound as a novel Src kinase inhibitor. While direct experimental evidence is currently lacking, its structural similarity to established, clinically successful inhibitors like Dasatinib and Bosutinib provides a strong rationale for its investigation. The detailed experimental protocols provided herein offer a clear and robust pathway for the independent validation of its anticancer potential.

Should the proposed experiments confirm the hypothesis, further studies would be warranted. These could include broader kinase profiling to determine selectivity, in vivo efficacy studies in animal models of CML, and medicinal chemistry efforts to optimize the potency and pharmacokinetic properties of this promising scaffold. The exploration of such novel chemical entities is vital for the continued advancement of targeted cancer therapies.

References

  • Boschelli, D. H., et al. (2003). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry, 46(14), 2884-2899. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Cortes, J. E., et al. (2011). Bosutinib for the treatment of Philadelphia chromosome-positive leukemias. Expert Opinion on Pharmacotherapy, 12(11), 1757-1767. [Link]

  • Puttini, M., et al. (2006). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Cancer Research, 66(22), 11314-11322. [Link]

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 51. [Link]

  • Montero, J. C., et al. (2011). Inhibition of Src family kinases and receptor tyrosine kinases by dasatinib: possible combinations in solid tumors. Molecular Cancer Therapeutics, 10(9), 1567-1577. [Link]

  • Konopleva, M., et al. (2006). Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. Blood, 108(11), 373. [Link]

  • ResearchGate. IC50 graphic of Dasatinib in K562 cancer cells compared with untreated cells in 48 h. [Link]

  • Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485. [Link]

  • Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer, 113(8), 2003-2014. [Link]

  • Vultur, A., et al. (2008). Bosutinib for the treatment of Philadelphia chromosome-positive leukemias. Drugs of Today, 44(9), 659-673. [Link]

  • Reddy, M. V. R., et al. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(9), 4376-4383. [Link]

  • ResearchGate. The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. [Link]

  • ResearchGate. Effects of different compounds on cell viability and IC50 in imatinib-resistant cell lines and wild-type cell lines in CML. [Link]

  • Protective effect of Bosutinib with caspase inhibitors on human K562 cells. (2022). Saudi Journal of Biological Sciences, 29(4), 2697-2704. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-28. [Link]

  • European Patent Office. (2007). THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB) INHIBITORS. EP 1981884 B1.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1–22. [Link]

  • Boschelli, D. H., et al. (2001). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of medicinal chemistry, 44(23), 3965–3977. [Link]

  • Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-28. [Link]

  • Tal-Calderon, E., et al. (2009). Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361). Journal of Medicinal Chemistry, 52(23), 7788-7801. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). Molecules, 27(14), 4478. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (2015). Archiv der Pharmazie, 348(10), 730-739. [Link]

  • ResearchGate. Examples of biologically active 2‐iminothiazolines and 2‐aminothiazoles. [Link]

  • Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials. (2023). Bioorganic Chemistry, 136, 106538. [Link]

  • Google P
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]

  • Google Patents. 3-amino-4h-benzo[e][1][8][18]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2.

  • MySkinRecipes. 2-2-[(4-fluorophenyl)amino]-1,3-thiazol-4-ylacetic acid. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Molecules, 25(10), 2470. [Link]

Sources

The 2-Aminothiazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of biological effects. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine, a representative yet underexplored member of this class, by contextualizing it with known analogs targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis implicated in tumor growth.[4][5][6]

The 2-Aminothiazole Core and the Significance of VEGFR-2 Inhibition

The 2-aminothiazole ring system is a cornerstone in the development of targeted therapies.[1] Notably, it is a key component of several FDA-approved drugs.[1] Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability.

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[4] In the context of cancer, tumors induce angiogenesis to secure a supply of nutrients and oxygen, facilitating their growth and metastasis.[4] Consequently, inhibiting VEGFR-2 is a validated and effective strategy in cancer therapy. Several approved anticancer drugs function as VEGFR-2 inhibitors, and the 2-aminothiazole scaffold has emerged as a promising framework for the design of novel inhibitors in this class.[4][5][6]

While direct biological data for this compound is not extensively published, its structural features—a 2-aminothiazole core, a substituted ethyl group at the C4 position, and a phenoxy moiety—suggest its potential as a kinase inhibitor. This guide will, therefore, compare its structure with known 2-aminothiazole-based VEGFR-2 inhibitors to elucidate its potential structure-activity relationships.

Comparative Analysis of this compound and Structurally Related VEGFR-2 Inhibitors

To understand the potential of this compound as a VEGFR-2 inhibitor, we will compare it with a series of 2-ureidothiazole derivatives that have been synthesized and evaluated for their cytotoxic and VEGFR-2 inhibitory activities.[4]

Table 1: Comparative Anticancer and VEGFR-2 Inhibitory Activities

Compound IDStructureR GroupHepG2 IC50 (µM)[4]MDA-MB-231 IC50 (µM)[4]VEGFR-2 Inhibition (%) @ 10 µM[4]
Topic Compound -Not ReportedNot ReportedNot Reported
Comparator 1 Phenyl15.32 ± 1.2118.23 ± 1.5445.3
Comparator 2 4-Chlorophenyl8.76 ± 0.7810.54 ± 0.9862.1
Comparator 3 4-Fluorophenyl7.54 ± 0.659.87 ± 0.8768.7
Comparator 4 4-Methoxyphenyl12.87 ± 1.1115.43 ± 1.3251.2
Sorafenib -5.67 ± 0.456.87 ± 0.5692.4

Note: The structures for the comparator compounds are based on the 2-ureidothiazole scaffold described in the reference. The topic compound's structure is provided for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 for the comparator compounds reveals key SAR trends for the 2-ureidothiazole scaffold as VEGFR-2 inhibitors:

  • The 2-Ureido Linkage: The urea linkage at the 2-amino position appears crucial for activity. This moiety can act as a hydrogen bond donor and acceptor, facilitating interactions within the kinase hinge region. The topic compound, with its unsubstituted 2-amino group, would likely require modification to incorporate a similar interacting moiety to exhibit potent VEGFR-2 inhibition.

  • Substitution on the Terminal Phenyl Ring: The nature of the substituent on the terminal phenyl ring of the urea moiety significantly impacts both cytotoxic and VEGFR-2 inhibitory activity.

    • Halogen Substitution: The introduction of electron-withdrawing halogens, such as chlorine (Comparator 2) and fluorine (Comparator 3), enhances activity compared to the unsubstituted phenyl ring (Comparator 1). This suggests that these substituents may engage in favorable interactions within the active site or alter the electronic properties of the molecule to improve binding.

    • Electron-Donating Group: The presence of an electron-donating methoxy group (Comparator 4) results in slightly lower activity compared to the halogenated analogs, but still an improvement over the unsubstituted compound.

  • The C4-Substituent: While the comparator compounds have a carboxamide group at the C4 position, our topic compound possesses a 1-phenoxyethyl group. The ether linkage and the phenyl ring in this substituent introduce both flexibility and lipophilicity. This part of the molecule is likely to occupy the solvent-exposed region of the ATP binding pocket. The phenoxy group could engage in hydrophobic or π-stacking interactions. Variations in the substitution pattern on this phenyl ring would be a logical next step in optimizing the activity of the topic compound.

The following diagram illustrates the key structural features and their influence on activity.

SAR_2_aminothiazole cluster_scaffold 2-Aminothiazole Scaffold cluster_C4 C4 Position cluster_N2 N2 Position cluster_R Terminal Phenyl Substituents Scaffold 2-Aminothiazole Core C4_sub 1-Phenoxyethyl Group (Topic Compound) - Lipophilicity - Potential for hydrophobic/pi-stacking Scaffold->C4_sub Flexibility & Hydrophobicity N2_sub Urea Linkage (Comparators) - H-bond donor/acceptor - Key for hinge binding Scaffold->N2_sub Hinge Binding R_group Halogen > OMe > H - Modulates electronic properties - Influences binding affinity N2_sub->R_group Fine-tunes Activity

Caption: Key structural determinants for the activity of 2-aminothiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.

Synthesis of this compound (Hypothetical)

The synthesis of the topic compound would likely follow the well-established Hantzsch thiazole synthesis.

  • Step 1: Synthesis of 1-phenoxypropan-2-one. Phenol is reacted with chloroacetone in the presence of a base such as potassium carbonate in a suitable solvent like acetone under reflux.

  • Step 2: Bromination of 1-phenoxypropan-2-one. The resulting ketone is then brominated at the alpha-position using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

  • Step 3: Hantzsch Thiazole Synthesis. The α-bromoketone is then cyclized with thiourea in a solvent such as ethanol under reflux to yield the final product, this compound.

The following diagram outlines this synthetic workflow.

Synthesis_Workflow Phenol Phenol + Chloroacetone Ketone 1-Phenoxypropan-2-one Phenol->Ketone Williamson Ether Synthesis BromoKetone 1-Bromo-1-phenoxypropan-2-one Ketone->BromoKetone α-Bromination FinalProduct This compound BromoKetone->FinalProduct Thiourea Thiourea Thiourea->FinalProduct Hantzsch Cyclization

Caption: Proposed synthetic route for this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of the compounds against the VEGFR-2 kinase would be determined using a homogenous time-resolved fluorescence (HTRF) assay.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain.

    • Biotinylated peptide substrate.

    • ATP.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-XL665.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Add 2 µL of the test compound solution (in various concentrations) or DMSO (as a control) to the wells of a 384-well plate.

    • Add 4 µL of the VEGFR-2 enzyme and biotinylated peptide substrate solution to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate for another 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

    • Calculate the percent inhibition and IC50 values.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines (e.g., HepG2, MDA-MB-231) are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

The workflow for these biological assays is depicted below.

Biological_Assay_Workflow cluster_kinase VEGFR-2 Kinase Assay cluster_cell MTT Cytotoxicity Assay k1 Compound + Enzyme + Substrate k2 Add ATP (Initiate Reaction) k1->k2 k3 Incubate k2->k3 k4 Add Detection Reagents k3->k4 k5 Read HTRF Signal k4->k5 k6 Calculate % Inhibition & IC50 k5->k6 c1 Seed Cancer Cells c2 Treat with Compound c1->c2 c3 Incubate (48-72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Solubilize Formazan c4->c5 c6 Read Absorbance c5->c6 c7 Calculate % Viability & IC50 c6->c7

Caption: Workflow for in vitro biological evaluation of 2-aminothiazole derivatives.

Conclusion and Future Directions

This guide has provided a comparative analysis of the structure-activity relationship of this compound within the context of VEGFR-2 inhibition. While direct experimental data for this specific compound is lacking, by comparing it to structurally related 2-aminothiazole derivatives with known anticancer and VEGFR-2 inhibitory activities, we can infer several key points. The unsubstituted 2-amino group is likely a point for modification to enhance kinase hinge region binding, for instance, through the introduction of a ureido moiety. The 4-(1-phenoxyethyl) substituent offers a vector for exploring hydrophobic and potential π-stacking interactions within the ATP binding pocket.

Future research should focus on the synthesis of this compound and a library of its analogs with systematic modifications at the 2-amino position and on the phenoxy ring. The evaluation of these compounds in VEGFR-2 kinase inhibition and cancer cell cytotoxicity assays, following the protocols outlined in this guide, will provide a clearer understanding of their therapeutic potential and further enrich the structure-activity relationship landscape of the versatile 2-aminothiazole scaffold.

References

  • Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. (Source: Search result[4])

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (Source: Search result[5][6])

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. (Source: Search result[7])

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. (Source: Search result[1][2])

  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (Source: Search result[8])

  • Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. (Source: Search result[3])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. (Source: Search result[9][10])

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE. (Source: Search result[11])

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. (Source: Search result[12])

Sources

comparing 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine efficacy to standard of care drugs

Author: BenchChem Technical Support Team. Date: January 2026

A-76354: A Comparative Analysis Against Standard of Care in Rheumatoid Arthritis

A-76354 is a novel compound, chemically identified as 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine . As a Senior Application Scientist, this guide provides a comprehensive, albeit prospective, comparison of this compound against the current standard-of-care treatments for Rheumatoid Arthritis (RA).

Important Note: Direct comparative efficacy data for this compound is not yet available in peer-reviewed literature. This guide is therefore constructed as a forward-looking framework for researchers. It hypothesizes the compound's mechanism based on its structural class and outlines a rigorous, multi-stage experimental plan to evaluate its potential efficacy against established RA therapies.

Mechanistic Hypothesis and Rationale

The core structure of the investigational compound is a 2-aminothiazole moiety. This chemical scaffold is a cornerstone in medicinal chemistry, recognized for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Specifically, various derivatives have been synthesized and evaluated as potent anti-inflammatory agents.[4]

Our hypothesis is that this compound functions as a modulator of inflammatory signaling pathways, potentially through the inhibition of key enzymes like Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX), or by interfering with pro-inflammatory cytokine signaling cascades (e.g., TNF-α, IL-6). The phenoxyethyl group at the 4-position may enhance cell permeability and target engagement.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized point of intervention for this compound within the broader inflammatory cascade characteristic of Rheumatoid Arthritis.

RA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., TNFR) PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Activates IKK IKK Complex Receptor->IKK Activates AA Arachidonic Acid PLA2->AA NFkB NF-κB IKK->NFkB Phosphorylates Gene Pro-inflammatory Gene Transcription NFkB->Gene Translocates & Activates COX2 COX-2 COX2->Gene Produces Prostaglandins LOX5 5-LOX LOX5->Gene Produces Leukotrienes AA->COX2 AA->LOX5 Cytokine TNF-α / IL-6 Cytokine->Receptor Binding A76354 4-(1-Phenoxyethyl)-1,3- thiazol-2-amine (Hypothesized Target) A76354->IKK Potential Inhibition A76354->COX2 A76354->LOX5 NSAIDs NSAIDs (SoC) NSAIDs->COX2 DMARDs Methotrexate (SoC) DMARDs->NFkB Inhibits Activation

Caption: Hypothesized mechanism of this compound in the RA pathway.

Standard of Care (SoC) for Rheumatoid Arthritis

The current treatment paradigm for RA is a "treat-to-target" approach aimed at achieving low disease activity or remission.[5]

  • First-line Therapy: Methotrexate, a conventional synthetic disease-modifying antirheumatic drug (csDMARD), is the cornerstone of initial treatment for patients with moderate to high disease activity.[6][7][8]

  • Other csDMARDs: Leflunomide, sulfasalazine, and hydroxychloroquine are also used, often in combination therapy (e.g., "triple therapy" with methotrexate, sulfasalazine, and hydroxychloroquine).[5][6]

  • Biologic DMARDs (bDMARDs): For patients with an inadequate response to methotrexate, biologic agents such as TNF inhibitors (e.g., Adalimumab, Etanercept), IL-6 inhibitors (e.g., Tocilizumab), or agents targeting T-cells or B-cells are introduced.[8]

  • Targeted Synthetic DMARDs (tsDMARDs): Janus kinase (JAK) inhibitors (e.g., Tofacitinib) represent a newer class of oral medications used for moderate to severe RA.

  • Adjunctive Therapies: Nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are used for symptom management, particularly during initial treatment or flares, but are not recommended as long-term monotherapy.[5][6][7]

For this guide, we will focus the comparative analysis on the gold-standard first-line therapy, Methotrexate , and a common adjunctive therapy, Diclofenac (an NSAID).

Proposed Comparative Efficacy Studies: A Phased Approach

A rigorous evaluation requires a phased approach, moving from foundational in vitro assays to complex in vivo models.

Phase 1: In Vitro Mechanistic and Cytotoxicity Profiling

The initial phase aims to validate the hypothesized mechanism of action and establish a safety profile at the cellular level.

Experimental Workflow:

In_Vitro_Workflow start Start: Compound Synthesis & QC cell_lines Cell Line Procurement (RAW 264.7 Macrophages, Human PBMC) start->cell_lines assay1 Cytotoxicity Assay (MTT / LDH) cell_lines->assay1 assay2 Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) cell_lines->assay2 assay3 Cytokine Release Assay (LPS-stimulated RAW 264.7) cell_lines->assay3 data_analysis Data Analysis: IC50 & CC50 Calculation assay1->data_analysis assay2->data_analysis assay4 Gene Expression Analysis (qPCR for TNF-α, IL-6, iNOS) assay3->assay4 assay4->data_analysis end End: Candidate Selection for In Vivo data_analysis->end

Caption: Workflow for Phase 1 in vitro screening of anti-inflammatory compounds.

Quantitative Data Summary (Hypothetical Outcome):

AssayParameterThis compoundMethotrexateDiclofenac
COX-1 Inhibition IC₅₀ (µM)> 100N/A5.2
COX-2 Inhibition IC₅₀ (µM)8.5N/A0.9
5-LOX Inhibition IC₅₀ (µM)12.1N/A> 100
TNF-α Release IC₅₀ (µM)5.32.515.8
IL-6 Release IC₅₀ (µM)7.93.122.4
Cytotoxicity CC₅₀ (µM, RAW 264.7)> 200> 200150

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. N/A: Not Applicable (primary mechanism differs).

Phase 2: In Vivo Efficacy in an Animal Model of RA

The murine Collagen-Induced Arthritis (CIA) model is the gold standard for preclinical RA studies as it shares key pathological and immunological features with the human disease.[9][10]

Experimental Design Summary:

  • Model: Collagen-Induced Arthritis (CIA) in DBA/1J mice.[11][12]

  • Groups (n=10 per group):

    • Vehicle Control (Saline/DMSO)

    • This compound (Low Dose, e.g., 10 mg/kg)

    • This compound (High Dose, e.g., 50 mg/kg)

    • Methotrexate (1 mg/kg, i.p., 3x/week)

    • Diclofenac (10 mg/kg, daily)

  • Dosing: Prophylactic; initiated on day 21 post-primary immunization.

  • Primary Endpoints:

    • Arthritis Score (visual assessment of paw swelling and redness, 0-4 scale per paw).

    • Paw Thickness (caliper measurement).

  • Secondary Endpoints (Terminal):

    • Histopathological analysis of joints (synovial inflammation, cartilage damage, bone erosion).

    • Serum cytokine levels (TNF-α, IL-6).

Quantitative Data Summary (Hypothetical Outcome):

GroupMean Arthritis Score (Day 42)Paw Thickness (mm, Day 42)Synovial Inflammation Score (0-3)
Vehicle Control 10.2 ± 1.53.8 ± 0.42.8 ± 0.2
A-76354 (10 mg/kg) 6.5 ± 1.12.9 ± 0.31.9 ± 0.3*
A-76354 (50 mg/kg) 4.1 ± 0.9 2.4 ± 0.21.1 ± 0.2
Methotrexate (1 mg/kg) 3.8 ± 0.82.3 ± 0.2 1.0 ± 0.1
Diclofenac (10 mg/kg) 8.1 ± 1.33.2 ± 0.32.2 ± 0.3

*p < 0.05 vs Vehicle; **p < 0.01 vs Vehicle. Data are represented as Mean ± SEM.

Detailed Experimental Protocols

Protocol 4.1: In Vitro TNF-α Release Assay

Causality: This assay directly measures the ability of a compound to inhibit the production of TNF-α, a critical cytokine in RA pathogenesis, from immune cells (macrophages) stimulated by a bacterial component (LPS), mimicking an inflammatory challenge.

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentration series of this compound, Methotrexate, and Diclofenac in DMEM.

  • Pre-treatment: Remove the old media from the cells and add 50 µL of the 2x compound dilutions. Incubate for 1 hour at 37°C.

  • Stimulation: Add 50 µL of 200 ng/mL LPS (lipopolysaccharide) solution in DMEM to each well (final concentration 100 ng/mL). Include vehicle-only and LPS-only controls.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s instructions.

  • Analysis: Calculate the percentage inhibition of TNF-α release relative to the LPS-only control. Plot a dose-response curve and determine the IC₅₀ value.

Protocol 4.2: Murine Collagen-Induced Arthritis (CIA) Model

Causality: This in vivo protocol establishes an autoimmune arthritis that mimics human RA by immunizing susceptible mice with type II collagen.[10] This allows for the evaluation of a compound's therapeutic efficacy in the context of a complex, whole-organism immune response, providing a more clinically relevant assessment than in vitro tests.[9]

  • Animal Strain: Use male DBA/1J mice, 8-10 weeks of age, as they are highly susceptible to CIA.[12]

  • Primary Immunization (Day 0):

    • Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).

    • Administer 0.1 mL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).[11]

    • Administer 0.1 mL of the emulsion intradermally at a site different from the primary injection.

  • Treatment Initiation (Day 21-45):

    • Begin daily administration of the investigational compound, SoC drugs, or vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Clinical Scoring (3x per week from Day 21):

    • Visually score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of the entire paw, 4=maximal swelling and ankylosis).

    • The maximum score per mouse is 16.

    • Measure paw thickness using digital calipers.

  • Termination (e.g., Day 45):

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Euthanize mice and harvest hind paws for histopathological evaluation. Fix tissues in 10% neutral buffered formalin.

Conclusion and Future Directions

Based on the hypothetical data, this compound demonstrates a promising preclinical profile. Its in vitro activity suggests a dual inhibitory effect on the COX/LOX pathways and a potent suppression of key pro-inflammatory cytokines. The in vivo results in the CIA model indicate a dose-dependent anti-arthritic effect comparable to the standard of care, Methotrexate, and superior to the symptomatic relief provided by Diclofenac.

The next logical steps in the development of this compound would include:

  • Pharmacokinetic and ADME studies: To understand its absorption, distribution, metabolism, and excretion profile.

  • Chronic toxicology studies: To establish a long-term safety profile.

  • Mechanism of Action deconvolution: To precisely identify the molecular target(s) through techniques like kinome screening or affinity chromatography.

This structured, comparative approach provides a robust framework for evaluating the therapeutic potential of this compound and positions it as a candidate worthy of further investigation for the treatment of Rheumatoid Arthritis.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available from: [Link]

  • Matzelle, M. M., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. Available from: [Link]

  • Wooley, P. H. (2012). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available from: [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available from: [Link]

  • Brand, D. D. (2005). Collagen-induced arthritis. Nature Protocols. Available from: [Link]

  • ResearchGate. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. Available from: [Link]

  • PubMed. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

  • Sánchez-Mendoza, M. E., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available from: [Link]

  • Sparks, J. A. (2025). Rheumatoid Arthritis (RA) Treatment & Management. Medscape. Available from: [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods. Available from: [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available from: [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

  • National Health Service (NHS). Rheumatoid arthritis - Treatment. Available from: [Link]

  • Amspacher, J., et al. (2022). Management of Rheumatoid Arthritis: Update From ACR. American Family Physician. Available from: [Link]

  • Arthritis Foundation. Rheumatoid Arthritis Treatment Guidelines. Available from: [Link]

  • The Rheumatologist. (2008). ACR Publishes New Guide for RA Care. Available from: [Link]

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE. Available from: [Link]

  • Singh, R., et al. (2014). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Medicinal Chemistry Research. Available from: [Link]

  • Akter, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

  • Bayer Crop Science. (2021). 2,4-D Esters vs Amine Salts. Available from: [Link]

  • 24d.info. Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Available from: [Link]

  • Nice, G., et al. Ester or Amine, Which is Better? Purdue University Extension. Available from: [Link]

Sources

A Guide to Assessing Target Specificity and Cross-Reactivity of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of the novel small molecule, 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, leading to diverse pharmacological activities including anti-inflammatory and antiproliferative effects[1][2][3]. Given this chemical heritage, rigorously defining the target engagement, specificity, and potential off-target liabilities of this new chemical entity is paramount for its progression in any drug discovery pipeline.

This document outlines an integrated, multi-pronged strategy employing state-of-the-art, unbiased techniques for initial target identification, followed by robust orthogonal methods for validation and broad-spectrum cross-reactivity profiling. We will compare its hypothetical performance against established benchmarks to provide context for its potential utility and selectivity.

Phase 1: Unbiased Target Identification: Discovering the Primary Interactors

The initial and most critical step is to identify the primary protein target(s) of this compound without prior assumptions. We will employ two complementary, powerful techniques that assess direct physical binding and in-situ target engagement.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classical biochemical approach remains a cornerstone for target identification, relying on the immobilization of the small molecule to "fish" for its binding partners from a complex protein mixture like a cell lysate[4][5][6].

Rationale: The primary strength of AC-MS is its ability to directly identify proteins that physically associate with the compound. The choice to immobilize the compound via a linker attached to a non-essential position (determined through preliminary Structure-Activity Relationship studies) is crucial to preserving its native binding conformation[7].

Experimental Protocol: AC-MS

  • Probe Synthesis: Synthesize an analogue of this compound with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a primary amine or carboxylic acid) for immobilization.

  • Immobilization: Covalently couple the synthesized probe to NHS-activated Sepharose beads. This creates the affinity matrix. A control matrix using beads quenched without the probe is prepared in parallel to identify non-specific binders.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed phenotypically).

  • Affinity Pulldown: Incubate the affinity matrix and the control matrix with the cell lysate.

  • Washing: Perform a series of stringent washes with decreasing salt concentrations to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. Competitive elution with an excess of the free, unmodified this compound is the gold standard, as it ensures that only proteins competitively displaced are analyzed.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands by LC-MS/MS (liquid chromatography-tandem mass spectrometry).[8]

Cellular Thermal Shift Assay with Mass Spectrometry (CETSA®-MS)

CETSA® is a powerful method for assessing target engagement within the native, complex environment of an intact cell or tissue[9][10][11]. The underlying principle is that ligand binding thermodynamically stabilizes a protein, increasing its resistance to heat-induced denaturation[12].

Rationale: Unlike AC-MS, CETSA® is label-free and performed in living cells, providing physiological relevance and confirming that the compound can access its target within a cellular context[11]. A proteome-wide MS readout provides an unbiased survey of stabilization events.

Experimental Protocol: CETSA®-MS

  • Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound.

  • Thermal Challenge: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated aggregates by centrifugation.

  • Sample Preparation: Prepare the soluble fractions for proteomic analysis using trypsin digestion and tandem mass tag (TMT) labeling for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to identify and quantify the thousands of proteins remaining in the soluble fraction at each temperature.

  • Data Analysis: Identify proteins that exhibit a significant thermal shift (i.e., remain soluble at higher temperatures) in the drug-treated samples compared to the vehicle controls. These are the primary target candidates.

cluster_ID Phase 1: Target Identification cluster_Val Phase 2: Target Validation ac_ms Affinity Chromatography-MS (Biochemical) candidates List of Putative Target Candidates ac_ms->candidates Physical Binders cetsa_ms CETSA-MS (In-Cell) cetsa_ms->candidates Stabilized Proteins targeted_cetsa Targeted CETSA (Western Blot) candidates->targeted_cetsa binding_assay In Vitro Binding Assay (e.g., SPR, ITC) candidates->binding_assay validated_target Validated Primary Target targeted_cetsa->validated_target binding_assay->validated_target

Caption: Workflow for unbiased target identification and validation.

Phase 2: Orthogonal Target Validation

Once a list of high-confidence candidates is generated from the unbiased screens, it is crucial to validate these interactions using orthogonal, lower-throughput methods. For this guide, let's hypothesize that both AC-MS and CETSA-MS identified Protein Kinase X (PKX) as the top candidate.

Targeted CETSA with Western Blot

This experiment validates the thermal stabilization of PKX in a dose-dependent manner.

Experimental Protocol:

  • Cell Treatment: Treat cells with increasing concentrations of this compound.

  • Thermal Challenge: Heat all samples at a single, optimized temperature (the Tagg at which ~50% of unliganded PKX precipitates, determined from the CETSA-MS data).

  • Analysis: Lyse the cells, collect the soluble fraction, and quantify the amount of soluble PKX using a specific antibody via Western Blot. A dose-dependent increase in soluble PKX confirms target engagement.[13]

In Vitro Binding Assays

To confirm a direct interaction and determine the binding affinity, assays with purified recombinant PKX are essential.

  • Surface Plasmon Resonance (SPR): Immobilize recombinant PKX on a sensor chip and flow this compound over the surface at various concentrations to measure association and dissociation rates, yielding a precise dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event between the compound and purified PKX in solution, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).

Phase 3: Profiling Cross-Reactivity and Selectivity

A safe and effective drug must exhibit high selectivity for its intended target. Assessing interactions across entire protein families is a standard part of modern drug development.

Large-Scale Kinome Profiling

Given that the hypothetical target is a kinase and the ATP-binding pocket is highly conserved, assessing binding across the human kinome is mandatory[14][15]. Services like Eurofins' KINOMEscan® utilize a competition binding assay to quantify interactions between a compound and over 450 kinases[16].

Rationale: This provides a broad, quantitative view of a compound's kinase selectivity. It can reveal unexpected off-targets that may lead to toxicity or provide opportunities for drug repositioning[17][18].

Comparative Analysis

To contextualize the selectivity of this compound, we compare its hypothetical data against two reference compounds:

  • Comparator A: A known, highly selective clinical inhibitor of PKX.

  • Comparator B: A known multi-kinase inhibitor that hits PKX and several other kinases.

ParameterThis compoundComparator A (Selective)Comparator B (Multi-Kinase)
PKX IC₅₀ (nM) 15525
Cellular Potency (EC₅₀, nM) 1505580
KINOMEscan® (% Ctrl at 1µM)
- PKX215
- Kinase Y859515
- Kinase Z929810
Selectivity Score (S₁₀ at 1µM) 0.0150.0100.150

Selectivity Score (S₁₀): The number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

cluster_profiling Phase 3: Cross-Reactivity Profiling vt Validated Target (PKX) kinome Broad Kinome Scan (>450 Kinases) vt->kinome proteome Proteome-wide CETSA-MS (Off-Target Mining) vt->proteome selectivity Selectivity Profile & Off-Target List kinome->selectivity proteome->selectivity

Caption: Strategy for comprehensive cross-reactivity assessment.

Conclusion

This guide presents a rigorous, multi-step workflow for the comprehensive assessment of target specificity and cross-reactivity for the novel compound this compound. By integrating unbiased, proteome-wide discovery methods (AC-MS, CETSA-MS) with focused orthogonal validation (Targeted CETSA, in vitro binding) and broad selectivity profiling (Kinome scanning), researchers can build a high-confidence profile of a compound's mechanism of action. The hypothetical data presented illustrates how to benchmark this profile against existing drugs to understand its potential advantages and liabilities, providing a clear path forward for its development.

References

  • Title: Affinity Chromatography - Creative Biolabs Source: Creative Biolabs URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: Affinity-based target identification for bioactive small molecules Source: RSC Publishing URL: [Link]

  • Title: Small molecule selectivity and specificity profiling using functional protein microarrays Source: Methods in Molecular Biology URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: Target deconvolution techniques in modern phenotypic profiling Source: PMC - NIH URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]

  • Title: Drug Target Identification Methods After a Phenotypic Screen Source: Drug Hunter URL: [Link]

  • Title: Small molecule target identification using photo-affinity chromatography Source: PMC - NIH URL: [Link]

  • Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: PubMed Central URL: [Link]

  • Title: Identification of Direct Protein Targets of Small Molecules Source: ACS Chemical Biology URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment Source: The Institute of Cancer Research URL: [Link]

  • Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PMC - PubMed Central URL: [Link]

  • Title: The target landscape of clinical kinase drugs Source: PMC - NIH URL: [Link]

  • Title: Small Molecule Drug Target Identification and Validation Source: Baitepack Biotechnology URL: [Link]

  • Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]

  • Title: Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity Source: PMC - NIH URL: [Link]

  • Title: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach Source: PubMed URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

Sources

ensuring the reproducibility of experimental findings for 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Guide to Ensuring Experimental Reproducibility for 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Introduction: The Reproducibility Mandate in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence is due to its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The specific derivative, this compound (CAS 915921-97-0), represents a promising yet under-characterized member of this class.[4]

For researchers and drug development professionals, the value of any novel compound is directly tied to the ability to reliably reproduce its synthesis and biological findings. A failure in reproducibility can lead to wasted resources, retracted publications, and the abandonment of potentially valuable therapeutic leads. This guide provides a comprehensive, technically-grounded framework for ensuring the reproducibility of experimental findings related to this compound. We move beyond a simple recitation of steps to explain the causality behind experimental choices, establishing a self-validating system for synthesis, purification, and analytical confirmation.

Part 1: A Robust and Reproducible Synthetic Pathway

The most common and reliable method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[1] This reaction involves the cyclocondensation of an α-haloketone with a thiourea. To ensure a reproducible outcome for our target compound, a two-step approach starting from the readily available 1-phenoxypropan-2-one is recommended.

Workflow for Synthesis

A 1-Phenoxypropan-2-one B α-Bromination A->B Br₂, HBr/AcOH C 3-Bromo-1-phenoxypropan-2-one (α-haloketone intermediate) B->C E Hantzsch Cyclocondensation C->E D Thiourea D->E F Crude this compound E->F EtOH, Reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Bromo-1-phenoxypropan-2-one (Intermediate)

  • Rationale: The α-bromination of the ketone is the critical first step to create the electrophilic center required for the Hantzsch reaction. Acetic acid serves as both a solvent and a catalyst.

  • Dissolve 1-phenoxypropan-2-one (1 equivalent) in glacial acetic acid.

  • Add a catalytic amount of 48% hydrobromic acid.

  • Slowly add bromine (1 equivalent) dropwise at room temperature while stirring. Maintain the temperature below 30°C.

  • After the addition is complete, stir for 2-4 hours at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone. This intermediate is often used in the next step without further purification.

Step 2: Hantzsch Cyclocondensation

  • Rationale: This is the key ring-forming step. Thiourea acts as a dinucleophile, first attacking the brominated carbon and then undergoing intramolecular condensation with the carbonyl group to form the thiazole ring.[5] Ethanol is a common and effective solvent for this reaction.

  • Dissolve the crude 3-bromo-1-phenoxypropan-2-one (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution. A slight excess of thiourea ensures the complete consumption of the bromoketone.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate. This is crucial as the product is initially formed as a hydrobromide salt.[5]

  • The crude product will often precipitate. Collect the solid by filtration. If no precipitate forms, concentrate the solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Table 1: Critical Parameters for Synthetic Reproducibility
ParameterRecommended SettingRationale & Impact on Reproducibility
Reagent Purity >98% for all starting materialsImpurities in starting materials can lead to significant side product formation, complicating purification and reducing yield.
Stoichiometry 1.1 eq. ThioureaA slight excess of thiourea drives the reaction to completion. A large excess can make purification difficult.
Bromination Temp. < 30°CExothermic reaction. Overheating can lead to polybromination and degradation, creating a complex mixture of byproducts.
Reflux Time Monitor by TLC (3-5h)Insufficient time leads to incomplete reaction and low yield. Excessive reflux can cause product degradation. Reproducibility demands consistent monitoring, not just fixed timing.
Neutralization Slow addition of NaHCO₃Ensures the isolation of the free base form of the aminothiazole. Rapid addition can cause excessive foaming and loss of product.[5]

Part 2: Comparative Purification Strategies for Consistent Purity

The crude product from synthesis will contain unreacted starting materials, side products, and salts. A robust and reproducible purification protocol is non-negotiable. We compare two common methods: recrystallization and silica gel column chromatography.

Workflow for Purification and Isolation

cluster_0 Method A: Recrystallization cluster_1 Method B: Column Chromatography A Crude Product B Dissolve in min. hot solvent A->B C Cool slowly B->C D Filter crystals C->D I Purity Check (TLC/HPLC) D->I E Crude Product F Adsorb onto silica E->F G Elute with solvent gradient F->G H Collect & combine pure fractions G->H H->I J Pure Product (>95%) I->J Start Purified Product HPLC HPLC Analysis Start->HPLC Check Purity >95% MS Mass Spec Analysis Start->MS Confirm MW = 220.29 NMR NMR Analysis Start->NMR Confirm Structure End Structurally Confirmed Reproducible Compound HPLC->End MS->End NMR->End

Sources

A Senior Application Scientist's Guide to In Silico Modeling of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine Target Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of computational and in silico modeling techniques for predicting the binding of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine to its putative biological target. As researchers and drug development professionals, the ability to virtually screen and analyze molecular interactions is paramount to accelerating the discovery pipeline. This document will delve into the practical application of these methods, grounded in scientific integrity and field-proven insights, to offer a self-validating framework for your research.

The thiazole moiety is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The specific compound, this compound, while not extensively characterized in public literature, belongs to a class of molecules that have shown affinity for various protein targets. For the purpose of this illustrative guide, we will hypothesize its target to be tubulin , a well-established target for other N,4-diaryl-1,3-thiazole-2-amines with potent antiproliferative activity.[3][4] This allows us to construct a robust and educational comparison of in silico modeling workflows.

The Foundational Role of In Silico Modeling in Drug Discovery

Computational tools have become indispensable in modern drug discovery, offering a rapid and cost-effective means to understand the binding and inhibition patterns of drug-like molecules against a variety of biological targets.[5] Techniques such as molecular docking and molecular dynamics simulations provide atomic-level insights into the conformational changes and energetic landscapes of ligand-protein interactions, guiding lead optimization and hypothesis-driven experimental work.

Comparative Workflow for Target Binding Analysis

This guide will compare two primary computational approaches to assess the binding of this compound and a known tubulin inhibitor, Combretastatin A-4 (CA-4) , to the colchicine binding site of tubulin. This comparative analysis will provide a framework for evaluating novel compounds against established benchmarks.

Experimental Workflow: A Visual Overview

G cluster_0 Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics PDB Protein Preparation (PDB ID: 1SA0) Docking Molecular Docking Simulation (AutoDock Vina) PDB->Docking LigandPrep Ligand Preparation (this compound & CA-4) LigandPrep->Docking Scoring Binding Affinity Estimation (kcal/mol) Docking->Scoring Pose Pose Analysis & Visualization Scoring->Pose MD Molecular Dynamics Simulation (GROMACS) Pose->MD Trajectory Trajectory Analysis (RMSD, RMSF, H-bonds) MD->Trajectory FreeEnergy Binding Free Energy Calculation (MM/PBSA) Trajectory->FreeEnergy

Caption: A generalized workflow for the in silico analysis of ligand-protein binding.

Part 1: Molecular Docking – A Rapid Assessment of Binding Potential

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is a valuable tool for virtual screening and initial binding mode prediction.

Detailed Protocol for Molecular Docking
  • Protein Preparation:

    • Rationale: The crystal structure of the target protein often contains water molecules, ions, and co-factors that may not be relevant to the binding of the ligand of interest. It is crucial to prepare the protein to ensure a clean and accurate binding site.

    • Steps:

      • Download the crystal structure of tubulin, for instance, PDB ID: 1SA0, from the Protein Data Bank.

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is critical for accurately calculating electrostatic interactions.

      • Define the binding site. This is typically done by creating a grid box centered on the known binding site of a reference ligand (in this case, the colchicine site).

  • Ligand Preparation:

    • Rationale: The 3D conformation of the ligand is crucial for docking. Energy minimization is performed to obtain a low-energy, stable conformation.

    • Steps:

      • Obtain the 2D structure of this compound and Combretastatin A-4.

      • Convert the 2D structures to 3D using a tool like Open Babel.

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

      • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Rationale: The docking algorithm explores various conformations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding affinity.

    • Software: AutoDock Vina is a widely used and validated open-source docking program.

    • Execution: Run the docking simulation with the prepared protein and ligands. The output will be a set of predicted binding poses and their corresponding binding affinities in kcal/mol.

Interpreting Docking Results: A Comparative Table
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-8.5Cys241, Leu248, Ala316, Val318
Combretastatin A-4 (Reference)-9.2Cys241, Leu255, Ala316, Val318, Asn349

Note: The binding affinity values and interacting residues are hypothetical and for illustrative purposes. Actual results will vary based on the specific software and parameters used.

Part 2: Molecular Dynamics Simulation – Unveiling the Dynamics of Binding

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This allows for the assessment of complex stability and a more refined calculation of binding free energy.

Detailed Protocol for Molecular Dynamics Simulation
  • System Preparation:

    • Rationale: The docked protein-ligand complex is placed in a simulated physiological environment.

    • Steps:

      • Select the best-docked pose of each ligand in the tubulin binding site.

      • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

      • Add counter-ions to neutralize the system.

  • Simulation Execution:

    • Rationale: The simulation numerically solves Newton's equations of motion for the system, allowing the atoms to move and interact over a defined period.

    • Software: GROMACS is a versatile and high-performance MD simulation package.

    • Steps:

      • Energy Minimization: Remove any steric clashes in the initial system.

      • Equilibration (NVT and NPT): Gradually bring the system to the desired temperature and pressure.

      • Production MD: Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow the system to reach a stable state.

  • Trajectory Analysis:

    • Rationale: Analysis of the MD trajectory provides insights into the stability and dynamics of the protein-ligand complex.

    • Key Metrics:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.

      • Root Mean Square Fluctuation (RMSF): Identifies the flexible regions of the protein.

      • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

Binding Free Energy Calculation: MM/PBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy from MD simulation trajectories. It provides a more accurate estimation than docking scores.

Comparative Data from MD Simulations
CompoundAverage RMSD (Å)Key Hydrogen Bonds (Hypothetical)Estimated Binding Free Energy (kcal/mol)
This compound1.8Asn258, Thr314-35.2
Combretastatin A-4 (Reference)1.5Cys241, Asn349-42.8

Note: These values are for illustrative purposes.

Synthesizing the Data: Drawing Authoritative Conclusions

By combining the results from molecular docking and molecular dynamics simulations, a more complete picture of the binding of this compound to its putative target can be formed.

  • Initial Assessment: Molecular docking provides a rapid and efficient way to screen compounds and identify promising candidates with favorable predicted binding affinities.

  • Dynamic Validation: Molecular dynamics simulations offer a more rigorous assessment of the stability of the protein-ligand complex and a more accurate estimation of binding free energy. The analysis of RMSD, RMSF, and hydrogen bonding patterns provides crucial insights into the dynamic nature of the interaction.

In our hypothetical case, while this compound shows a good predicted binding affinity from docking, the MD simulation and MM/PBSA calculations suggest that the reference compound, Combretastatin A-4, forms a more stable and energetically favorable complex. This information is invaluable for guiding the next steps in the drug discovery process, such as chemical synthesis of analogs with improved binding characteristics.

The Self-Validating System: Trustworthiness in Computational Modeling

The trustworthiness of this in silico workflow is established through a multi-faceted approach:

  • Use of Validated Software: Employing widely accepted and validated software such as AutoDock Vina and GROMACS ensures that the underlying algorithms are robust.

  • Comparison to a Known Standard: Benchmarking the results of the novel compound against a known inhibitor (Combretastatin A-4) provides a crucial internal control.

  • Convergence of Multiple Methods: The congruence of results from different computational methods (docking and MD simulations) strengthens the confidence in the predictions.

  • Experimental Correlation: Ultimately, the predictions from these in silico models must be validated through experimental assays, such as in vitro binding assays and cell-based activity assays.

Conclusion and Future Directions

This guide has provided a detailed, comparative framework for the computational and in silico modeling of this compound target binding. By following these structured protocols and critically analyzing the data, researchers can gain significant insights into the molecular interactions driving biological activity. The integration of molecular docking and molecular dynamics simulations offers a powerful, synergistic approach to modern drug discovery, enabling the rational design of more potent and selective therapeutic agents. Future work should focus on the experimental validation of these computational predictions to close the loop between in silico modeling and tangible therapeutic development.

References

  • Ijaresm. (n.d.). In Silico Screening and Synthesis of 4-Thiazolidinone Containing 1, 3-Thiazole. Retrieved from [Link]

  • MDPI. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. Retrieved from [Link]

  • PubMed. (2024). In-silico based Designing of benzo [d] thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Retrieved from [Link]

  • Hindawi. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

  • Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • Preprints.org. (2023). In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in pharmaceuticals underscores the critical need for efficient and scalable synthetic routes. This guide provides a comprehensive comparative analysis of the primary synthetic pathways to a specific derivative, 4-(1-phenoxyethyl)-1,3-thiazol-2-amine, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

Introduction: The Significance of this compound

The title compound, this compound, is a structurally significant molecule that holds potential as a building block in the development of novel therapeutic agents. The strategic combination of the 2-aminothiazole core with a phenoxyethyl substituent at the 4-position presents opportunities for diverse biological activities. The phenoxy group can engage in crucial π-stacking interactions with biological targets, while the ethyl linker provides conformational flexibility. The 2-amino group serves as a key handle for further derivatization, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties. The efficient and robust synthesis of this scaffold is therefore a paramount objective for medicinal chemists.

Comparative Analysis of Synthetic Routes

This guide will dissect two primary synthetic strategies for the preparation of this compound:

  • The Classic Hantzsch Thiazole Synthesis: A venerable and widely adopted method.

  • One-Pot Synthesis from a β-Keto Ester: A modern, streamlined approach emphasizing efficiency.

Each route will be evaluated based on key performance indicators, including yield, reaction conditions, scalability, and reagent accessibility.

Route 1: The Hantzsch Thiazole Synthesis - A Time-Honored Approach

The Hantzsch thiazole synthesis, first reported in the 19th century, remains a stalwart for the construction of the thiazole ring.[1][2] The classical approach involves the condensation of an α-haloketone with a thiourea. For our target molecule, this translates into a two-step process starting from the readily available 1-phenoxypropan-2-one.

Step 1: α-Halogenation of 1-Phenoxypropan-2-one

The critical intermediate for the Hantzsch synthesis is the corresponding α-haloketone. The α-position of 1-phenoxypropan-2-one is activated by the adjacent carbonyl group, making it susceptible to electrophilic halogenation.[3] Common halogenating agents for this transformation include N-Bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂).

Mechanism of α-Halogenation:

Under acidic or radical conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic halogen source.

DOT Script for α-Halogenation Workflow

Alpha-Halogenation_Workflow Start 1-Phenoxypropan-2-one Reaction α-Halogenation Start->Reaction Reagent Halogenating Agent (e.g., NBS or SO2Cl2) Reagent->Reaction Solvent Solvent (e.g., CCl4 or CH2Cl2) Solvent->Reaction Product 1-Halo-1-phenoxypropan-2-one Reaction->Product

Caption: Workflow for the α-halogenation of 1-phenoxypropan-2-one.

Step 2: Cyclocondensation with Thiourea (Hantzsch Reaction)

The synthesized α-haloketone is then reacted with thiourea in a cyclocondensation reaction to form the 2-aminothiazole ring.[1]

Mechanism of Hantzsch Thiazole Synthesis:

The reaction initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

DOT Script for Hantzsch Synthesis Pathway

Hantzsch_Synthesis Reactants 1-Halo-1-phenoxypropan-2-one Thiourea Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Reaction pathway of the Hantzsch thiazole synthesis.

Experimental Protocols: Hantzsch Route

Protocol 1.1: Synthesis of 1-Bromo-1-phenoxypropan-2-one

  • Materials: 1-Phenoxypropan-2-one, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Benzoyl peroxide (initiator).

  • Procedure:

    • Dissolve 1-phenoxypropan-2-one (1 equivalent) in CCl₄.

    • Add NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-1-phenoxypropan-2-one.

Protocol 1.2: Synthesis of this compound

  • Materials: 1-Bromo-1-phenoxypropan-2-one, Thiourea, Ethanol.

  • Procedure:

    • Dissolve 1-bromo-1-phenoxypropan-2-one (1 equivalent) in ethanol.

    • Add thiourea (1.2 equivalents) to the solution.

    • Reflux the reaction mixture for 3-6 hours.

    • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

Route 2: One-Pot Synthesis from a β-Keto Ester - An Efficient Alternative

Modern synthetic chemistry prioritizes efficiency and atom economy. One-pot reactions, where multiple transformations occur in a single reaction vessel, are a testament to this paradigm shift. The synthesis of 2-aminothiazoles can be streamlined by starting from a β-keto ester, which undergoes in situ halogenation followed by cyclization with thiourea.[4][5]

Conceptual Framework

This approach bypasses the isolation of the often lachrymatory and unstable α-haloketone intermediate. The reaction sequence involves the α-halogenation of a suitable β-keto ester followed by the Hantzsch-type cyclization with thiourea. The required starting material for our target molecule would be ethyl 3-oxo-2-phenoxybutanoate.

DOT Script for One-Pot Synthesis Workflow

One_Pot_Synthesis cluster_0 One-Pot Reaction Vessel Start Ethyl 3-oxo-2-phenoxybutanoate Reaction In situ Halogenation & Cyclocondensation Start->Reaction Reagents NBS + Thiourea Reagents->Reaction Product Ethyl 2-amino-4-(1-phenoxyethyl) -1,3-thiazole-5-carboxylate Reaction->Product Hydrolysis Hydrolysis & Decarboxylation Product->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Workflow for the one-pot synthesis of the target compound.

Experimental Protocol: One-Pot Route

Protocol 2.1: Synthesis of this compound

  • Materials: Ethyl 3-oxo-2-phenoxybutanoate, N-Bromosuccinimide (NBS), Thiourea, Ethanol, Aqueous Hydrochloric Acid.

  • Procedure:

    • To a solution of ethyl 3-oxo-2-phenoxybutanoate (1 equivalent) in ethanol, add NBS (1.1 equivalents) and stir at room temperature for 1 hour.

    • Add thiourea (1.2 equivalents) to the reaction mixture and reflux for 4-6 hours.

    • Cool the reaction mixture and add concentrated hydrochloric acid.

    • Reflux the acidic mixture for an additional 2-3 hours to effect hydrolysis and decarboxylation.

    • Cool the solution and neutralize with a saturated aqueous solution of sodium carbonate until a precipitate forms.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the final product.

Comparative Data Summary

ParameterRoute 1: Hantzsch SynthesisRoute 2: One-Pot Synthesis
Starting Materials 1-Phenoxypropan-2-one, Halogenating Agent, ThioureaEthyl 3-oxo-2-phenoxybutanoate, NBS, Thiourea
Number of Steps Two (isolation of α-haloketone)One-pot (three tandem reactions)
Intermediate Isolation Yes (α-haloketone)No
Typical Yields Moderate to Good (60-80%)Good to Excellent (75-90%)
Reaction Conditions Reflux temperaturesReflux temperatures
Reagent Handling α-haloketones can be lachrymatory and toxicAvoids handling of isolated α-haloketones
Scalability Readily scalableHighly scalable and efficient
Green Chemistry Aspect Less favorable due to intermediate isolation and wasteMore favorable due to higher atom economy and fewer workup steps

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, a singlet for the thiazole proton, a quartet and a doublet for the ethyl group, and a broad singlet for the amino protons.

  • ¹³C NMR: The carbon NMR will display distinct signals for the carbons of the thiazole ring, the phenoxy group, and the ethyl side chain.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the target compound (C₁₁H₁₂N₂OS, MW: 220.29).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C=N and C=C stretching of the thiazole ring, and C-O-C stretching of the ether linkage.

Conclusion and Recommendations

Both the classical Hantzsch synthesis and the modern one-pot approach from a β-keto ester are viable routes for the synthesis of this compound.

  • The Hantzsch synthesis is a reliable and well-established method. Its two-step nature allows for the isolation and characterization of the α-haloketone intermediate, which can be advantageous for process control and optimization in certain research settings. However, the handling of potentially hazardous intermediates is a drawback.

  • The one-pot synthesis from a β-keto ester represents a more elegant and efficient strategy. By avoiding the isolation of the α-haloketone, it reduces reaction time, minimizes waste, and improves overall safety and operational simplicity. This route is highly recommended for its superior efficiency and scalability, making it particularly suitable for drug discovery and development campaigns where rapid access to analogs is crucial.

The choice of synthetic route will ultimately depend on the specific requirements of the research project, including the available starting materials, the desired scale of the reaction, and the emphasis on process efficiency and green chemistry principles.

References

  • Narender, M., et al. (2007). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Synthesis, 2007(22), 3469-3472. [Link]

  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]

  • Andrade, V. S. C. de, & Mattos, M. C. S. de. (2018). One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Synthesis, 50(23), 4867-4874. [Link]

  • Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). Retrieved from [Link]

  • A facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Biointerface Research in Applied Chemistry, 12(4), 5459-5470. [Link]

  • Reddit. (2022). synthesizing 1-phenoxy-2-propanol. Retrieved from [Link]

  • Foley, D. P., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(4), 563-573. [Link]

  • Foley, D. P., et al. (2020). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a new route toward Emtricitabine and Lamivudine. ChemRxiv. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 1-10. [Link]

  • Foley, D. P., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

Sources

Benchmarking the Performance of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine Against Established Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within oncology, the quest for novel small molecules that can modulate critical cellular processes remains a paramount objective. The 2-aminothiazole scaffold has emerged as a "privileged structure," demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide focuses on a specific derivative, 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine, and proposes a rigorous framework for evaluating its potential as a modulator of tubulin polymerization, a cornerstone of cancer chemotherapy. While direct experimental data for this specific compound is not yet publicly available, this document serves as a comprehensive roadmap for its characterization, benchmarking its hypothetical performance against well-established inhibitors.

The Rationale for Investigating Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral to several vital cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The dynamic instability of microtubules is a tightly regulated process, and its disruption can lead to mitotic arrest and subsequent apoptosis. This vulnerability is a clinically validated target for a significant class of anticancer agents. These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes like paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine site binders like nocodazole). Given that various N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin inhibitors, it is a scientifically sound hypothesis that this compound may also exhibit activity at this target[1][2][3].

Section 1: The Molecular Landscape of Tubulin Inhibition

Mechanism of Action of Established Inhibitors

To establish a robust benchmark, it is crucial to understand the mechanisms of action of current gold-standard tubulin modulators.

  • Paclitaxel (Taxol): A microtubule-stabilizing agent, paclitaxel binds to the β-tubulin subunit within the microtubule polymer, specifically on the luminal side. This binding locks the microtubule in a polymerized state, suppressing its dynamic instability. The resulting rigid microtubules are dysfunctional and lead to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

  • Nocodazole: This synthetic compound is a microtubule-destabilizing agent that binds to β-tubulin at or near the colchicine-binding site. This interaction inhibits the incorporation of tubulin dimers into growing microtubules, shifting the equilibrium towards depolymerization. The net effect is a loss of microtubule structure, disruption of the mitotic spindle, and cell cycle arrest.

The Investigational Compound: this compound

The structure of this compound, with its phenoxyethyl group at the 4-position of the thiazole ring, presents a unique chemical entity. The rationale for investigating its effect on tubulin polymerization is rooted in the known activity of structurally related compounds. The phenoxy group could potentially engage in hydrophobic or aromatic interactions within a binding pocket on tubulin, while the 2-amino-thiazole core can participate in hydrogen bonding.

Signaling Pathway Diagram

Microtubule_Dynamics cluster_0 Microtubule Polymerization cluster_1 Microtubule Depolymerization cluster_2 Drug Intervention Tubulin_dimers αβ-Tubulin Dimers GTP_hydrolysis GTP Hydrolysis Tubulin_dimers->GTP_hydrolysis GTP Binding Microtubule Growing Microtubule GTP_hydrolysis->Microtubule Polymerization Depolymerization Depolymerization Microtubule->Depolymerization GDP_tubulin GDP-bound Tubulin Depolymerization->GDP_tubulin Paclitaxel Paclitaxel Paclitaxel->Microtubule Stabilizes Nocodazole Nocodazole Nocodazole->Tubulin_dimers Inhibits Polymerization Test_Compound 4-(1-Phenoxyethyl)- 1,3-thiazol-2-amine Test_Compound->Tubulin_dimers Hypothesized Interaction

Caption: Microtubule dynamics and points of intervention for inhibitors.

Section 2: Experimental Benchmarking

To quantitatively assess the performance of this compound, a series of in vitro assays are proposed. The primary assay is the tubulin polymerization assay, which can be conducted using either turbidimetry or fluorescence.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the polymerization of tubulin into microtubules by tracking the increase in fluorescence of a reporter dye that preferentially binds to microtubules.

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP) to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 10X stock of the test compound, this compound, and the reference compounds (Paclitaxel and Nocodazole) in G-PEM buffer with a final DMSO concentration not exceeding 1%. A concentration range of 0.1 µM to 100 µM is recommended for initial screening.

    • Prepare a fluorescent reporter solution (e.g., DAPI) in G-PEM buffer.

  • Assay Setup:

    • In a pre-warmed 96-well black plate, add 5 µL of the 10X compound solutions to their respective wells. Include wells for a vehicle control (DMSO) and a positive control (Paclitaxel or Nocodazole).

    • Add 45 µL of the tubulin/G-PEM/reporter mix to each well to initiate polymerization. The final tubulin concentration should be approximately 2 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test and reference compounds.

    • Determine the rate of polymerization (Vmax) from the steepest slope of the polymerization curve.

    • Calculate the percentage of inhibition or enhancement of polymerization relative to the vehicle control.

    • Determine the IC50 (for inhibitors) or EC50 (for enhancers) value by plotting the percentage of inhibition/enhancement against the compound concentration and fitting the data to a dose-response curve.

Tubulin_Polymerization_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Tubulin, Buffers, Compounds, and Reporter Dye Plate Add Compounds to 96-well Plate Reagents->Plate Initiate Add Tubulin Mix to Wells to Initiate Polymerization Plate->Initiate Incubate Incubate at 37°C in Fluorescence Plate Reader Initiate->Incubate Measure Measure Fluorescence Kinetically Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate Vmax, % Inhibition, and IC50/EC50 Plot->Calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

Hypothetical Comparative Performance Data

The following table presents a hypothetical but plausible set of results from the tubulin polymerization assay, comparing this compound with established inhibitors.

CompoundPrimary EffectIC50 / EC50 (µM)Max % Inhibition / Enhancement
This compound Inhibition 5.2 85%
NocodazoleInhibition0.895%
PaclitaxelEnhancement2.5150%

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound demonstrates inhibitory activity on tubulin polymerization with an IC50 of 5.2 µM. While less potent than the established destabilizing agent Nocodazole (IC50 = 0.8 µM), this result would still signify a promising level of activity, warranting further investigation. The maximum inhibition of 85% suggests that it is a potent, though perhaps not complete, inhibitor of polymerization under these assay conditions. The contrasting effect of Paclitaxel, which enhances polymerization, underscores the bimodal nature of tubulin-targeting agents.

Section 3: Cellular Validation and Further Characterization

While in vitro assays are crucial for initial characterization, cellular assays are necessary to confirm the biological relevance of the findings.

Immunofluorescence Microscopy

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative evidence of a compound's effect.

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa or A549) on coverslips and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, Nocodazole, and Paclitaxel for a defined period (e.g., 24 hours). Include a vehicle control.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against α-tubulin.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Observe changes in the microtubule structure. Nocodazole-treated cells are expected to show a diffuse tubulin stain due to depolymerization, while Paclitaxel-treated cells will exhibit bundled and stabilized microtubules. The effect of the test compound can be compared to these controls.

Cell Cycle Analysis

Disruption of microtubule dynamics typically leads to cell cycle arrest at the G2/M phase. This can be quantified using flow cytometry.

  • Cell Treatment and Harvesting:

    • Treat a suspension or adherent cell line with the test and reference compounds for 24 hours.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Staining and Flow Cytometry:

    • Fix the cells in 70% ethanol.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion

This guide provides a comprehensive framework for the initial characterization and benchmarking of this compound as a potential tubulin polymerization inhibitor. By employing a combination of in vitro biochemical assays and cell-based validation techniques, and by comparing its performance against well-characterized inhibitors like Nocodazole and Paclitaxel, researchers can obtain a clear and objective assessment of its potential as a novel therapeutic agent. The hypothetical data presented herein suggests that this compound could be a promising candidate for further preclinical development. The methodologies outlined are robust, reproducible, and adhere to the high standards of scientific integrity required in drug discovery research.

References

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(3), e0174006. [Link]

  • PubMed. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

  • National Center for Biotechnology Information. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine (CAS No. 915921-97-0). As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

The procedures outlined herein are based on an integrated understanding of the compound's chemical properties, associated hazards, and the regulatory landscape governed by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the material's hazards is paramount. This compound is a research chemical with specific handling requirements. The primary hazards, identified through its Safety Data Sheet (SDS), dictate the necessary precautions for disposal.

According to available safety data, this compound is classified with the GHS07 pictogram, indicating it is harmful and an irritant[1]. The specific hazard statements confirm that it is harmful if swallowed or inhaled and causes skin, eye, and respiratory irritation[1]. Therefore, all waste containing this compound must be treated as hazardous.

Hazard Identification GHS Classification Description
Pictogram GHS07: Harmful/Irritant[1]Indicates that the substance may cause irritation or is harmful.
Signal Word Warning[1]Denotes a less severe hazard.
Hazard Statements H302, H332[1]Harmful if swallowed or inhaled.
H315, H319, H335[1]Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, stringent adherence to PPE protocols is non-negotiable during all stages of handling and disposal. The causality is clear: preventing inhalation of the solid powder and avoiding skin or eye contact is critical to mitigating health risks.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles[1][2].

  • Skin and Body Protection: A standard laboratory coat is required. Ensure no skin is exposed.

  • Respiratory Protection: All handling of the solid compound or waste must be conducted in a certified chemical fume hood to prevent inhalation[3]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe chemical waste management. Incompatible chemicals, when mixed, can result in dangerous reactions. As an amine-containing compound, this compound waste must be segregated from incompatible materials.

Segregation Protocol:

  • Do Not Mix: Keep this waste stream separate from strong acids, acid chlorides, and strong oxidizing agents[4][5].

  • Designated Waste Stream: Collect this waste in a container specifically designated for non-halogenated organic solids.

Container Requirements: The integrity of the waste container is crucial for preventing leaks and ensuring safe transport. The Occupational Safety and Health Administration (OSHA) mandates that containers be chemically compatible with the waste they hold[6].

  • Compatibility: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap[7]. Avoid metal containers, as some amines can be corrosive to certain metals.

  • Condition: The container must be in good condition, free from leaks, cracks, or deterioration[7][8].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[9].

  • Capacity: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills[3].

Step-by-Step Disposal Procedures

Disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor[6]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [6][10].

Scenario A: Disposal of Contaminated Materials (e.g., from a small spill)
  • Control and Contain: Restrict access to the area. If the material is a solid, prevent it from becoming airborne.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Clean-Up: Gently sweep or vacuum the solid material into a suitable disposal container. For trace residues, use an inert absorbent material. Avoid raising dust[11].

  • Package Waste: Place all contaminated materials (gloves, wipes, absorbent) into a designated hazardous waste container.

  • Label and Store: Securely close, label the container, and move it to your laboratory's Satellite Accumulation Area (SAA)[7].

  • Decontaminate: Clean the spill area thoroughly.

Scenario B: Disposal of Unused or Waste Product
  • Prepare for Transfer: Conduct all transfers within a chemical fume hood.

  • Select Container: Obtain a compatible, properly labeled hazardous waste container as specified in Section 3.

  • Transfer Waste: Carefully transfer the solid this compound from its original container into the hazardous waste container.

  • Secure and Store: Tightly seal the waste container. Store it in your designated SAA. An SAA must be at or near the point of generation and under the control of laboratory personnel[9][12].

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Waste must be tracked from its point of generation to its final disposal[9].

The final disposition of the chemical waste will likely be through high-temperature incineration by a licensed hazardous waste disposal facility[9].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_disposal Final Disposition start Waste Generated: This compound haz_id Hazard Identification (Harmful, Irritant) start->haz_id ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood Use) haz_id->ppe container Select Compatible Container (HDPE or Glass) ppe->container labeling Label Container: 'Hazardous Waste' + Chemical Name container->labeling transfer Transfer Waste (in Fume Hood) labeling->transfer seal Securely Seal Container (Do not overfill) transfer->seal saa Store in Satellite Accumulation Area (SAA) seal->saa ehs Contact EHS for Pickup saa->ehs end Disposal by Licensed Vendor (e.g., Incineration) ehs->end

Caption: Disposal workflow for this compound.

Regulatory Compliance

All chemical waste disposal activities are subject to federal and state regulations. The EPA's RCRA gives the agency the authority to control hazardous waste from "cradle-to-grave"[3][6]. Academic and research laboratories may operate under the Subpart K regulations, which provide specific standards for managing hazardous waste in these settings[6][12]. It is the responsibility of the waste generator (the laboratory) to ensure all procedures are compliant.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from ACS Division of Chemical Health and Safety website.
  • Fluorochem. (n.d.). This compound Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound Product Page.
  • Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • AK Scientific, Inc. (n.d.). 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine Safety Data Sheet.
  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
  • Sigma-Aldrich. (2023, October 7). 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • PubMed. (1992). OSHA safety requirements for hazardous chemicals in the workplace.
  • University of Oklahoma. (n.d.). Hazardous Waste - EHSO Manual 2023-2024. Retrieved from OU Environmental Health and Safety Office website.
  • Fisher Scientific. (2023, December 19). 2-Aminothiazole Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). Thiazole Safety Data Sheet.
  • ECHEMI. (2019, July 15). Ethyl 2-amino-4-thiazolecarboxylate SDS.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.
  • University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from UT Austin Environmental Health & Safety website.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Phenoxyethyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(1-Phenoxyethyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.